molecular formula C29H45Cl2N5O4S B2877224 (S,R,S)-AHPC-C6-NH2 dihydrochloride

(S,R,S)-AHPC-C6-NH2 dihydrochloride

Número de catálogo: B2877224
Peso molecular: 630.7 g/mol
Clave InChI: NSANZMUZMGYYAV-YIDZPDSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S,R,S)-AHPC-C6-NH2 dihydrochloride is a useful research compound. Its molecular formula is C29H45Cl2N5O4S and its molecular weight is 630.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N5O4S.2ClH/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30;;/h10-13,18,22-23,26,35H,5-9,14-17,30H2,1-4H3,(H,31,37)(H,33,36);2*1H/t22-,23+,26-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSANZMUZMGYYAV-YIDZPDSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H45Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S,R,S)-AHPC-C6-NH2 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties and biological applications of (S,R,S)-AHPC-C6-NH2 dihydrochloride (B599025), a key reagent in the field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals actively working in oncology, immunology, and other areas where the modulation of protein levels is a therapeutic strategy.

Executive Summary

(S,R,S)-AHPC-C6-NH2 dihydrochloride is a synthetic E3 ligase ligand-linker conjugate. It incorporates a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC, connected to a six-carbon alkyl linker terminating in an amine group.[1][2] This bifunctional molecule is a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2][3] The primary application of this compound is in the construction of PROTACs aimed at degrading the serine/threonine kinase AKT, a key node in cellular signaling pathways often dysregulated in cancer.[4]

Chemical Properties

The fundamental chemical properties of this compound and its corresponding free base are summarized in the tables below. These data are essential for the accurate preparation of stock solutions, experimental design, and data interpretation.

PropertyDataReference
Chemical Name This compound[1]
Synonyms VH032-C6-NH2 dihydrochloride[2]
Molecular Formula C₂₉H₄₅Cl₂N₅O₄S[5]
Molecular Weight 630.67 g/mol [5]
CAS Number 2341796-77-6[1]
SMILES O=C(N(C--INVALID-LINK--C1)[C@@H]1C(NCC2=CC=C(C(SC=N3)=C3C)C=C2)=O)--INVALID-LINK--(C)C)NC(CCCCCCN)=O.Cl.Cl[1]
PropertyDataReference
Chemical Name (S,R,S)-AHPC-C6-NH2[3]
Synonyms VH032-C6-NH2[3]
Molecular Formula C₂₉H₄₃N₅O₄S[3]
Molecular Weight 557.75 g/mol [3]
CAS Number 2306389-03-5[3]
Appearance Off-white to light yellow solid[3]

Biological Activity and Mechanism of Action

This compound functions as the E3 ligase-recruiting component of a PROTAC. The (S,R,S)-AHPC portion of the molecule binds to the VHL E3 ubiquitin ligase.[1][2] The terminal amine group of the C6 linker allows for covalent attachment to a ligand that binds to a specific protein of interest (POI). The resulting PROTAC molecule acts as a bridge, bringing the POI into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI. Poly-ubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC (S,R,S)-AHPC-C6-NH2 -based PROTAC VHL VHL E3 Ligase PROTAC->VHL binds POI Protein of Interest (e.g., AKT) PROTAC->POI binds Ternary_Complex Ternary Complex (VHL-PROTAC-POI) VHL->Ternary_Complex POI->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Proteasome 26S Proteasome PolyUb_POI->Proteasome targeted to Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into E2 E2 Conjugating Enzyme E2->Ternary_Complex recruits

PROTAC Signaling Pathway

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, this compound is soluble in DMSO.[5] A stock solution of 10 mM can be prepared in DMSO. For the free base, solubility in DMSO is reported to be 100 mg/mL (179.29 mM), though ultrasonic treatment may be necessary.[3] It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[3]

Storage and Handling

This compound should be stored at -20°C as a solid.[1] In solvent, stock solutions can be stored at -80°C for up to two years or -20°C for up to one year.[3] Repeated freeze-thaw cycles should be avoided.

General Protocol for PROTAC Synthesis

The terminal amine of this compound can be coupled to a carboxylic acid on a target protein ligand using standard amide bond formation chemistry, such as HATU or HOBt/EDC coupling reagents. The reaction is typically performed in an anhydrous polar aprotic solvent like DMF or DMSO with a tertiary amine base (e.g., DIPEA) to neutralize the hydrochloride salt.

Western Blotting Protocol for Protein Degradation

A common method to assess the efficacy of a PROTAC is to measure the reduction in the level of the target protein via Western blotting.

Western_Blot_Workflow cluster_1 Western Blot Workflow for PROTAC Efficacy A 1. Cell Seeding B 2. PROTAC Treatment (e.g., 24 hours) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane (e.g., PVDF) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Detection and Analysis G->H

Experimental Workflow

Safety Information

Detailed safety information, including hazard identification and handling precautions, can be found in the Safety Data Sheet (SDS) provided by the supplier. It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment.

Conclusion

This compound is a valuable chemical tool for the development of VHL-based PROTACs. Its well-defined chemical properties and clear role in the PROTAC mechanism of action make it an essential component in the toolbox of researchers dedicated to advancing the field of targeted protein degradation.

References

An In-Depth Technical Guide to (S,R,S)-AHPC-C6-NH2 dihydrochloride: A Core Component for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C6-NH2 dihydrochloride (B599025), also known as VH032-C6-NH2 dihydrochloride, is a key chemical entity in the rapidly advancing field of targeted protein degradation.[1][2] It serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a C6 amine linker. This bifunctional nature makes it an essential building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), particularly those designed to induce the degradation of the serine/threonine kinase AKT.[1][2][3][4] This technical guide provides a comprehensive overview of (S,R,S)-AHPC-C6-NH2 dihydrochloride, its application in PROTAC-mediated degradation of AKT, the associated signaling pathways, and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Synonyms VH032-C6-NH2 dihydrochloride, XF038-161A[1][2]
Molecular Formula C29H45Cl2N5O4S
CAS Number 2341796-77-6
Molecular Weight 630.67 g/mol
Primary Target von Hippel-Lindau (VHL) E3 Ubiquitin Ligase
Application Building block for PROTAC synthesis

Mechanism of Action: PROTAC-Mediated AKT Degradation

PROTACs synthesized using (S,R,S)-AHPC-C6-NH2 function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The (S,R,S)-AHPC moiety binds to the VHL E3 ligase, while a warhead attached to the C6 amine linker binds to the target protein, in this case, AKT. This induces the formation of a ternary complex between VHL, the PROTAC, and AKT. Within this complex, VHL ubiquitinates AKT, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the sustained depletion of the target protein.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC (S,R,S)-AHPC-C6-NH2 derived PROTAC VHL VHL E3 Ligase PROTAC->VHL Binds to (S,R,S)-AHPC moiety AKT AKT (Target Protein) PROTAC->AKT Binds to warhead Ternary_Complex VHL-PROTAC-AKT Ternary Complex Ubiquitination Ubiquitination of AKT Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation AKT Degradation Proteasome->Degradation

Caption: General workflow of PROTAC-mediated protein degradation.

Quantitative Biological Data

A PROTAC derived from this compound, identified as compound MS170 (a cereblon-recruiting degrader with similar principles), has been shown to effectively degrade total AKT (T-AKT) in cellular assays.[3][5][6]

ParameterValueCell LineReference
DC50 (T-AKT) 32 nMBT474[5][6]

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Impact on Downstream Signaling: The PI3K/AKT/mTOR Pathway

The degradation of AKT has profound effects on the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Upon AKT degradation, the phosphorylation and subsequent activation of its downstream effectors are inhibited. This includes key proteins such as PRAS40, GSK3β, and FOXO1.

PI3K_AKT_mTOR_Pathway cluster_upstream Upstream Signaling cluster_akt AKT Regulation cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits and Activates pAKT p-AKT (Active) AKT->pAKT Degradation Proteasomal Degradation pAKT->Degradation Targeted by mTORC1 mTORC1 pAKT->mTORC1 Activates PRAS40 p-PRAS40 pAKT->PRAS40 Inhibits mTORC1 inhibition by phosphorylating PRAS40 GSK3B p-GSK3β pAKT->GSK3B Inactivates FOXO1 p-FOXO1 (inactive, cytoplasmic retention) pAKT->FOXO1 Inactivates PROTAC (S,R,S)-AHPC-C6-NH2 derived PROTAC PROTAC->Degradation VHL VHL E3 Ligase Cell_Effects Cell Growth, Proliferation, Survival mTORC1->Cell_Effects GSK3B->Cell_Effects Inhibition promotes FOXO1->Cell_Effects Inactivation promotes Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis and Transfer cluster_immunoblotting Immunoblotting and Analysis Seed_Cells Seed Cells Treat_Cells Treat with PROTAC (e.g., 24 hours) Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein (e.g., BCA Assay) Lyse_Cells->Quantify_Protein Prepare_Lysates Prepare Lysates for SDS-PAGE Quantify_Protein->Prepare_Lysates SDS_PAGE SDS-PAGE Prepare_Lysates->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block_Membrane Block Membrane Transfer->Block_Membrane Primary_Ab Incubate with Primary Antibody (e.g., anti-AKT, anti-actin) Block_Membrane->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect_Signal Detect Chemiluminescent Signal Secondary_Ab->Detect_Signal Analyze_Data Quantify Bands and Calculate DC50/Dmax Detect_Signal->Analyze_Data

References

(S,R,S)-AHPC-C6-NH2: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C6-NH2, also known as VH032-C6-NH2, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a six-carbon aliphatic linker terminating in an amine group.[1] This molecule is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to induce the degradation of specific target proteins. This technical guide provides an in-depth overview of the mechanism of action of PROTACs synthesized using (S,R,S)-AHPC-C6-NH2, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

The fundamental principle of a PROTAC is its heterobifunctional nature. It consists of two distinct domains connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the cell's proteasome, effectively eliminating the protein from the cellular environment.

Core Mechanism of Action

The mechanism of action of a PROTAC synthesized using (S,R,S)-AHPC-C6-NH2 can be dissected into a series of sequential steps, culminating in the catalytic degradation of the target protein.

  • Cellular Entry and Target Engagement: The PROTAC, being a small molecule, typically enters the cell through passive diffusion. Once inside, the "warhead" portion of the PROTAC binds to its specific protein of interest (POI).

  • E3 Ligase Recruitment: The (S,R,S)-AHPC-C6-NH2 moiety of the PROTAC binds to the VHL E3 ubiquitin ligase.

  • Ternary Complex Formation: The simultaneous binding of the PROTAC to both the POI and VHL results in the formation of a transient ternary complex (POI-PROTAC-VHL). The stability and conformation of this complex are critical for the efficiency of the subsequent ubiquitination step.

  • Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase (VHL) facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled.

  • Catalytic Cycle: After the degradation of the POI, the PROTAC is released and can bind to another molecule of the POI and VHL, initiating a new cycle of degradation. This catalytic nature allows for sustained protein knockdown at sub-stoichiometric concentrations.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the intricate processes involved in the mechanism of action of (S,R,S)-AHPC-C6-NH2-based PROTACs, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC (S,R,S)-AHPC-C6-NH2 -based PROTAC POI Protein of Interest (e.g., p38α) PROTAC->POI Binds to POI VHL VHL E3 Ligase PROTAC->VHL Recruits VHL Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation POI_PROTAC POI-PROTAC VHL_PROTAC VHL-PROTAC Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex POI-PROTAC-VHL POI_PROTAC->Ternary_Complex VHL_PROTAC->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->Ub Facilitates Ubiquitination

Caption: General mechanism of action of a PROTAC utilizing (S,R,S)-AHPC-C6-NH2.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., MDA-MB-231 cells with NR-11c) B 2. Cell Lysis (RIPA buffer with protease inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separation by molecular weight) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry for DC50 & Dmax) G->H

Caption: Experimental workflow for determining PROTAC-mediated protein degradation.

Quantitative Data: A Case Study of a p38α-Targeting PROTAC

To illustrate the efficacy of a PROTAC synthesized with a VHL ligand and a carbon linker, we present data on NR-11c, a PROTAC designed to target p38α for degradation. While the exact linker is not (S,R,S)-AHPC-C6-NH2, it represents a similar class of VHL-based PROTACs.

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
NR-11cp38αMDA-MB-231~100>90Cubillos-Rojas et al., 2023

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a PROTAC's mechanism of action. Below are protocols for key experiments.

Western Blotting for Protein Degradation

This assay is fundamental to quantify the extent of target protein degradation induced by the PROTAC.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., NR-11c, from 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p38α) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (In Vitro Pull-down)

This assay confirms the PROTAC's ability to induce the formation of the POI-PROTAC-VHL ternary complex.

  • Reagents:

    • Purified recombinant POI (e.g., His-tagged p38α).

    • Purified recombinant VHL-ElonginB-ElonginC (VCB) complex.

    • PROTAC of interest.

    • Affinity beads (e.g., Ni-NTA for His-tagged protein).

  • Procedure:

    • Incubate the His-tagged POI with the PROTAC in a binding buffer for 1 hour at 4°C.

    • Add the VCB complex and incubate for another 1-2 hours at 4°C.

    • Add Ni-NTA beads and incubate for 1 hour to pull down the His-tagged POI and any interacting proteins.

    • Wash the beads several times with wash buffer to remove non-specific binders.

    • Elute the bound proteins from the beads.

    • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the POI and a component of the VCB complex (e.g., VHL).

In Vitro Ubiquitination Assay

This assay directly assesses the PROTAC-mediated ubiquitination of the target protein.

  • Reagents:

    • E1 ubiquitin-activating enzyme.

    • E2 ubiquitin-conjugating enzyme (e.g., UBE2D2).

    • Purified recombinant VCB complex.

    • Purified recombinant POI.

    • Ubiquitin.

    • ATP.

    • PROTAC of interest.

  • Procedure:

    • Combine E1, E2, VCB, POI, ubiquitin, and the PROTAC in a reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the POI to visualize the appearance of higher molecular weight ubiquitinated species.

Conclusion

(S,R,S)-AHPC-C6-NH2 is a valuable chemical tool for the construction of VHL-recruiting PROTACs. The mechanism of action of these PROTACs is a multi-step process involving the formation of a ternary complex, subsequent ubiquitination of the target protein, and its degradation by the proteasome. The quantitative analysis and detailed experimental protocols provided in this guide offer a framework for the robust evaluation of PROTACs developed using this versatile E3 ligase ligand-linker conjugate. The continued exploration and optimization of PROTACs based on this and similar scaffolds hold immense promise for the development of novel therapeutics against a wide range of challenging disease targets.

References

A Technical Guide to VH032-C6-NH2 Dihydrochloride: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VH032-C6-NH2 dihydrochloride (B599025) is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, it serves as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its structure, mechanism of action, and application in creating potent and selective protein degraders. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Introduction to VH032-C6-NH2 Dihydrochloride

VH032-C6-NH2 dihydrochloride is a synthetic, high-affinity ligand for the VHL E3 ubiquitin ligase, functionalized with a C6 amine linker. This modification provides a readily available chemical handle for conjugation to a target protein ligand, forming a heterobifunctional PROTAC. PROTACs are designed to recruit a specific target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The VH032 ligand itself is a potent inhibitor of the VHL/HIF-1α interaction.[1] This molecule, also known by its synonym (S,R,S)-AHPC-C6-NH2 dihydrochloride, has been specifically cited in the development of PROTACs targeting the serine/threonine kinase AKT, highlighting its utility in oncology and other therapeutic areas.[2][3]

Chemical Structure and Properties

The core of VH032-C6-NH2 is the VH032 moiety, which mimics the hydroxyproline (B1673980) motif of Hypoxia-Inducible Factor 1-alpha (HIF-1α), the natural substrate of VHL.[4] This core is attached to a 6-carbon (C6) alkyl chain terminating in a primary amine, which is presented as a dihydrochloride salt to improve solubility and stability.

PropertyDataReference
Synonym This compound--INVALID-LINK--
CAS Number 2341796-77-6--INVALID-LINK--
Molecular Formula C₂₉H₄₅Cl₂N₅O₄SCalculated
Molecular Weight 630.67 g/mol Calculated
Appearance SolidGeneral knowledge
Solubility Soluble in DMSOGeneral knowledge

Mechanism of Action: The PROTAC Pathway

The utility of VH032-C6-NH2 dihydrochloride is defined by its role in the PROTAC-mediated ubiquitin-proteasome system (UPS) pathway. As the VHL-recruiting component of a PROTAC, it initiates a catalytic cycle of targeted protein degradation.

The key steps are:

  • Ternary Complex Formation: The PROTAC, consisting of the VH032-C6-NH2-derived moiety linked to a target-binding ligand ("warhead"), simultaneously binds to the VHL E3 ligase complex and the protein of interest (POI). This induced proximity forms a key ternary complex (VHL-PROTAC-POI).[4][5]

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machine that unfolds and degrades the tagged protein into small peptides.

  • Recycling: The PROTAC and the VHL E3 ligase are released and can engage another target protein molecule, enabling a catalytic cycle of degradation.[5]

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 cluster_1 cluster_2 POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binding PROTAC PROTAC (VH032-Linker-Warhead) PROTAC->Ternary Binding VHL VHL E3 Ligase Complex VHL->Ternary Binding Ternary->PROTAC Release & Recycling Ternary->VHL Release & Recycling PolyUb_POI Poly-ubiquitinated Target Protein Ternary->PolyUb_POI Ubiquitination E2_Ub E2-Ubiquitin E2_Ub->Ternary Recruitment Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action

Quantitative Data

LigandParameterValueAssay MethodReference
VH032 Kd185 nMSPR--INVALID-LINK--, --INVALID-LINK--[1][4]

Note: Kd (dissociation constant) is an inverse measure of binding affinity; a lower Kd value indicates a higher affinity.

Experimental Protocols

General Workflow for PROTAC Synthesis

VH032-C6-NH2 dihydrochloride is designed for straightforward incorporation into a PROTAC molecule. The terminal primary amine serves as a nucleophile for coupling with a linker that has an appropriate electrophilic handle (e.g., an activated carboxylic acid, isocyanate, or sulfonyl chloride).

Synthesis_Workflow General PROTAC Synthesis Workflow cluster_0 Step 1: Linker Conjugation to VHL Ligand cluster_1 Step 2: PROTAC Assembly cluster_2 Purification & Characterization VH032 VH032-C6-NH2 (Amine-functionalized VHL Ligand) VH032_Linker VH032-Linker Intermediate VH032->VH032_Linker Amide Coupling Linker Linker with Activated Group (e.g., NHS-ester) Linker->VH032_Linker Warhead Target Ligand (Warhead) with compatible functional group PROTAC_Final Final PROTAC Molecule Warhead->PROTAC_Final VH032_Linker->PROTAC_Final Coupling Reaction Purification HPLC Purification PROTAC_Final->Purification Characterization LC-MS / NMR Analysis Purification->Characterization

PROTAC Synthesis Workflow
Protocol: Cellular Protein Degradation Assay via Western Blot

This protocol outlines the necessary steps to quantify the degradation of a target protein in cultured cells after treatment with a VH032-C6-NH2-based PROTAC.

Materials:

  • Cell line expressing the protein of interest (e.g., HeLa, MDA-MB-231).

  • PROTAC synthesized using VH032-C6-NH2 (stock solution in DMSO).

  • Vehicle control (DMSO).

  • Complete cell culture medium.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels, buffers, and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-target protein, anti-loading control like GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Methodology:

  • Cell Seeding: Plate cells in 6-well or 12-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). Incubate for a desired time period (e.g., 12, 24, or 48 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins via electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to confirm equal loading.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.

Conclusion

VH032-C6-NH2 dihydrochloride is a well-characterized and highly valuable reagent for the development of VHL-recruiting PROTACs. Its high affinity for the VHL E3 ligase and the inclusion of a versatile C6-amine linker make it an ideal starting point for synthesizing degraders against a wide array of protein targets. The methodologies and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their targeted protein degradation campaigns, accelerating the discovery of novel therapeutics.

References

(S,R,S)-AHPC as a VHL Ligand for PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most widely utilized E3 ligases in PROTAC design is the von Hippel-Lindau (VHL) protein.[2][3] This technical guide provides a comprehensive overview of (S,R,S)-AHPC, a high-affinity ligand for VHL, and its application in the development of potent and selective PROTACs.[1][4]

The (S,R,S)-AHPC Ligand: Structure and VHL Engagement

(S,R,S)-AHPC, also known as VH032-NH2, is a derivative of the well-characterized VHL ligand VH032.[4][5][6] Its specific stereochemistry is crucial for high-affinity binding to the VHL E3 ligase complex.[7] This interaction is the foundational step for the PROTAC-mediated degradation pathway, enabling the recruitment of the cellular machinery responsible for protein ubiquitination and subsequent degradation.[8] The von Hippel-Lindau protein is the substrate recognition subunit of the Cullin2 RING E3 ligase complex (CRL2^VHL^).[8] By binding to VHL, (S,R,S)-AHPC effectively hijacks this complex, redirecting its activity towards the target protein of interest.

Quantitative Analysis of (S,R,S)-AHPC-based PROTACs

The efficacy of PROTACs is determined by several key parameters, including their binding affinity to both the target protein and the E3 ligase, as well as their ability to induce the degradation of the target protein in a cellular context. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are critical metrics for evaluating PROTAC performance.[1]

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Linker Type
ARV-771BET ProteinsCastration-Resistant Prostate Cancer (CRPC) cells< 1Not SpecifiedNot Specified
GMB-475BCR-ABL1Ba/F3 cells1110Not SpecifiedNot Specified
LC-2KRAS G12CNCI-H2030250 - 760> 90PEG-based
UNC9036STINGCaki-1227> 80Not Specified
Pal-pomCDK4/6TNBC cells20 - 50Not SpecifiedAlkyl chain
An ERRα targeting PROTACERRαTNBC and Her2+ BC cells77Not SpecifiedPEG-based
A p38α targeting PROTACp38αMammalian cell linesNanomolar rangeNot SpecifiedNot Specified
BRD4 Degrader (Hypothetical)BRD4MCF-7 Cells25> 95PEG8

Table 1: Cellular Activity of Various PROTACs Utilizing VHL Ligands. This table summarizes the degradation potency of several PROTACs that employ a VHL ligand, highlighting the range of targets and cell lines in which they are active. Data compiled from multiple sources.[1][2][5][9]

Assay TypeAnalyteResult (nM)
Binding Affinity (FP)Binding to BRD4 (BD1)IC50 = 85
Binding Affinity (FP)Binding to VHL ComplexIC50 = 210
Ternary Complex (TR-FRET)BRD4-PROTAC-VHLEC50 = 150

Table 2: Biochemical Activity of a Hypothetical BRD4-targeting PROTAC using (S,R,S)-AHPC-PEG8-acid. This table provides representative data for the biochemical characterization of a PROTAC, demonstrating its engagement with both the target protein and the VHL E3 ligase, as well as the formation of the ternary complex.[9]

Visualizing the Mechanism and Experimental Workflow

To effectively design and evaluate (S,R,S)-AHPC-based PROTACs, a clear understanding of the underlying biological pathways and experimental procedures is essential.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC based) PROTAC->PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIFa HIF-1α VHL_complex VHL Complex HIFa->VHL_complex Binding Ubiquitination Poly-ubiquitination VHL_complex->Ubiquitination Degradation_PROTAC Targeted Degradation VHL_complex->Degradation_PROTAC Proteasome_normoxia Proteasome Ubiquitination->Proteasome_normoxia Degradation Degradation Proteasome_normoxia->Degradation HIFa_stable HIF-1α (stable) HIF_dimer HIF-1α/β Dimer HIFa_stable->HIF_dimer HIFb HIF-1β HIFb->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus HRE Hypoxia Response Element (DNA) HIF_dimer->HRE Binds to Gene_Expression Target Gene Expression HRE->Gene_Expression PROTAC PROTAC with (S,R,S)-AHPC PROTAC->VHL_complex Hijacks POI Target Protein (e.g., BRD4) PROTAC->POI Binds POI->Degradation_PROTAC PROTAC_VHL PROTAC binds VHL

Caption: VHL signaling pathway and PROTAC intervention.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation Synthesis 1. Synthesis of (S,R,S)-AHPC-Linker-Warhead Purification 2. Purification (HPLC) Synthesis->Purification Binding_Assays 4. Binding Affinity Assays (SPR, TR-FRET, FP) Synthesis->Binding_Assays Characterization 3. Structural Verification (LC-MS, NMR) Purification->Characterization Ternary_Complex_Assay 5. Ternary Complex Formation (SPR, TR-FRET) Binding_Assays->Ternary_Complex_Assay Degradation_Assay 6. Protein Degradation Assay (Western Blot, In-Cell Western) Binding_Assays->Degradation_Assay Viability_Assay 7. Cell Viability Assay (e.g., CellTiter-Glo) Degradation_Assay->Viability_Assay Selectivity_Assay 8. Proteomic Profiling (Mass Spectrometry) Viability_Assay->Selectivity_Assay

Caption: General experimental workflow for PROTAC development.

Detailed Experimental Protocols

Robust and reproducible experimental data are the cornerstone of successful PROTAC development. The following sections provide detailed methodologies for key experiments.

Synthesis of an (S,R,S)-AHPC-PEG-Acid Linker

This protocol outlines a general method for synthesizing an (S,R,S)-AHPC-linker conjugate with a terminal carboxylic acid, which can subsequently be coupled to a warhead containing an amine functionality.[1]

Materials:

  • (S,R,S)-AHPC hydrochloride

  • PEG linker with a terminal amine and a Boc-protected carboxylic acid

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of AHPC to the PEG linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Deprotection of the carboxylic acid:

    • Dissolve the purified product in DCM.

    • Add TFA to the solution and stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.

Western Blot for Protein Degradation Analysis

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[7][9][10]

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC and control compounds in cell culture medium. A typical concentration range is from 1 nM to 10 µM.[10]

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC at the highest concentration.[10]

    • For proteasome-dependent degradation confirmation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[7][10]

    • Remove the old medium and add the medium containing the different concentrations of PROTACs and controls. Incubate for a specified time (e.g., 2, 4, 8, 16, or 24 hours).[7][9]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.[7]

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.[10]

    • Determine the protein concentration of each lysate using a BCA assay.[9][10]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[10]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[10]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[10]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7][10]

    • Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle shaking.[1][10]

    • Wash the membrane three times with TBST for 10 minutes each.[10]

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][10]

    • Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.[10]

  • Data Analysis:

    • Quantify band intensities using software like ImageJ.

    • Normalize the target protein signal to the loading control signal.[10]

    • Calculate the percentage of remaining protein for each treatment relative to the vehicle control, which is set to 100%. The percentage of degradation is calculated as 100% - % remaining protein.[10]

    • Plot the percentage of protein degradation against the log of the PROTAC concentration to determine the DC50 value.[10]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding

TR-FRET is a robust, high-throughput method for quantifying the binding affinity of ligands to the VHL complex.[11][12]

Materials:

  • Recombinant His-Tagged Human VBC (VHL-ElonginB-ElonginC) complex[11]

  • Anti-His Europium labeled Antibody (Donor)[11]

  • Fluorescently labeled VHL ligand (e.g., CELT-150 or BODIPY FL VH032) (Acceptor)[11][12]

  • Test compound ((S,R,S)-AHPC-based PROTAC)

  • Assay Buffer: 20mM HEPES pH 7.5, 150mM NaCl, 1mM TCEP, 0.01% TWEEN20[11]

  • TR-FRET compatible 384-well plates[11]

  • Plate reader with TR-FRET capability[11]

Procedure:

  • Reagent Preparation:

    • Prepare a master mix containing the His-VBC complex and the Anti-His Europium labeled antibody in the assay buffer.

    • Prepare serial dilutions of the test compound and the fluorescently labeled VHL ligand in the assay buffer.

  • Assay Protocol:

    • Add the test compound dilutions to the 384-well plate.

    • Add the master mix to each well.

    • Add the fluorescently labeled VHL ligand to initiate the binding reaction.

    • Incubate the plate, protected from light, for a specified time (e.g., 90 minutes to 3 hours) to allow the signal to stabilize.[11]

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader with excitation around 390 nm and emission detection at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).[11][13]

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • In the presence of a competing ligand, the fluorescent probe is displaced, leading to a decrease in the TR-FRET signal.[12]

    • Plot the TR-FRET ratio against the log of the test compound concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful, label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[14][15][16][17]

Methodology:

  • Assay Setup:

    • Immobilize the E3 ligase (e.g., VHL complex) onto an SPR sensor chip using standard amine coupling chemistry.[16][18]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized VHL surface to measure the binary binding affinity (KD) and kinetics (kon, koff).[19]

    • Separately, inject a series of concentrations of the target protein over a surface with immobilized PROTAC (or vice versa) to determine the other binary interaction.

  • Ternary Complex Analysis:

    • To measure ternary complex formation, inject a solution containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC over the VHL-immobilized surface.[16][17]

    • The binding response will reflect the formation of the VHL-PROTAC-Target Protein ternary complex.

  • Data Analysis:

    • Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for both binary and ternary interactions.[19]

    • The cooperativity factor (alpha), which indicates the extent to which the binding of one component influences the binding of the other, can be calculated as the ratio of the binary KD to the ternary KD.[16] A high cooperativity factor often correlates with potent cellular degradation.[14]

Conclusion

(S,R,S)-AHPC has proven to be a highly effective and versatile VHL ligand for the development of a wide range of PROTACs targeting numerous disease-relevant proteins. Its high binding affinity and well-understood interaction with the VHL E3 ligase complex provide a solid foundation for the rational design of potent and selective protein degraders. By employing the detailed experimental protocols and understanding the underlying principles outlined in this guide, researchers can effectively synthesize, evaluate, and optimize novel (S,R,S)-AHPC-based PROTACs, paving the way for the next generation of targeted therapeutics.

References

The Role of VHL E3 Ligase in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery responsible for maintaining protein homeostasis. Its primary function is to recognize and target specific proteins for degradation via the ubiquitin-proteasome system. This technical guide provides an in-depth exploration of the VHL E3 ligase, detailing its mechanism of action, its central role in the cellular oxygen-sensing pathway, and its revolutionary application in the field of targeted protein degradation through technologies like Proteolysis Targeting Chimeras (PROTACs). This document offers structured quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals.

The VHL E3 Ligase Complex: Structure and Function

The VHL E3 ligase is a multi-protein complex that facilitates the transfer of ubiquitin to substrate proteins, marking them for destruction by the 26S proteasome. The core components of this complex are:

  • Von Hippel-Lindau protein (pVHL): The substrate recognition subunit that directly binds to the target protein.[1]

  • Elongin B and Elongin C: These proteins form a stable heterodimer that acts as an adaptor, linking pVHL to the rest of the complex.[2]

  • Cullin 2 (Cul2): A scaffold protein that brings the substrate recognition unit (pVHL-ElonginB/C) and the catalytic unit into proximity.[2]

  • RING-box protein 1 (Rbx1): A RING-finger domain-containing protein that recruits the E2 ubiquitin-conjugating enzyme.[3]

The VHL protein itself is composed of two main domains: an α-domain that binds to Elongin C and a β-domain that is responsible for substrate recognition.[4] Mutations in the VHL gene can disrupt the formation of this complex or its ability to bind substrates, leading to the accumulation of target proteins and contributing to diseases such as Von Hippel-Lindau syndrome and clear cell renal cell carcinoma.[5][6]

The VHL E3 Ligase in Cellular Oxygen Sensing: The HIF-α Pathway

One of the most well-characterized functions of the VHL E3 ligase is its role as the master regulator of the Hypoxia-Inducible Factors (HIFs), particularly HIF-1α.[7][8] HIFs are transcription factors that control the expression of genes involved in the cellular response to low oxygen levels (hypoxia), including genes related to angiogenesis, glucose metabolism, and cell survival.[8]

Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs).[9] This post-translational modification creates a binding site for the β-domain of pVHL.[10] Upon binding, the VHL E3 ligase complex polyubiquitinates HIF-1α, leading to its rapid degradation by the proteasome.[11] In hypoxic conditions, the lack of oxygen inhibits PHD activity, preventing HIF-1α hydroxylation.[12] Consequently, pVHL cannot recognize and bind to HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.[13]

VHL_HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF1a_normoxia->PHDs O2 HIF1a_hypoxia HIF-1α OH_HIF1a Hydroxylated HIF-1α PHDs->OH_HIF1a Hydroxylation VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) OH_HIF1a->VHL_complex Recognition & Binding Ub_HIF1a Polyubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Proteasome_normoxia 26S Proteasome Ub_HIF1a->Proteasome_normoxia Degradation_normoxia Degradation Proteasome_normoxia->Degradation_normoxia PHDs_inactive Inactive PHDs HIF1a_hypoxia->PHDs_inactive Low O2 HIF1a_stable Stable HIF-1α HIF_dimer HIF-1α/β Dimer HIF1a_stable->HIF_dimer HIF_beta HIF-1β (ARNT) HIF_beta->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus HRE Hypoxia Response Element (HRE) Gene_expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_expression Transcriptional Activation

Figure 1: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

VHL E3 Ligase in Targeted Protein Degradation: The PROTAC Revolution

The ability of VHL to specifically recognize and target proteins for degradation has been ingeniously harnessed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[14] One ligand binds to the target protein of interest (POI), while the other binds to an E3 ligase, such as VHL.[15]

The binding of a VHL-based PROTAC to both the POI and the VHL E3 ligase complex induces the formation of a ternary complex.[16] This proximity facilitates the transfer of ubiquitin from the E2 enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the proteasome.[17] A key advantage of the PROTAC approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules.[18] This has opened up new avenues for targeting proteins that were previously considered "undruggable" with traditional small molecule inhibitors.[14]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI - PROTAC - VHL Complex POI->Ternary_Complex PROTAC PROTAC (POI Ligand - Linker - VHL Ligand) PROTAC->Ternary_Complex VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation PROTAC_release PROTAC Recycling Proteasome->PROTAC_release PROTAC_release->PROTAC Catalytic Cycle

Figure 2: General mechanism of action for a VHL-based PROTAC.

Quantitative Data for VHL Ligands and PROTACs

The efficacy of VHL-based PROTACs is dependent on several factors, including the binding affinities of the ligands for both the POI and VHL, as well as the efficiency of ternary complex formation and subsequent degradation. The following tables summarize key quantitative parameters for select VHL ligands and VHL-based PROTACs.

Table 1: Binding Affinities of VHL Ligands

VHL LigandBinding Affinity (Kd or IC50 to VHL)Assay MethodReference
VH032171 nM (KD)SPR[17]
VH101Nanomolar rangeNot specified[7]
VH298Nanomolar rangeNot specified[7]
Compound 134a29 nM (KD)SPR[17]
ARD-266 VHL ligand moiety2.8 µM (Ki)Not specified[1]

Table 2: Degradation Potency of VHL-based PROTACs

PROTACTarget ProteinCell LineDC50Dmax (%)Reference
Compound 139BRD4PC33.3 nM97[17]
Compound 139BRD4EOL-10.87 nM96[17]
PROTAC 7HDAC1HCT1160.91 µMNot specified[6]
PROTAC 7HDAC3HCT1160.64 µMNot specified[6]
PROTAC 9HDAC1HCT1160.55 µMNot specified[6]
PROTAC 9HDAC3HCT1160.53 µMNot specified[6]
NC-1BTKMino2.2 nM97[19]
DT2216BCL-xLIn clinical trialsNot applicableNot applicable[20]
KT-333STAT3In clinical trialsNot applicableNot applicable[21]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the VHL E3 ligase and VHL-based PROTACs.

Western Blotting for Protein Degradation Analysis

Western blotting is a fundamental technique to quantify the reduction in the levels of a target protein following treatment with a PROTAC.[22]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[22]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]

  • SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate the proteins by size on a polyacrylamide gel.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[22]

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary & Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis (Quantification) H->I

Figure 3: Experimental workflow for Western Blot analysis of protein degradation.
Co-Immunoprecipitation (Co-IP) for VHL-Substrate Interaction

Co-IP is used to determine if two proteins interact within a cell, such as the interaction between pVHL and its substrate.[23][24]

Protocol:

  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

  • Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.[24]

  • Immunoprecipitation: Add an antibody specific to the "bait" protein (e.g., pVHL) to the lysate and incubate to form an antibody-protein complex.[23]

  • Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.[24]

  • Elution: Elute the protein complex from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., the suspected substrate) to confirm the interaction.[10]

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the E3 ligase activity of the VHL complex towards a specific substrate.[3]

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following purified components in a reaction buffer: E1 activating enzyme, an appropriate E2 conjugating enzyme, ubiquitin, ATP, and the purified VHL E3 ligase complex.

  • Substrate Addition: Add the purified substrate protein of interest.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.[25]

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blotting using an antibody against the substrate protein or an anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate indicates E3 ligase activity.[3]

NanoBRET™ Ternary Complex Assay

The NanoBRET™ assay is a live-cell, real-time method to measure the formation of the ternary complex between the POI, the PROTAC, and the E3 ligase.[16][26]

Protocol:

  • Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (VHL) fused to a HaloTag® (the energy acceptor) in cells.[14]

  • Labeling: Add the HaloTag® NanoBRET™ 618 ligand, which fluorescently labels the HaloTag®-VHL fusion protein.[27]

  • Substrate Addition: Add the Nano-Glo® Vivazine substrate for the NanoLuc® luciferase.[14]

  • PROTAC Treatment: Treat the cells with the PROTAC of interest.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the donor and acceptor, confirming the formation of the ternary complex.[28]

Conclusion

The VHL E3 ligase is a cornerstone of cellular protein degradation pathways, with its role in HIF-α regulation being a prime example of its physiological importance. The advent of PROTAC technology has propelled VHL into the spotlight of modern drug discovery, offering a powerful strategy to target and eliminate disease-causing proteins. A thorough understanding of the VHL E3 ligase's structure, function, and the quantitative parameters that govern its interactions is essential for the rational design and optimization of novel VHL-based therapeutics. The experimental protocols outlined in this guide provide a robust framework for the characterization and validation of these next-generation medicines. As research in this field continues to advance, the VHL E3 ligase is poised to remain a critical target for the development of innovative treatments for a wide range of diseases.

References

An In-depth Technical Guide to PROTAC Technology Using VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This approach offers the potential to target proteins previously considered "undruggable" by conventional inhibitors. This technical guide provides an in-depth exploration of PROTAC technology with a specific focus on those that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized ligases in the field. We will cover the core mechanism, the development of VHL ligands, quantitative parameters for assessing PROTAC efficacy, and detailed protocols for key experimental assays.

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation is a drug discovery strategy that aims to remove specific proteins from the cell rather than simply inhibiting their function. PROTACs are the most prominent class of TPD molecules. These are heterobifunctional molecules comprising three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC can be recycled to target another POI molecule.[1][2]

The von Hippel-Lindau (VHL) E3 Ligase System

The VHL protein is the substrate recognition component of the Cullin 2 RING E3 ligase complex (CRL2^VHL). This complex plays a crucial role in cellular oxygen sensing. Under normal oxygen levels (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on the Hypoxia-Inducible Factor 1-alpha (HIF-1α) transcription factor.[3] This post-translational modification creates a binding site for VHL, leading to HIF-1α's ubiquitination and proteasomal degradation, thus preventing the activation of hypoxic response genes.[3] The discovery of small molecules that mimic the hydroxylated proline motif of HIF-1α was a seminal moment, providing the chemical tools needed to hijack the VHL E3 ligase for PROTAC technology.[4][5] VHL is widely used in PROTAC development due to its broad tissue expression and the availability of well-characterized, high-affinity ligands.[6]

G HIF HIF-1α PHD PHD Enzymes (Normoxia) HIF->PHD + O2 OH_HIF Hydroxylated HIF-1α (pOH-HIF-1α) PHD->OH_HIF Hydroxylation VHL_Complex CRL2-VHL E3 Ligase Complex OH_HIF->VHL_Complex Recognition Ub_HIF Polyubiquitinated HIF-1α VHL_Complex->Ub_HIF Ubiquitination Ub Ubiquitin Ub->VHL_Complex Proteasome 26S Proteasome Ub_HIF->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Natural signaling pathway of VHL-mediated HIF-1α degradation.

Mechanism of Action of VHL-based PROTACs

The catalytic cycle of a VHL-based PROTAC begins with the formation of a ternary complex between the target POI, the PROTAC molecule, and the VHL E3 ligase complex.[1] This induced proximity is the critical event. Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the POI. Following polyubiquitination, the POI is recognized and degraded by the proteasome. The PROTAC is then released and can engage in another cycle of degradation, a key feature that allows it to act catalytically at sub-stoichiometric concentrations.

G cluster_cycle Catalytic Cycle POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary PROTAC PROTAC (VHL Ligand-Linker-Warhead) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->PROTAC Recycle Ternary->VHL Release Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Catalytic mechanism of action for a VHL-based PROTAC.

Quantitative Assessment of VHL-based PROTACs

The effectiveness of a PROTAC is determined by several key quantitative parameters, which are crucial for structure-activity relationship (SAR) studies.

  • Binary Binding Affinity (KD) : This measures the binding strength of the PROTAC to the POI and to the VHL E3 ligase independently. While strong binding was initially thought to be essential, studies have shown that even weak-affinity VHL ligands can form highly potent degraders.[7][8]

  • Ternary Complex Formation & Cooperativity (α) : The stability of the ternary complex is a critical driver of degradation efficiency. Cooperativity (alpha, α) is a measure of how the binding of one protein partner influences the binding of the other to the PROTAC. An α > 1 indicates positive cooperativity, meaning the formation of the binary complex (e.g., PROTAC-VHL) enhances the binding of the second protein (POI). High cooperativity is often a feature of efficient degraders.[9]

  • Degradation Potency (DC50) : The concentration of a PROTAC required to degrade 50% of the target protein in a given time.

  • Maximum Degradation (Dmax) : The maximal percentage of protein degradation that can be achieved at high PROTAC concentrations. A Dmax of over 90% is often desired.[7]

PROTACTarget (Domain)VHL LigandKD vs VHL (nM)KD vs Target (nM)Cooperativity (α)DC50 (nM)Dmax (%)Reference
MZ1 BRD4 (BD2)VH03266415 - 26~10-30>90[9][10]
ARV-771 BRD4UnspecifiedN/AN/AN/A<5>95[11]
DT2216 BCL-XLUnspecifiedN/AN/AN/A~25-100>90[12][13]
ARD-266 Androgen ReceptorWeak VHL binder2000 - 3000PotentN/A0.2 - 1>95[7][8]

Key Experimental Protocols for PROTAC Development

A hierarchical series of assays is required to characterize a novel PROTAC.

G Start PROTAC Design & Synthesis Step1 Step 1: Binary Binding Assays (SPR, ITC, FP) Start->Step1 Assess binding to individual proteins Step2 Step 2: Ternary Complex Formation (SPR, ITC, NanoBRET™) Step1->Step2 Confirm three-part complex formation Step3 Step 3: In Vitro Ubiquitination Assay (Western Blot, AlphaLISA®) Step2->Step3 Verify ubiquitin -ation of target Step4 Step 4: Cellular Degradation Assay (Western Blot, MS-Proteomics) Step3->Step4 Quantify protein knockdown in cells End Lead Optimization / In Vivo Studies Step4->End

Caption: General experimental workflow for VHL-based PROTAC characterization.
Ternary Complex Formation Assays

These assays confirm that the PROTAC can successfully bridge the POI and VHL.

  • Methodology: Surface Plasmon Resonance (SPR)

    • Immobilization: Covalently immobilize one of the purified proteins (e.g., the VHL-ElonginB-ElonginC complex, or VCB) onto a sensor chip surface.

    • Binary Interaction: Inject the PROTAC at various concentrations over the chip to measure its direct binding affinity (KD) to the immobilized protein.

    • Ternary Interaction: Pre-incubate the PROTAC with a saturating concentration of the second protein (the POI) in solution.

    • Injection: Inject this pre-formed binary complex over the chip surface containing the first protein.

    • Analysis: An increase in the binding signal compared to the PROTAC alone indicates ternary complex formation. Kinetic and affinity constants for the ternary complex can be derived to calculate cooperativity.[9][10]

  • Alternative Methods: Isothermal Titration Calorimetry (ITC) directly measures the heat changes upon binding, providing thermodynamic data (ΔH, ΔS, KD).[10] Bioluminescence Resonance Energy Transfer (BRET) is a cell-based assay that can monitor complex formation in a more physiologically relevant environment.[11]

Target Ubiquitination Assays

These assays provide direct evidence that the ternary complex is functional and leads to the ubiquitination of the POI.

  • Methodology: In Vitro Ubiquitination followed by Western Blot

    • Reaction Setup: In a microcentrifuge tube, combine purified recombinant proteins: E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., UbcH5b), the VCB complex, the target POI, ubiquitin, and an ATP regeneration system.[14]

    • Initiation: Add the PROTAC or a DMSO vehicle control to the reaction mixture.

    • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Detection: Resolve the proteins by SDS-PAGE and perform a Western blot. Probe the membrane with an antibody specific to the POI. A high-molecular-weight smear or laddering pattern appearing above the band for the unmodified POI in the PROTAC-treated lane indicates polyubiquitination.[14]

  • Alternative Methods: AlphaLISA® and HTRF® are high-throughput, plate-based proximity assays that can be adapted to detect ubiquitination by using tagged recombinant proteins and specific antibodies.[15]

Cellular Degradation Assays

This is the definitive assay to measure the primary outcome of PROTAC action: the reduction of POI levels in cells.

  • Methodology: Western Blot

    • Cell Culture: Plate cells of interest (e.g., a cancer cell line endogenously expressing the POI) and allow them to adhere overnight.

    • Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO). It is also critical to include a control where cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to confirm that degradation is proteasome-dependent.

    • Incubation: Incubate the cells for a specified time (e.g., 4, 8, 16, or 24 hours).

    • Lysis: Wash the cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • Detection: Perform SDS-PAGE and Western blotting. Probe with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

    • Analysis: Use densitometry to quantify the band intensity of the POI relative to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[7][8]

Conclusion and Future Perspectives

PROTACs that recruit the VHL E3 ligase have become a cornerstone of targeted protein degradation research. Several VHL-based degraders have already entered clinical trials, demonstrating the therapeutic potential of this approach.[12][16] Future research will likely focus on expanding the repertoire of VHL ligands to modulate physicochemical properties, improving oral bioavailability, and fine-tuning PROTAC design to achieve even greater target selectivity and overcome potential resistance mechanisms.[17] The robust set of biochemical and cellular assays detailed herein provides the necessary toolkit for researchers to design, validate, and optimize the next generation of VHL-based protein degraders.

References

The Rise of AHPC-Based PROTACs: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] Among the various strategies for E3 ubiquitin ligase recruitment, the use of ligands based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) core to engage the von Hippel-Lindau (VHL) E3 ligase has gained significant traction. This technical guide provides an in-depth exploration of the discovery, development, and evaluation of AHPC-based PROTACs.

Mechanism of Action: Hijacking the Cellular Machinery

AHPC-based PROTACs are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an AHPC-based ligand that recruits the VHL E3 ligase, and a chemical linker that connects the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the VHL E3 ligase is the cornerstone of this technology. This proximity induces the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage another POI molecule, acting in a catalytic manner.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binding PROTAC AHPC-based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition E2_Ub E2-Ubiquitin E2_Ub->Ub_POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Mechanism of action of an AHPC-based PROTAC.

Quantitative Analysis of AHPC-Based PROTAC Performance

The efficacy of an AHPC-based PROTAC is assessed through several key quantitative parameters, including binding affinity to VHL and the target protein, and the efficiency of target degradation in cellular assays.

Binding Affinities of VHL Ligands

The affinity of the AHPC-based ligand for the VHL E3 ligase is a critical determinant of PROTAC potency. While the direct binding affinity for the core (S,R,S)-AHPC is not always reported, its derivatives have been well-characterized.

LigandBinding Affinity (Kd)Binding Affinity (IC50)Assay Method(s)Reference(s)
VH032185 nM-Isothermal Titration Calorimetry (ITC)[2][3]
VH10144 nM-Fluorescence Polarization (FP)[3]
VH29880 - 90 nM-ITC, FP[2]
VHL-IN-137 nM-Not specified[2]
VL285-0.34 µMNot specified[2]
VHL Ligand 14-196 nMNot specified[2]
Degradation Efficacy of AHPC-Based PROTACs

The cellular activity of PROTACs is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

PROTACTarget ProteinCell LineDC50Dmax (%)Linker TypeReference(s)
LC-2KRAS G12CNCI-H2030250 - 760 nM>90PEG-based[4]
UNC9036STINGCaki-1227 nM>80Not Specified[4]
ARV-771BET proteins22Rv1<1 nM>90Not Specified[5]
MD-224MDM2RS4;11<1 nM>90Not Specified[6]
Pharmacokinetic Properties

The in vivo performance of PROTACs is a critical aspect of their development. Pharmacokinetic parameters such as half-life, maximum concentration (Cmax), and area under the curve (AUC) are determined through in vivo studies.

PROTACTargetModelKey Pharmacokinetic ParametersReference(s)
MDM2-PROTACMDM2Mouse (TNBC xenograft)Half-life (liver microsomes): 25.9 minutes[7]
B1-PEG (pro-PROTAC)ALKMouse (H3122 xenograft)Absolute bioavailability: 84.8%[8]
DP1BRD4SCID MiceDemonstrates in vivo degradation[9]

Experimental Protocols

The development of a novel AHPC-based PROTAC involves a multi-step process encompassing chemical synthesis and rigorous biological evaluation.

Synthesis of an AHPC-PEG-Acid Linker

This protocol describes a general method for the synthesis of an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.

Materials:

  • (S,R,S)-AHPC hydrochloride

  • PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of AHPC to the PEG linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Deprotection of the carboxylic acid:

    • Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.

    • Confirm the product identity and purity by NMR and LC-MS.[4]

Ternary Complex Formation Assay: Co-Immunoprecipitation (Co-IP)

This assay confirms the formation of the POI-PROTAC-E3 ligase ternary complex in a cellular context.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC molecule for the desired time, then lyse the cells to release protein complexes.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein, followed by the addition of protein A/G magnetic beads to pull down the target protein and its binding partners.

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and VHL to detect the presence of the ternary complex.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein.

Procedure:

  • Reaction Setup: Combine E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the target protein, and the VHL E3 ligase complex in a reaction buffer.

  • PROTAC Addition: Add the AHPC-based PROTAC to initiate the reaction. Include a vehicle control (DMSO).

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Quenching and Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blotting, looking for higher molecular weight bands corresponding to poly-ubiquitinated species.

Cell-Based Protein Degradation Assay: Western Blot

This is the most common method to quantify the degradation of a target protein in cells.

Procedure:

  • Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified time.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the target protein signal to the loading control to determine DC50 and Dmax values.[10]

Visualizing the Logic: Workflows and Signaling Pathways

Graphviz diagrams provide a clear visual representation of the complex processes involved in AHPC-based PROTAC development and their mechanism of action.

experimental_workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular Evaluation cluster_3 In Vivo Evaluation a Target & Warhead Selection b AHPC-Linker Synthesis a->b c PROTAC Conjugation b->c d Binding Assays (SPR, ITC) c->d e Ternary Complex Formation (Co-IP) d->e f In Vitro Ubiquitination e->f g Target Engagement (CETSA) f->g h Protein Degradation (Western Blot) g->h i Selectivity Profiling (Proteomics) h->i j Pharmacokinetics i->j k Efficacy (Xenograft Models) j->k l Toxicology k->l

A generalized experimental workflow for the development of AHPC-based PROTACs.
Signaling Pathway: KRAS G12C Degradation

Degradation of the oncoprotein KRAS G12C by an AHPC-based PROTAC leads to the suppression of the downstream MAPK signaling pathway, which is crucial for cancer cell proliferation.[11]

KRAS_Pathway KRAS_PROTAC AHPC-based KRAS G12C PROTAC KRAS KRAS G12C KRAS_PROTAC->KRAS binds VHL VHL KRAS_PROTAC->VHL Proteasome Proteasome KRAS->Proteasome degradation RAF RAF KRAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes STING_Pathway STING_PROTAC AHPC-based STING PROTAC STING STING STING_PROTAC->STING binds VHL VHL STING_PROTAC->VHL Proteasome Proteasome STING->Proteasome degradation TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces p38a_Pathway p38a_PROTAC AHPC-based p38α PROTAC p38a p38α p38a_PROTAC->p38a binds VHL VHL p38a_PROTAC->VHL Proteasome Proteasome p38a->Proteasome degradation MK2 MK2 p38a->MK2 activates Inflammation Inflammatory Response MK2->Inflammation mediates

References

In-Depth Technical Guide: Molecular Weight of (S,R,S)-AHPC-C6-NH2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of (S,R,S)-AHPC-C6-NH2 dihydrochloride (B599025), a crucial parameter for researchers engaged in drug discovery and development, particularly in the field of proteomics and targeted protein degradation.

Chemical Identity and Formula

(S,R,S)-AHPC-C6-NH2 dihydrochloride is a synthetic compound that functions as a ligand-linker conjugate for the E3 ubiquitin ligase Von Hippel-Lindau (VHL). It is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The verified molecular formula for this compound is C29H45Cl2N5O4S .[1][2][]

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula. The atomic weights used are the standard atomic weights of the respective elements.

Atomic Weights of Constituent Elements

The following table summarizes the atomic weights of the elements present in the compound.

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011
HydrogenH1.008
ChlorineCl35.453
NitrogenN14.007
OxygenO15.999
SulfurS32.065
Tabulated Molecular Weight Calculation

The table below provides a detailed calculation of the molecular weight of this compound.

ElementSymbolNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC2912.011348.319
HydrogenH451.00845.360
ChlorineCl235.45370.906
NitrogenN514.00770.035
OxygenO415.99963.996
SulfurS132.06532.065
Total Molecular Weight 630.681

Experimental Protocols

The molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI). This process generates protonated molecules, [M+H]+.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the [M+H]+ ion. The accurate mass of this ion is measured and compared to the theoretical exact mass calculated from the molecular formula. The observed mass should be within a few parts per million (ppm) of the calculated mass to confirm the identity and elemental composition of the compound.

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical relationship between the constituent elements and the final calculated molecular weight.

MolecularWeightCalculation Logical Flow of Molecular Weight Calculation C Carbon (C) 29 atoms × 12.011 g/mol Sum Summation of Atomic Weights C->Sum H Hydrogen (H) 45 atoms × 1.008 g/mol H->Sum Cl Chlorine (Cl) 2 atoms × 35.453 g/mol Cl->Sum N Nitrogen (N) 5 atoms × 14.007 g/mol N->Sum O Oxygen (O) 4 atoms × 15.999 g/mol O->Sum S Sulfur (S) 1 atom × 32.065 g/mol S->Sum MW Molecular Weight of This compound 630.681 g/mol Sum->MW

Caption: Calculation of the molecular weight of this compound.

References

The Ubiquitin-Proteasome System: A Cornerstone of PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel therapeutic modality to target and eliminate disease-causing proteins previously deemed "undruggable." Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS)—to achieve targeted protein degradation. This technical guide provides a comprehensive overview of the core principles of the UPS and its critical role in the mechanism of action of PROTACs, offering detailed experimental protocols and quantitative data to aid researchers in this burgeoning field.

The Ubiquitin-Proteasome System (UPS): The Cell's Quality Control Machinery

The UPS is a highly regulated and essential cellular process responsible for the degradation of a vast majority of intracellular proteins, thereby maintaining protein homeostasis, controlling cell cycle progression, and eliminating misfolded or damaged proteins.[1][2] The process of tagging a protein for degradation by the proteasome is known as ubiquitination. This involves a sequential enzymatic cascade:

  • E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, an E1 enzyme activates a ubiquitin molecule, a small 76-amino acid regulatory protein.[3][4]

  • E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to an E2 enzyme.[3][4]

  • E3 Ubiquitin Ligase: The E3 ligase is the substrate recognition component of the system. It binds to both the target protein and the E2-ubiquitin complex, catalyzing the transfer of ubiquitin to a lysine (B10760008) residue on the target protein.[3][5] The human genome encodes over 600 E3 ligases, providing a vast array for substrate specificity.[6]

  • Polyubiquitination and Proteasomal Degradation: The sequential addition of multiple ubiquitin molecules forms a polyubiquitin (B1169507) chain, which acts as a degradation signal.[1][7] This polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large multi-protein complex that unfolds and proteolytically cleaves the target protein into small peptides, recycling the ubiquitin molecules.[1][2]

UPS_Pathway Figure 1: The Ubiquitin-Proteasome System (UPS) Pathway cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Transfer E3 E3 Ligase E2->E3 Binding PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Ubiquitination Target Target Protein Target->E3 Recognition Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition & Degradation Proteasome->Ub Recycling Peptides Peptides Proteasome->Peptides ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi Activation

Caption: The Ubiquitin-Proteasome System (UPS) Pathway.

PROTACs: Hijacking the UPS for Targeted Protein Degradation

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6][8] By simultaneously binding to both the POI and an E3 ligase, PROTACs induce the formation of a ternary complex.[9][10] This proximity-induced event brings the POI into close range of the E2-ubiquitin-loaded E3 ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[11][12] A key feature of PROTACs is their catalytic nature; after the degradation of the target protein, the PROTAC is released and can engage in another cycle of degradation.[11][13]

PROTAC_Mechanism Figure 2: PROTAC Mechanism of Action cluster_catalytic_cycle Catalytic Cycle PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ub Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Proteasome->PROTAC Recycling Peptides Degraded Peptides Proteasome->Peptides NanoBRET_Workflow Figure 3: NanoBRET™ Ternary Complex Assay Workflow Start Start Transfection Co-transfect cells with NanoLuc-POI and HaloTag-E3 plasmids Start->Transfection Plating Seed cells in 96-well plate Transfection->Plating Incubation Incubate 24-48h Plating->Incubation Treatment Treat with PROTAC dilutions (optional: + proteasome inhibitor) Incubation->Treatment Reagent_Addition Add HaloTag® Ligand and Nano-Glo® Substrate Treatment->Reagent_Addition Measurement Measure Donor (460nm) and Acceptor (618nm) emissions Reagent_Addition->Measurement Analysis Calculate NanoBRET™ ratio and determine EC50 Measurement->Analysis End End Analysis->End

References

A Technical Guide to the Foundational Principles of Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles governing the formation of ternary complexes, which are critical in numerous biological processes and represent a burgeoning area of therapeutic intervention. From the fundamental thermodynamics and kinetics to the cutting-edge experimental techniques used for their characterization, this document provides a comprehensive overview for professionals in drug development and biomedical research.

Core Principles of Ternary Complex Formation

A ternary complex is a supramolecular assembly composed of three distinct molecules bound together.[1] In the context of drug development, this often involves a target protein, a small molecule, and a second protein, brought into proximity by the small molecule.[2][3] A prime example of this is the mechanism of action of Proteolysis Targeting Chimeras (PROTACs), which induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[3][4][5]

1.1. Molecular Interactions and Cooperativity

The stability and formation of a ternary complex are dictated by a combination of binary interactions (ligand-protein 1, ligand-protein 2) and crucial de novo protein-protein interactions (PPIs) that are induced upon complex formation.[2] The interplay of these interactions gives rise to the concept of cooperativity (α) , a critical parameter in understanding and engineering ternary complexes.[6][7]

Cooperativity is a measure of how the binding of one protein to the bifunctional molecule affects the binding of the second protein. It is mathematically defined as the ratio of the dissociation constants (Kd) for the binary and ternary interactions.[2][8]

  • Positive Cooperativity (α > 1): The formation of the binary complex enhances the binding affinity for the third molecule, leading to a more stable ternary complex than would be predicted from the individual binary interactions alone.[2][6] This is often driven by favorable new protein-protein interactions at the interface of the two proteins.[2]

  • Negative Cooperativity (α < 1): The formation of the binary complex reduces the binding affinity for the third molecule, resulting in a less stable ternary complex.[2][9] This can occur due to steric hindrance or conformational changes that are unfavorable for the binding of the second protein.

  • No Cooperativity (α = 1): The binding of the two proteins to the bifunctional molecule is independent of each other.

The formation of a stable ternary complex is often a key determinant of the efficacy of molecules like PROTACs.[3][10]

1.2. Thermodynamics and Kinetics

The study of thermodynamics in ternary complexes reveals the energetic drivers of their formation, including enthalpy (ΔH) and entropy (ΔS) changes.[11] Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring these thermodynamic parameters.[11][12]

The kinetics of ternary complex formation and dissociation (kon and koff rates) are also crucial for their biological function.[13][14] A long residence time of the ternary complex can be essential for downstream biological events, such as ubiquitination in the case of PROTACs.[13] Surface Plasmon Resonance (SPR) is a key technique for elucidating the kinetic parameters of ternary complex formation in real-time.[4][12][13]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The formation of a ternary complex is the initiating and rate-limiting step in the mechanism of action for PROTACs.[3][10] This process hijacks the cell's natural ubiquitin-proteasome system to achieve targeted protein degradation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Catalysis

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols for Studying Ternary Complexes

A variety of biophysical and cellular assays are employed to characterize ternary complex formation.[5][15]

3.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[11][12]

  • Methodology:

    • A solution of one binding partner (e.g., the target protein) is placed in the sample cell of the calorimeter.

    • A second binding partner (e.g., the bifunctional molecule) is loaded into a syringe and injected in small aliquots into the sample cell.

    • The heat released or absorbed during each injection is measured.

    • To measure ternary complex formation, the experiment can be repeated with the sample cell containing a pre-formed binary complex (e.g., target protein and bifunctional molecule) and titrating in the third partner (e.g., the E3 ligase).[16]

    • The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17]

ITC_Workflow Start Prepare Protein and Ligand Solutions Load_Cell Load Protein into Sample Cell Start->Load_Cell Load_Syringe Load Ligand into Syringe Start->Load_Syringe Titration Perform Automated Titration Load_Cell->Titration Load_Syringe->Titration Data_Acquisition Measure Heat Change per Injection Titration->Data_Acquisition Analysis Fit Data to Binding Model Data_Acquisition->Analysis Results Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) Analysis->Results

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

3.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[12][18] It is particularly valuable for determining the kinetics of ternary complex formation.[13]

  • Methodology:

    • One of the binding partners (e.g., the E3 ligase) is immobilized on a sensor chip.

    • A solution containing the second binding partner (e.g., the bifunctional molecule) is flowed over the chip to measure the binary interaction.

    • To study the ternary complex, a solution containing a pre-incubated mixture of the bifunctional molecule and the third binding partner (e.g., the target protein) is flowed over the chip.[13][14]

    • The association and dissociation of the complexes are monitored in real-time, allowing for the calculation of on-rates (ka), off-rates (kd), and the dissociation constant (KD).[13]

SPR_Workflow Start Immobilize Protein 1 on Sensor Chip Inject_Ligand Inject Ligand (Analyte 1) Measure Binary Interaction Start->Inject_Ligand Inject_Complex Inject Pre-incubated Ligand + Protein 2 (Analyte 2) Measure Ternary Interaction Start->Inject_Complex Data_Acquisition Real-time Monitoring of Binding (Association and Dissociation) Inject_Ligand->Data_Acquisition Inject_Complex->Data_Acquisition Analysis Fit Sensorgram to Kinetic Model Data_Acquisition->Analysis Results Determine Kinetic Parameters (ka, kd, KD) Analysis->Results

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

3.3. Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions in vitro or in vivo. A two-step Co-IP protocol can be used to confirm the formation of a ternary complex.[19][20]

  • Methodology:

    • Cells are transfected with tagged versions of the proteins of interest (e.g., Flag-tagged Protein A and HA-tagged Protein B).

    • The first immunoprecipitation is performed using an antibody against the first tag (e.g., anti-Flag) to pull down Protein A and its binding partners.

    • The complex is eluted from the antibody.

    • A second immunoprecipitation is performed on the eluate using an antibody against the second tag (e.g., anti-HA) to pull down Protein B and its binding partners.

    • The final immunoprecipitated proteins are analyzed by Western blot to detect the presence of all three components of the ternary complex.[19][21]

CoIP_Workflow Start Transfect Cells with Tagged Proteins Lysis Cell Lysis Start->Lysis IP1 1st Immunoprecipitation (e.g., anti-Flag) Lysis->IP1 Elution Elute Complex IP1->Elution IP2 2nd Immunoprecipitation (e.g., anti-HA) Elution->IP2 WB Western Blot Analysis IP2->WB Analysis Detect All Three Proteins WB->Analysis Conclusion Confirmation of Ternary Complex Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using (S,R,S)-AHPC-C6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By inducing the proximity of the POI to the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the POI by the cell's proteasome machinery.[1]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing (S,R,S)-AHPC-C6-NH2 , a pre-synthesized E3 ligase ligand-linker conjugate. This reagent incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase attached to a 6-carbon alkyl linker with a terminal amine group, streamlining the PROTAC development process.[2]

Key Advantages of Using (S,R,S)-AHPC-C6-NH2

  • Simplified Synthesis: As a pre-formed E3 ligase ligand-linker conjugate, it eliminates the need for multi-step synthesis of the VHL ligand and linker installation.

  • Versatile Coupling: The terminal amine provides a reactive handle for straightforward conjugation to a POI ligand, typically through amide bond formation.

  • Established VHL Recruitment: The (S,R,S)-AHPC core is a well-characterized and potent VHL ligand, ensuring effective recruitment of the E3 ligase.[3]

Data Presentation

The following table summarizes representative quantitative data for VHL-recruiting PROTACs with linkers structurally similar to the C6 alkyl chain of (S,R,S)-AHPC-C6-NH2. This data illustrates the impact of linker composition on the degradation potency (DC50) and binding affinity of PROTACs targeting the kinase ERK5.

Note: The data presented below is for PROTACs with 8-atom linkers and is intended to be representative. Actual values for PROTACs synthesized with (S,R,S)-AHPC-C6-NH2 will vary depending on the specific POI ligand.

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)POI Ligand Binding (IC50, nM)VHL Binding (IC50, nM)
PROTAC 1 Flexible Aliphatic>1000<201.2180
PROTAC 2 Flexible PEG-like>1000<201.5210
PROTAC 3 Rigid Piperazine250~601.1150
PROTAC 4 Rigid Aromatic150~701.3160

Signaling Pathway

VHL-recruiting PROTACs, such as those synthesized using (S,R,S)-AHPC-C6-NH2, function by hijacking the ubiquitin-proteasome system. The following diagram illustrates the key steps in this process.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC ((S,R,S)-AHPC-C6-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Recycled_AA Recycled Amino Acids Degraded_POI->Recycled_AA

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling of (S,R,S)-AHPC-C6-NH2 to a POI Ligand with a Carboxylic Acid Moiety

This protocol describes a general method for the synthesis of a PROTAC by coupling the amine-terminated (S,R,S)-AHPC-C6-NH2 with a POI ligand that has a carboxylic acid functional group, using EDC/NHS chemistry.

Materials:

  • (S,R,S)-AHPC-C6-NH2

  • POI ligand with a terminal carboxylic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) for deprotection if the POI ligand has protecting groups

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., DCM/Methanol (B129727), Hexanes/Ethyl Acetate)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of the POI Ligand:

    • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

    • Add EDC-HCl (1.5 eq) and NHS (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester intermediate. The progress of the reaction can be monitored by LC-MS.

  • Coupling Reaction:

    • In a separate flask, dissolve (S,R,S)-AHPC-C6-NH2 (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution of (S,R,S)-AHPC-C6-NH2.

    • Slowly add the activated POI ligand solution (from step 1) to the (S,R,S)-AHPC-C6-NH2 solution.

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

    • For higher purity, further purification can be performed by reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines a standard western blot procedure to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cells expressing the POI

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (for stock solution of PROTAC)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments (typically ≤ 0.1%).

    • Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 value (the concentration of PROTAC that causes 50% degradation of the POI).

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of a PROTAC using (S,R,S)-AHPC-C6-NH2.

Experimental_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand (with -COOH) Coupling Amide Coupling (e.g., EDC/NHS) POI_Ligand->Coupling AHPC_Linker (S,R,S)-AHPC-C6-NH2 AHPC_Linker->Coupling Purification Purification (Chromatography, HPLC) Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization PROTAC_Treatment PROTAC Treatment Characterization->PROTAC_Treatment Cell_Culture Cell Culture Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: PROTAC synthesis and evaluation workflow.

Logical Relationships in PROTAC Design

The following diagram illustrates the key relationships and considerations in the design of a potent PROTAC.

PROTAC_Design_Logic Logical Relationships in PROTAC Design PROTAC_Efficacy PROTAC Efficacy Ternary_Complex Ternary Complex Formation & Stability Ternary_Complex->PROTAC_Efficacy POI_Binding POI Ligand Affinity POI_Binding->Ternary_Complex E3_Binding E3 Ligand Affinity ((S,R,S)-AHPC) E3_Binding->Ternary_Complex Linker Linker Properties (Length, Flexibility, Composition) Linker->Ternary_Complex Cell_Permeability Cell Permeability Cell_Permeability->PROTAC_Efficacy PK_Properties Pharmacokinetic Properties Cell_Permeability->PK_Properties Solubility Solubility Solubility->PK_Properties PK_Properties->PROTAC_Efficacy

Caption: Logical relationships in PROTAC design.

References

Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-C6-NH2 to a Warhead

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the conjugation of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-C6-NH2, to a warhead functionalized with a carboxylic acid. This conjugation is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The protocols described herein detail two common and effective methods for amide bond formation: a direct coupling approach using HATU as the activating agent, and a two-step approach involving the formation of an N-hydroxysuccinimide (NHS) ester intermediate. Additionally, this guide outlines the purification and characterization of the final conjugate.

(S,R,S)-AHPC-C6-NH2 is a widely used building block in PROTAC development, featuring a VHL ligand attached to a six-carbon aliphatic linker with a terminal primary amine.[1][2] This amine serves as a versatile nucleophile for conjugation to a warhead containing an electrophilic functional group, most commonly an activated carboxylic acid. The resulting amide bond is stable and suitable for linking the two key components of the PROTAC molecule.

Conjugation Chemistry Overview

The primary amine of (S,R,S)-AHPC-C6-NH2 readily participates in nucleophilic acyl substitution with an activated carboxylic acid on the warhead to form a stable amide linkage. The general reaction is depicted below:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product AHPC (S,R,S)-AHPC-C6-NH2 PROTAC (S,R,S)-AHPC-C6-NH-CO-Warhead (PROTAC Conjugate) AHPC->PROTAC Amide Bond Formation Warhead Warhead-COOH Warhead->PROTAC Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/NHS) Coupling_Reagent->PROTAC Base Base (e.g., DIPEA) Base->PROTAC

Caption: General scheme for amide bond formation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the conjugation, purification, and characterization of (S,R,S)-AHPC-C6-NH2 to a warhead. Please note that actual results may vary depending on the specific warhead and reaction conditions.

ParameterMethodTypical ValueReference
Conjugation Reaction
Reactant Molar Ratio (AHPC-NH2 : Warhead-COOH : Coupling Reagent : Base)Amide Coupling1.0 : 1.2 : 1.2 : 2.0[3]
Reaction TimeAmide Coupling2-4 hours[3]
Reaction TemperatureAmide CouplingRoom Temperature[3]
Yield (crude)Amide Coupling>80% (by LC-MS)[4]
Purification
MethodRP-HPLCC18 column[5]
Mobile Phase ARP-HPLC0.1% TFA in Water[5]
Mobile Phase BRP-HPLC0.1% TFA in Acetonitrile[5]
GradientRP-HPLC5-95% B over 20-30 min[5][6]
Yield (purified)RP-HPLC30-60%[6]
Characterization
PurityLC-MS>95%[6][7]
Identity ConfirmationMass SpectrometryExpected [M+H]+[7][8]
Structural Confirmation1H NMRPeaks consistent with structureN/A

Experimental Protocols

Protocol 1: Direct Amide Coupling using HATU

This protocol describes the direct one-pot synthesis of the PROTAC conjugate via an amide bond formation facilitated by the coupling reagent HATU.

Materials:

  • (S,R,S)-AHPC-C6-NH2

  • Warhead with a terminal carboxylic acid (Warhead-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse Phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Reaction Setup:

    • In a clean, dry vial, dissolve the Warhead-COOH (1.2 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Conjugation:

    • Dissolve (S,R,S)-AHPC-C6-NH2 (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of (S,R,S)-AHPC-C6-NH2 to the pre-activated warhead mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of the starting materials.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DMSO or DMF and filter to remove any solids.

    • Purify the crude product by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.

    • Collect the fractions containing the pure product and lyophilize to obtain the final conjugate as a solid.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and 1H NMR.

Protocol 2: Two-Step Conjugation via NHS Ester Activation

This protocol involves the activation of the warhead's carboxylic acid with EDC and NHS to form an NHS ester, which is then reacted with (S,R,S)-AHPC-C6-NH2.

Materials:

  • (S,R,S)-AHPC-C6-NH2

  • Warhead with a terminal carboxylic acid (Warhead-COOH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMF or DCM (Dichloromethane)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse Phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • NHS Ester Formation (Warhead Activation):

    • Dissolve the Warhead-COOH (1.1 equivalents) in anhydrous DMF or DCM.

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to form the NHS ester.

    • The formation of the NHS ester can be monitored by LC-MS.

  • Conjugation:

    • In a separate vial, dissolve (S,R,S)-AHPC-C6-NH2 (1.0 equivalent) in anhydrous DMF and add DIPEA (1.5 equivalents).

    • Add the activated warhead-NHS ester solution to the (S,R,S)-AHPC-C6-NH2 solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and 1H NMR.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Reactants Dissolve Reactants (AHPC-NH2, Warhead-COOH) Activation Activate Warhead-COOH Reactants->Activation Reagents Prepare Coupling Reagents (e.g., HATU/DIPEA or EDC/NHS) Reagents->Activation Conjugation Conjugate to AHPC-NH2 Activation->Conjugation Monitoring Monitor by LC-MS Conjugation->Monitoring Purification Purify by RP-HPLC Monitoring->Purification If complete Characterization Characterize by LC-MS & NMR Purification->Characterization Final_Product Lyophilize to obtain Final PROTAC Conjugate Characterization->Final_Product

Caption: Experimental workflow for PROTAC synthesis.

PROTAC Signaling Pathway

G PROTAC PROTAC (AHPC-Warhead) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for (S,R,S)-AHPC-C6-NH2 in AKT Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C6-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C6 alkyl linker with a terminal amine group, making it a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][4] This is achieved by bringing a target protein and an E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[4]

The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers.[4] Consequently, the targeted degradation of AKT protein presents a promising therapeutic strategy. This document provides detailed application notes and protocols for utilizing (S,R,S)-AHPC-C6-NH2 in the development of AKT-targeting PROTACs, with a specific focus on the well-characterized VHL-recruiting AKT degrader, MS15.

Mechanism of Action: AKT Degradation via a VHL-Recruiting PROTAC

An AKT PROTAC synthesized using a (S,R,S)-AHPC-based linker functions by inducing the formation of a ternary complex between the AKT protein and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to AKT. The polyubiquitinated AKT is then recognized and degraded by the 26S proteasome, leading to the suppression of downstream signaling pathways.

cluster_0 PROTAC-Mediated AKT Degradation AKT AKT Protein Ternary_Complex AKT-PROTAC-VHL Ternary Complex AKT->Ternary_Complex Binds to PROTAC (S,R,S)-AHPC-based AKT PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruited by Ub_AKT Polyubiquitinated AKT Ternary_Complex->Ub_AKT Ubiquitination Ub Ubiquitin Ub->Ub_AKT Proteasome 26S Proteasome Ub_AKT->Proteasome Targeted for Degradation Degradation Degraded AKT (Amino Acids) Proteasome->Degradation Degrades

Caption: Mechanism of AKT protein degradation by a (S,R,S)-AHPC-based PROTAC.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of the VHL-recruiting AKT PROTAC, MS15, which is synthesized from a close analog of (S,R,S)-AHPC-C6-NH2.

Table 1: In Vitro Degradation Potency of MS15 [4]

Cell LineDC50 (nM)
SW62023 ± 16
PC346 ± 21

DC50: Concentration required for 50% degradation of the target protein.

Table 2: In Vitro Inhibitory Activity of MS15 [4]

TargetIC50 (nM)
AKT1798 ± 190
AKT290 ± 2.8
AKT3544 ± 2.9

IC50: Concentration required for 50% inhibition of the target kinase activity.

Table 3: In Vitro Anti-proliferative Activity of a similar VHL-recruiting AKT PROTAC (Compound 20)

Cell LineIC50 (nM)
PC3161.6 ± 21
MDA-MB-23168.0 ± 3.5
MCF-7124.2 ± 6.3

IC50: Concentration required to inhibit cell proliferation by 50%.

Experimental Protocols

Western Blotting for AKT Degradation

This protocol details the assessment of AKT protein degradation in cells treated with an (S,R,S)-AHPC-C6-NH2-based PROTAC.

cluster_1 Western Blot Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-AKT) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J cluster_2 Ubiquitination Assay Workflow K 1. Cell Treatment with PROTAC & MG132 L 2. Cell Lysis K->L M 3. Immunoprecipitation (Anti-AKT) L->M N 4. Western Blot M->N O 5. Probing with Anti-Ubiquitin Antibody N->O P 6. Detection O->P

References

Application Notes and Protocols for Cell-Based Assays of PROTACs Utilizing VH032-C6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cell-based characterization of Proteolysis Targeting Chimeras (PROTACs) constructed using the VH032-C6-NH2 E3 ligase ligand-linker conjugate. VH032-C6-NH2 incorporates the VH032 ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a C6 amine linker for conjugation to a target protein ligand.[1][2][3][4][5][6] The protocols outlined below are essential for evaluating the efficacy and mechanism of action of novel PROTAC degraders in a cellular context.

Introduction to VH032-C6-NH2-Based PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[7][8][9] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. PROTACs utilizing VH032-C6-NH2 function by forming a ternary complex between the POI and the VHL E3 ligase.[7][10] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[7] The ultimate goal of these assays is to quantify the degradation of the target protein and characterize the downstream cellular effects.

Key Cell-Based Assays and Protocols

A thorough characterization of a VH032-C6-NH2-based PROTAC involves a series of cell-based assays to confirm its mechanism of action and quantify its degradation efficiency. The typical experimental workflow involves assessing target engagement, ternary complex formation, protein degradation, and downstream functional consequences.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC VH032-C6-POI Ligand (PROTAC) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Targeting VHL->PROTAC Ub Ubiquitin Ub->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_assays Cell-Based PROTAC Characterization cluster_moa Mechanism Confirmation cluster_functional Functional Outcomes A 1. Protein Degradation Assay (Western Blot / HiBiT) B 2. Mechanism of Action Assays A->B C 3. Downstream Functional Assays A->C D 4. Data Analysis (DC50, Dmax) A->D B1 Proteasome Inhibitor Rescue B2 VHL Ligand Competition C1 Cell Viability Assay (e.g., CCK-8) C2 Apoptosis Assay (e.g., Annexin V) PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation PROTAC VH032-based PROTAC (e.g., GP262) PROTAC->PI3K Degrades PROTAC->mTOR Degrades

References

Application Notes and Protocols for Assessing PROTAC-Mediated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the degradation of the target protein, offering a powerful therapeutic strategy, particularly for targets previously considered "undruggable".[][3] A typical PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4]

The efficacy of a PROTAC is determined by a series of events, including its ability to enter the cell, engage the target protein and the E3 ligase, form a stable ternary complex, induce ubiquitination, and ultimately lead to the degradation of the target protein.[5] A thorough assessment of each of these steps is crucial for the successful development and optimization of PROTACs.

This document provides a detailed experimental workflow, including key assays and step-by-step protocols, for the comprehensive evaluation of PROTAC-mediated protein degradation.

PROTAC Mechanism of Action

PROTACs mediate the degradation of a target protein through a catalytic cycle involving the ubiquitin-proteasome system. The process begins with the PROTAC simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI.[] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1] The PROTAC is then released and can engage in another cycle of degradation.[3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Releases PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Induces Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow

A comprehensive assessment of a PROTAC's efficacy involves a multi-step experimental workflow. This workflow is designed to evaluate each key stage of the PROTAC's mechanism of action, from initial target engagement to the final degradation of the protein.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. Target Engagement & Cell Permeability B 2. Ternary Complex Formation A->B C 3. Ubiquitination of Target Protein B->C D 4. Protein Degradation Assessment C->D E 5. Downstream Functional Effects D->E F 6. Selectivity Profiling D->F

Caption: A stepwise workflow for the comprehensive evaluation of PROTACs.

Key Experimental Assays and Protocols

Target Engagement and Cell Permeability

Before a PROTAC can induce degradation, it must first enter the cell and bind to its intended target protein.[6][7] Assays to confirm target engagement in a cellular context are therefore a critical first step.

a. NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for quantifying compound binding to a target protein in live cells.[8]

Protocol: NanoBRET™ Target Engagement

  • Cell Preparation: Seed cells expressing the target protein fused to NanoLuc® luciferase in a 96-well plate and incubate overnight.

  • Compound Treatment: Add the PROTAC compound at various concentrations to the cells.

  • Tracer Addition: Add a fluorescent tracer that also binds to the target protein.

  • BRET Measurement: Measure the BRET signal. Displacement of the tracer by the PROTAC results in a decrease in the BRET signal.

  • Data Analysis: Calculate the IC50 value to determine the potency of target engagement.

Ternary Complex Formation

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for efficient protein degradation.[][9]

a. Biophysical Assays (In Vitro)

Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinities and kinetics of ternary complex formation using purified proteins.[10]

b. Live-Cell Ternary Complex Assays (NanoBRET™)

The NanoBRET™ technology can also be adapted to monitor the formation of the ternary complex in live cells.[11][12]

Protocol: NanoBRET™ Ternary Complex Assay

  • Cell Preparation: Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag® in cells.[9]

  • HaloTag® Labeling: Add a fluorescent HaloTag® ligand to label the E3 ligase.

  • PROTAC Treatment: Treat the cells with the PROTAC at various concentrations.

  • BRET Measurement: Measure the BRET signal. The formation of the ternary complex brings the NanoLuc® and the fluorescent label into close proximity, resulting in an increased BRET signal.[9]

  • Data Analysis: Generate a dose-response curve to determine the potency of ternary complex formation.

Ubiquitination of Target Protein

Following ternary complex formation, the E3 ligase catalyzes the transfer of ubiquitin to the target protein.[] Monitoring this ubiquitination event provides direct evidence of a productive ternary complex.

a. In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to directly measure the PROTAC-dependent ubiquitination of the target protein.

Protocol: In Vitro Ubiquitination Assay

  • Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, and the E3 ligase complex.

  • PROTAC Addition: Add the PROTAC at various concentrations.

  • Incubation: Incubate the reaction at 37°C to allow for ubiquitination.

  • Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-ubiquitin antibody or an antibody against the target protein to observe higher molecular weight species.

b. In-Cell Ubiquitination Assay (NanoBRET™)

A NanoBRET™-based assay can be used to monitor the ubiquitination of the target protein in live cells.[11][13]

Protocol: In-Cell NanoBRET™ Ubiquitination Assay

  • Cell Preparation: Co-express the target protein fused to HiBiT and HaloTag®-ubiquitin in cells stably expressing LgBiT.[11]

  • PROTAC Treatment: Treat the cells with the PROTAC.

  • BRET Measurement: The ubiquitination of the HiBiT-tagged target protein with HaloTag®-ubiquitin brings the donor and acceptor into proximity, generating a BRET signal.[11]

  • Data Analysis: Monitor the kinetic increase in the BRET signal to assess the rate and extent of ubiquitination.

Protein Degradation Assessment

The ultimate measure of a PROTAC's efficacy is the extent to which it degrades the target protein.

a. Western Blotting

Western blotting is a widely used and reliable method for quantifying the levels of a target protein in cell lysates.[1][4]

Protocol: Western Blot for Protein Degradation

  • Cell Culture and Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).[4] Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[4]

  • Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using a chemiluminescent substrate.[1]

  • Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

b. HiBiT Lytic Detection Assay

The HiBiT lytic detection system provides a quantitative and high-throughput alternative to Western blotting for measuring protein levels.[14]

Protocol: HiBiT Lytic Detection Assay

  • Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein in a cell line stably expressing the LgBiT protein.[15]

  • Cell Plating and Treatment: Plate the engineered cells in a 96-well plate and treat with the PROTAC.

  • Lysis and Detection: Add a lytic reagent containing the LgBiT protein and a luciferase substrate. The complementation of HiBiT and LgBiT forms an active NanoLuc® luciferase, and the resulting luminescence is proportional to the amount of HiBiT-tagged protein.

  • Data Analysis: Measure the luminescence and normalize to a vehicle control to determine the percentage of protein degradation.

Data Presentation

Quantitative data from dose-response and time-course experiments should be summarized in clearly structured tables to facilitate comparison and the determination of key degradation parameters.

Table 1: Dose-Response Data for PROTAC-X

Concentration (nM)% Target Protein Remaining (Mean ± SD)
0 (Vehicle)100 ± 5.2
185.3 ± 4.1
1052.1 ± 3.5
10015.8 ± 2.9
10005.2 ± 1.8

Table 2: Key Degradation Parameters for PROTAC-X

ParameterValue
DC50 (nM)9.5
Dmax (%)94.8
  • DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.[1][16]

  • Dmax : The maximum percentage of protein degradation achieved.[1][16]

Downstream Functional Effects and Selectivity Profiling

Beyond confirming degradation, it is essential to assess the functional consequences of target protein removal and to evaluate the selectivity of the PROTAC.

a. Cellular Viability Assays

Assays such as CellTiter-Glo® can be used to measure the impact of target protein degradation on cell viability and proliferation.[11]

b. Global Proteomics

Mass spectrometry-based proteomics is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.[17][18] This unbiased approach can identify off-target proteins that are also degraded by the PROTAC.

Protocol: Sample Preparation for Global Proteomics

  • Cell Culture and Treatment: Treat cells with the PROTAC at a concentration near its DC50 value and a vehicle control.[17]

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides, for example, using trypsin.

  • Peptide Labeling (Optional): For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the changes in protein abundance between the PROTAC-treated and control samples.

Conclusion

The successful development of PROTACs relies on a systematic and rigorous experimental evaluation. The workflow and protocols outlined in this document provide a comprehensive framework for assessing the key parameters of PROTAC efficacy, from initial target engagement to downstream functional consequences and selectivity. By employing a combination of in vitro and live-cell assays, researchers can gain a detailed understanding of their PROTAC's mechanism of action, enabling the rational design and optimization of this promising new class of therapeutics.

References

Application Notes and Protocols for Targeted Degradation of Kinases Using AHPC-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic strategy, moving beyond simple inhibition to induce the complete removal of disease-causing proteins.[1] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this modality. These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[2][3]

Kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them prime therapeutic targets.[4] PROTACs offer a powerful approach to target kinases, overcoming challenges associated with traditional inhibitors, such as drug resistance and off-target effects.[5][6]

A PROTAC molecule consists of three key components: a ligand that binds the target kinase, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7] This document focuses on PROTACs that utilize (S,R,S)-AHPC (amino-hydroxy-phenyl-caprolactam) and its derivatives as a potent ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most successfully exploited ligases in PROTAC development.[7][8][9] These application notes provide an overview, quantitative data, and detailed protocols for the development and evaluation of AHPC-based PROTACs for kinase degradation.

Mechanism of Action of AHPC-Based PROTACs

AHPC-based PROTACs function by inducing the formation of a ternary complex between the target kinase, the PROTAC molecule, and the VHL E3 ligase.[7] This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the kinase by the E3 ligase complex. The ubiquitin chains act as a molecular tag, marking the kinase for recognition and subsequent degradation by the 26S proteasome, thereby eliminating the protein from the cell.[3]

G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Kinase PROTAC AHPC-based PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL VHL PROTAC->VHL Recruits E3_Complex E3 Ubiquitin Ligase (VHL-ElonginB/C-Cul2) VHL->E3_Complex Part of E3_Complex->POI Poly-ubiquitination Ub Ubiquitin Ub->E3_Complex

Caption: Mechanism of kinase degradation by an AHPC-based PROTAC.

Data Presentation: Performance of VHL-Recruiting Kinase PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The cellular consequence of this degradation is often measured by an IC50 value (concentration for 50% inhibition of proliferation). The table below summarizes quantitative data for representative kinase degraders that recruit the VHL E3 ligase, similar to AHPC-based PROTACs.

Target KinasePROTAC CompoundDC50Cell LineIC50 (Proliferation)Reference
BCR-ABLGMB-80530 nMK562169 nM[3]
BET (BRD2/3/4)ARV-771<1 nM22Rv1~5 nM[10]
EGFRMS39~10 nMPC9 (mutant EGFR)Not Reported[6]
CDK6CP-10Not ReportedVarious HematopoieticPotent Inhibition[6]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel PROTACs. The following section provides step-by-step protocols for key stages of development.

Protocol 1: Synthesis of an AHPC-based PROTAC

This protocol outlines a general two-step process for conjugating an AHPC-linker moiety to a kinase inhibitor. This example assumes the use of an AHPC-PEG-acid linker and a kinase inhibitor with a free amine group for amide coupling.

Materials:

  • (S,R,S)-AHPC-PEG-acid linker[11]

  • Kinase inhibitor with a suitable conjugation site (e.g., amine)

  • Coupling agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOBt (Hydroxybenzotriazole)[11]

  • Base: DIPEA (N,N-Diisopropylethylamine)[11]

  • Solvents: Anhydrous DMF (Dimethylformamide), DCM (Dichloromethane)[11]

  • Purification: Flash column chromatography supplies, HPLC system

  • Analysis: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance)

Procedure:

  • Dissolution: In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the kinase inhibitor (1.0 eq) and the (S,R,S)-AHPC-PEG-acid linker (1.1 eq) in anhydrous DMF.

  • Addition of Coupling Agents: To the stirred solution, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).[11]

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours.[11]

  • Monitoring: Monitor the reaction's progress periodically using LC-MS to check for the formation of the desired PROTAC product and consumption of the starting materials.

  • Quenching and Work-up: Once the reaction is complete, quench by adding water. Extract the aqueous mixture with an organic solvent like ethyl acetate (B1210297) or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC to isolate the final PROTAC molecule.

  • Characterization: Confirm the identity, purity, and structure of the final AHPC-based PROTAC using LC-MS and NMR spectroscopy.

G start Start: Reagents in Vial dissolve 1. Dissolve Kinase Inhibitor & AHPC-Linker in DMF start->dissolve add_reagents 2. Add Coupling Agents (HATU, HOBt, DIPEA) dissolve->add_reagents react 3. Stir at Room Temp (12-24 hours) add_reagents->react monitor 4. Monitor via LC-MS react->monitor monitor->react Incomplete workup 5. Quench Reaction & Perform Work-up monitor->workup Complete purify 6. Purify Crude Product (Chromatography) workup->purify characterize 7. Characterize Final PROTAC (LC-MS, NMR) purify->characterize end_node End: Pure PROTAC characterize->end_node

Caption: Workflow for the synthesis of an AHPC-based PROTAC.
Protocol 2: Evaluation of Kinase Degradation by Western Blot

Western blotting is the gold-standard method to directly measure the reduction in target kinase levels following PROTAC treatment.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium, FBS, and supplements

  • Multi-well plates (6- or 12-well)

  • AHPC-based PROTAC stock solution (e.g., in DMSO)

  • Vehicle control (e.g., DMSO)[11]

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit[11]

  • SDS-PAGE equipment (gels, running buffer, etc.)

  • Western blot transfer system (PVDF membrane, transfer buffer)[11]

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-target kinase and anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody[11]

  • Chemiluminescent substrate (ECL)[11]

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.[11]

  • PROTAC Treatment: Treat the cells with a serial dilution of the AHPC-based PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.[11]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, incubate on ice for 15-30 minutes, and then scrape the cells.[11]

  • Lysate Collection: Collect the lysates and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[11]

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target kinase and the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Final Washes & Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.[11]

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the target kinase band intensity to the loading control band intensity for each sample. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax.

Signaling Pathway Visualization

Many targeted kinases are receptor tyrosine kinases (RTKs) like EGFR, which sit at the head of critical pro-growth signaling pathways.[12][13] Degrading these kinases with a PROTAC effectively shuts down all downstream signaling, offering a more comprehensive blockade than simple inhibition.

G cluster_0 RTK Signaling Cascade cluster_1 Downstream Pathways GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Activates RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Outcomes Cell Proliferation, Survival, Growth ERK->Cell_Outcomes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Outcomes PROTAC_Block AHPC-PROTAC induces degradation PROTAC_Block->RTK TARGETS

Caption: Interruption of RTK signaling via PROTAC-mediated degradation.

References

Application Note: Quantitative Analysis of PROTAC Efficacy Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2][3] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3][4] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful therapeutic strategy.[1]

Western blotting is a fundamental and widely adopted immunoassay technique for quantifying the efficacy of PROTACs.[1] It allows for the direct measurement of intracellular protein levels following PROTAC treatment, enabling the determination of key efficacy parameters:

  • DC50 : The concentration of a PROTAC that induces 50% degradation of the target protein.[1]

  • Dmax : The maximum percentage of protein degradation achieved at a given concentration.[1]

This document provides a detailed protocol for performing Western blot analysis to assess PROTAC-induced protein degradation, from cell treatment to data analysis and interpretation.

PROTAC Mechanism of Action

PROTACs hijack the cell's natural ubiquitin-proteasome system (UPS) to induce degradation of a specific target protein. The process begins with the formation of a ternary complex, which is the critical step for subsequent ubiquitination and degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_2 Ubiquitin-Proteasome System PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex POI Target Protein (POI) E3 E3 Ubiquitin Ligase POI_Ub Ub-tagged POI Ternary->POI_Ub Ub Ubiquitin Ub->POI_Ub Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded POI_Ub->Proteasome Recognition & Degradation

PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

The overall process for evaluating PROTAC efficacy via Western blot involves a series of sequential steps, from initial cell culture and treatment to the final analysis of protein degradation. A standardized workflow is crucial for obtaining reproducible and reliable results.

WB_Workflow A 1. Cell Seeding & Culture B 2. PROTAC Treatment (Dose-Response & Time-Course) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Sample Preparation & SDS-PAGE D->E F 6. Protein Transfer to Membrane (PVDF or Nitrocellulose) E->F G 7. Immunoblotting (Blocking & Antibody Incubation) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Image Acquisition & Densitometry H->I J 10. Data Analysis (Normalization & Curve Fitting) I->J K Results: DC50 & Dmax J->K

Workflow for Western blot analysis of PROTAC efficacy.

Detailed Experimental Protocol

This protocol outlines the methodology for quantifying target protein degradation induced by a PROTAC in a dose-dependent manner.

1. Materials and Reagents

  • Cell culture reagents (media, FBS, antibiotics)

  • Appropriate cell line expressing the protein of interest

  • PROTAC compound(s) and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x or 2x)

  • Precast or hand-cast SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-Actin, α-Tubulin)

  • HRP-conjugated secondary antibody

  • Tris-buffered saline with Tween 20 (TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

2. Cell Seeding and PROTAC Treatment

  • Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest.[5] Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC compound in complete growth medium. A typical concentration range might be 0, 1, 10, 50, 100, 500, and 1000 nM.[5]

  • Include a vehicle-only control (e.g., 0.1% DMSO).[1]

  • Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC.

  • Incubate the cells for a predetermined time (e.g., 16, 24, or 48 hours) at 37°C.[1][5]

3. Cell Lysis and Protein Quantification

  • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1]

  • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well of a 6-well plate) to each well.[1]

  • Scrape the cells and collect the lysate into a pre-chilled microcentrifuge tube.[1]

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][5]

  • Carefully transfer the supernatant (protein lysate) to a new tube.[1][5]

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Membrane Transfer

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add an appropriate volume of Laemmli sample buffer to each lysate (e.g., to a final concentration of 1x).[1][5]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][5]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[5] Include a molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]

5. Immunoblotting and Detection

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]

  • Wash the membrane three times with TBST for 5-10 minutes each.[1]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1][5]

  • Wash the membrane three times with TBST for 10 minutes each.[5]

  • Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.[1]

  • Capture the chemiluminescent signal using an imaging system. Ensure the signal is not saturated to allow for accurate quantification.[1]

  • If necessary, strip the membrane and re-probe with the primary antibody for the loading control.

Data Analysis and Presentation

1. Densitometry and Normalization

  • Quantify the intensity of the bands corresponding to the target protein and the loading control using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to its corresponding loading control band for each lane. This corrects for any variations in protein loading.[1][5]

    • Normalized POI = (Intensity of POI Band) / (Intensity of Loading Control Band)

2. Calculation of Degradation and Curve Fitting

  • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (which represents 100% protein level).[1]

    • % Protein Remaining = (Normalized POI of Treated Sample / Normalized POI of Vehicle Control) x 100

  • Plot the percentage of protein remaining against the logarithm of the PROTAC concentration.

  • Fit the data using a non-linear regression model (e.g., [inhibitor] vs. normalized response -- variable slope) in a program like GraphPad Prism to determine the DC50 and Dmax values.[1][6]

3. Data Presentation

Summarize the quantitative results in a clear and structured table for easy comparison across different compounds or cell lines.

PROTAC CompoundTarget Cell LineTreatment Time (h)DC50 (nM)Dmax (%)
PROTAC ACell Line X2425.592.3
PROTAC BCell Line X24150.275.8
PROTAC ACell Line Y2445.188.6
Negative ControlCell Line X24>1000<10

Protocol: Confirmation of Ubiquitination

To confirm that degradation occurs via the ubiquitin-proteasome pathway, researchers can perform co-immunoprecipitation (Co-IP) to detect ubiquitinated forms of the target protein.

  • Treat cells with the PROTAC at a concentration known to induce degradation (e.g., near the DC50 value) and a proteasome inhibitor (e.g., MG132) for 4-6 hours. The inhibitor will cause ubiquitinated proteins to accumulate.

  • Lyse the cells as described previously.

  • Incubate the cell lysate with an antibody against the target protein to immunoprecipitate the POI and its binding partners.

  • Elute the protein complexes and analyze them by Western blot.

  • Probe the blot with an anti-ubiquitin antibody. An increase in high molecular weight smears or bands in the PROTAC-treated sample compared to the control indicates increased ubiquitination of the target protein.[4][7][8]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal Inactive antibody, insufficient protein load, poor transfer.Check antibody dilution, verify protein transfer with Ponceau S stain, use fresh ECL substrate.[5]
High Background Insufficient blocking, antibody concentration too high.Increase blocking time, optimize antibody dilution, increase duration and number of washes.[5]
Uneven Loading Inaccurate protein quantification or pipetting errors.Ensure accurate BCA assay and careful sample loading. Always normalize to a loading control.[5]
Multiple Bands Non-specific antibody binding, protein isoforms, degradation.Optimize antibody concentration and blocking conditions. Use a more specific antibody if available.[5]

References

Application Note: Immunoprecipitation of PROTAC-Induced Ternary Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system for therapeutic benefit.[1][2] A PROTAC works by simultaneously binding to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a crucial ternary complex.[2][3][4] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3] Verifying the formation of this ternary complex is a critical step in validating a PROTAC's mechanism of action.[3][5] Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to demonstrate this PROTAC-dependent interaction between the POI and the E3 ligase within a cellular context.[3][6]

Principle of the Assay This protocol outlines a Co-IP procedure to capture and identify the members of the PROTAC-induced ternary complex. An antibody specific to one component of the complex, typically the E3 ligase (e.g., VHL or Cereblon) or an epitope-tagged version thereof, is used to "pull down" the entire complex from the cell lysate. The immunoprecipitated proteins are then separated by SDS-PAGE and identified by Western blot. A successful experiment will show the presence of the POI in the sample treated with the PROTAC, but not in the vehicle control, confirming that the interaction is PROTAC-dependent.

PROTAC Mechanism of Action Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for a target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. By bringing the POI and E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This ubiquitination marks the POI for recognition and subsequent degradation by the proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Ub_POI Ubiquitinated POI PROTAC->Ub_POI   Facilitates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ub Ubiquitin Ub->Ub_POI Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated ternary complex formation and protein degradation pathway.

Quantitative Data Summary

The following table provides recommended starting concentrations and volumes for the key components of the protocol. Optimization may be required based on the specific POI, PROTAC, and cell line used.

ParameterRecommended ValueNotes
Cell Culture & Treatment
Cell Confluency70-80%Ensures cells are in a healthy, proliferative state.
Proteasome Inhibitor (MG132)10 µMPre-treatment for 2 hours to prevent degradation of the ubiquitinated POI.[3]
PROTAC Concentration100 nM (example)Treat for 4-6 hours; optimal concentration and time should be determined empirically.[3]
Vehicle ControlDMSOUse at the same final concentration as the PROTAC solvent.[3]
Immunoprecipitation
Lysis Buffer Volume1 mL per 10 cm plateUse a non-denaturing buffer to preserve protein complexes.[3]
Primary Antibody (for IP)2-5 µg per sampleUse a high-affinity, IP-validated antibody.[3]
Isotype Control (e.g., Rabbit IgG)2-5 µg per sampleEssential negative control to check for non-specific binding.[3]
Protein A/G Agarose (B213101) Bead Slurry30 µL per sampleCaptures the antibody-protein complexes.[3]
Elution & Analysis
2x Laemmli Sample Buffer40 µL per sampleUsed to elute and denature proteins from the beads.[3]
Input Control Volume2-5% of total lysateUsed as a positive control for the Western blot.[3]

Detailed Experimental Protocol

This protocol is adapted from a method to confirm the interaction between a target protein (e.g., Estrogen Receptor) and an E3 ligase (e.g., VHL) in the presence of a specific PROTAC.[3]

Materials and Reagents:

  • Cell Line: A cell line endogenously expressing the POI and the recruited E3 ligase (e.g., MCF-7 for Estrogen Receptor).[3]

  • PROTAC of Interest

  • Proteasome Inhibitor: MG132

  • Reagents: DMSO, PBS (ice-cold)

  • Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40.[3]

  • Inhibitors: Freshly add protease and phosphatase inhibitor cocktails to the lysis buffer before use.[3]

  • Antibodies:

    • Primary antibody for IP (e.g., Rabbit anti-VHL or anti-CRBN).[3]

    • Isotype control antibody (e.g., normal Rabbit IgG).[3]

    • Primary antibodies for Western blot (e.g., anti-POI, anti-VHL).[3]

  • Beads: Protein A/G Agarose Bead Slurry

  • Elution Buffer: 2x Laemmli sample buffer

Procedure:

1. Cell Culture and Treatment

  • Culture cells in appropriate media to 70-80% confluency in 10 cm plates.[3]

  • Pre-treat the cells with 10 µM MG132 for 2 hours to inhibit proteasomal degradation.[3]

  • Treat the cells with the PROTAC (e.g., 100 nM) or DMSO (vehicle control) for 4-6 hours.[3]

2. Cell Lysis

  • Aspirate the media and wash the cells twice with ice-cold PBS.[3]

  • Add 1 mL of ice-cold non-denaturing lysis buffer (with freshly added inhibitors) to each plate.[3]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]

  • Incubate on ice for 30 minutes, vortexing occasionally.[3]

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Set aside a small aliquot (20-50 µL) as an "Input" control.

3. Immunoprecipitation

  • To the cleared lysate, add 2-5 µg of the primary antibody for immunoprecipitation (e.g., rabbit anti-VHL).[3]

  • In a separate tube for the negative control, add an equivalent amount of the corresponding isotype control IgG (e.g., rabbit IgG).[3]

  • Incubate the tubes on a rotator at 4°C overnight to allow antibody-protein complex formation.[3]

4. Immune Complex Capture

  • Add 30 µL of a 50% slurry of Protein A/G agarose beads to each sample.[3]

  • Incubate on a rotator at 4°C for 2-4 hours to capture the antibody-protein complexes.[3]

5. Washing

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.[3]

  • Carefully aspirate and discard the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold lysis buffer. For each wash, resuspend the beads, incubate briefly, and then pellet by centrifugation. Thorough washing is critical to reduce background.

6. Elution

  • After the final wash, remove all supernatant.

  • Resuspend the beads in 40 µL of 2x Laemmli sample buffer.[3]

  • Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.[3]

  • Centrifuge at 14,000 x g for 1 minute and carefully collect the supernatant, which contains the eluted proteins.[3]

7. Western Blot Analysis

  • Load the eluted samples and the input control onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer the separated proteins to a PVDF membrane.[3]

  • Block the membrane and probe with primary antibodies against the POI and the E3 ligase component (e.g., anti-ERα and anti-VHL).[3]

  • Use appropriate secondary antibodies and a detection reagent to visualize the bands. The key result is the detection of the POI in the E3 ligase IP lane from PROTAC-treated cells but not from control cells.

CoIP_Workflow Co-Immunoprecipitation Workflow for Ternary Complex A 1. Cell Culture & Treatment - Plate cells (e.g., MCF-7) - Add Proteasome Inhibitor (e.g., MG132) - Treat with PROTAC or DMSO (Control) B 2. Cell Lysis - Wash cells with ice-cold PBS - Lyse with non-denaturing buffer + inhibitors A->B C 3. Immunoprecipitation - Add primary antibody (e.g., anti-VHL) or IgG control - Incubate overnight at 4°C B->C D 4. Immune Complex Capture - Add Protein A/G bead slurry - Incubate for 2-4 hours at 4°C C->D E 5. Washing - Pellet beads by centrifugation - Wash multiple times with cold lysis buffer D->E F 6. Elution - Resuspend beads in Laemmli buffer - Boil to elute and denature proteins E->F G 7. Analysis - Run eluates on SDS-PAGE - Perform Western Blot - Probe for POI and E3 Ligase F->G

Caption: Step-by-step experimental workflow for PROTAC ternary complex Co-IP.

References

Application Notes and Protocols for the Development of Novel PROTACs with a C6 Amine Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs with a C6 Amine Linker

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[3][4]

This document provides detailed application notes and protocols for the development of novel PROTACs featuring a C6 amine linker. The C6 alkyl chain provides a flexible tether between the two ligands, and the terminal amine group offers a versatile handle for conjugation. The choice of a C6 linker length is often a starting point in PROTAC design, as it can effectively span the distance required for the formation of a productive ternary complex between the target protein and the E3 ligase.[5]

PROTAC Mechanism of Action: A Signaling Pathway

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS).[] The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC (C6 Amine Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Synthesis_Workflow Synthetic Workflow for a C6 Amine Linker PROTAC cluster_1 Synthesis Pathway start Start Materials: - POI Ligand with reactive group - VHL Ligand with reactive group - Boc-protected C6 amine linker step1 Step 1: Couple VHL Ligand to C6 amine linker start->step1 intermediate1 Intermediate 1: VHL-C6-NH-Boc step1->intermediate1 step2 Step 2: Deprotect amine (remove Boc group) intermediate1->step2 intermediate2 Intermediate 2: VHL-C6-NH2 step2->intermediate2 step3 Step 3: Couple POI Ligand to VHL-C6-NH2 intermediate2->step3 final_protac Final PROTAC: POI-Linker-VHL step3->final_protac purification Step 4: Purification (e.g., HPLC) final_protac->purification characterization Step 5: Characterization (e.g., NMR, MS) purification->characterization PROTAC_Characterization_Workflow PROTAC Characterization Workflow cluster_2 Characterization Pipeline synthesis PROTAC Synthesis and Purification binding Biochemical Assays: Binding Affinity (Kd) Ternary Complex Formation synthesis->binding degradation Cell-Based Assays: Target Degradation (DC50, Dmax) Western Blot / In-Cell Western binding->degradation viability Functional Assays: Cell Viability (IC50) Downstream Signaling degradation->viability optimization Lead Optimization or In Vivo Studies viability->optimization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC E3 ligase ligand for von Hippel-Lindau (VHL).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in an (S,R,S)-AHPC-based PROTAC?

A1: The linker in a PROTAC is a crucial component that connects the (S,R,S)-AHPC VHL ligand to the warhead that binds to the target protein of interest (POI).[1][2] Its primary function is to facilitate the formation of a stable and productive ternary complex between the target protein and the VHL E3 ligase.[3][4] The linker's length, composition, and attachment points are critical determinants of the PROTAC's overall efficacy, influencing factors such as ternary complex stability, degradation efficiency, and the physicochemical properties of the molecule.[1][5]

Q2: What are the most common types of linkers used for (S,R,S)-AHPC-based PROTACs?

A2: The most frequently employed linker motifs in PROTAC design, including those with an (S,R,S)-AHPC scaffold, are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1][6][7] PEG linkers are often used to enhance the aqueous solubility and cell permeability of the PROTAC molecule.[2][6] Alkyl chains, on the other hand, can provide more rigidity, which may be advantageous for pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[6]

Q3: How does linker length impact the efficacy of an (S,R,S)-AHPC-based PROTAC?

A3: The length of the linker is a critical parameter that dictates the efficacy of a PROTAC.[3] An optimal linker length is necessary for the formation of a stable and productive ternary complex.[3][4]

  • Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the VHL E3 ligase.[3][4][8]

  • Too long: Conversely, a linker that is too long might lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[3][4][8] The optimal length must be empirically determined for each specific target protein and warhead combination.[9]

Q4: What is the "hook effect" and how can linker optimization help mitigate it?

A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency of the target protein decreases at higher PROTAC concentrations.[6][8] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-VHL) rather than the productive ternary complex required for degradation.[6][8] A well-designed linker can enhance the cooperativity of ternary complex formation, making it more stable and less prone to dissociation into non-productive binary complexes, thereby mitigating the hook effect.[8]

Troubleshooting Guide

Issue Potential Linker-Related Cause Troubleshooting Steps
Low or no target degradation despite good binary binding Incorrect Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to a non-productive ternary complex.[3][8]1. Synthesize a library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6 or different length alkyl chains).2. Evaluate degradation across a range of concentrations for each linker length to identify the optimal length.[9]
Unfavorable Ternary Complex Conformation: The linker may orient the target protein in a way that lysine (B10760008) residues are not accessible for ubiquitination.[8]1. Perform ternary complex modeling to predict the conformation.[10]2. Modify linker attachment points on the warhead or the (S,R,S)-AHPC ligand.
Poor cell permeability or solubility Suboptimal Physicochemical Properties: The linker may contribute to poor solubility or an inability to cross the cell membrane.[6][8]1. Incorporate more hydrophilic linkers like PEG to improve solubility.[1][11]2. Introduce more rigid linkers (e.g., with piperazine (B1678402) or piperidine (B6355638) moieties) to potentially improve permeability by reducing conformational flexibility.[12]
Significant "Hook Effect" observed Low Ternary Complex Cooperativity: The linker does not sufficiently stabilize the ternary complex, leading to the formation of binary complexes at high concentrations.[8]1. Design linkers that can form additional interactions with the target protein or VHL to enhance cooperativity.[10]2. Optimize linker rigidity to pre-organize the PROTAC for more favorable ternary complex formation.[8]
Off-target protein degradation Linker-Induced Protein-Protein Interactions: The linker itself might be creating new, unintended protein-protein interactions, leading to the degradation of other proteins.1. Perform proteome-wide analysis (e.g., using mass spectrometry) to identify off-target effects.2. Modify the linker composition to be more "inert" and less likely to engage in non-specific interactions.

Data Presentation

Table 1: Impact of Linker Length on PROTAC Efficacy for Different Targets (Representative Data)

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαPEG12>1000<20[9]
ERαPEG1610>90[9]
ERαPEG20500~40[9]
p38αPEG/Alkyl15-17~25>80[4][13]
BRD4PEG~13 (MZ1)25>90[14]

Note: This table presents representative data from the literature to illustrate the principle of linker length optimization. The optimal linker length is specific to each PROTAC system.

Experimental Protocols

Protocol 1: Synthesis of an (S,R,S)-AHPC-Linker-Warhead PROTAC

This protocol describes a general method for synthesizing a PROTAC using an (S,R,S)-AHPC-PEG-acid linker and an amine-functionalized warhead via an amide coupling reaction.[1][2]

Materials:

  • (S,R,S)-AHPC-PEGn-acid (e.g., (S,R,S)-AHPC-PEG8-acid)

  • Amine-functionalized warhead

  • Coupling agent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reaction monitoring tools (e.g., LC-MS)

  • Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

  • In a clean, dry reaction vessel, dissolve the amine-functionalized warhead (1.0 eq) in anhydrous DMF.

  • Add (S,R,S)-AHPC-PEGn-acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final product by NMR and high-resolution mass spectrometry.

Protocol 2: Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of target protein degradation.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Cycle POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC (S,R,S)-AHPC PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination PROTAC_out (S,R,S)-AHPC PROTAC Ternary_Complex->PROTAC_out Recycled Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The catalytic cycle of (S,R,S)-AHPC-based PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Start: PROTAC shows low activity Check_Binary_Binding Good binary binding to POI and VHL? Start->Check_Binary_Binding Optimize_Ligands Optimize Warhead/ (S,R,S)-AHPC Ligand Check_Binary_Binding->Optimize_Ligands No Synthesize_Linker_Library Synthesize PROTAC library with varying linker lengths (e.g., PEG2, PEG4, PEG6) Check_Binary_Binding->Synthesize_Linker_Library Yes Assess_Degradation Assess degradation (Western Blot, DC50) Synthesize_Linker_Library->Assess_Degradation Optimal_Length Optimal linker length identified? Assess_Degradation->Optimal_Length End_Reevaluate Re-evaluate target/ warhead strategy Assess_Degradation->End_Reevaluate No degradation with any linker Optimal_Length->Synthesize_Linker_Library No, iterate Check_Properties Assess physicochemical properties (solubility, permeability) Optimal_Length->Check_Properties Yes Modify_Composition Modify linker composition (e.g., add rigid/hydrophilic groups) Check_Properties->Modify_Composition Poor End_Success End: Potent Degrader Check_Properties->End_Success Acceptable Modify_Composition->Synthesize_Linker_Library

Caption: Troubleshooting workflow for optimizing (S,R,S)-AHPC-based PROTAC linker length.

References

Technical Support Center: Troubleshooting Failed Protein Degradation with VHL PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with von Hippel-Lindau (VHL) recruiting Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, helping you to diagnose and resolve problems with protein degradation.

Frequently Asked Questions (FAQs)

Q1: My VHL PROTAC is not showing any degradation of my target protein. What are the potential reasons?

A1: A lack of degradation can stem from several factors.[1] The primary reasons include:

  • Lack of Ternary Complex Formation: The PROTAC may not be effectively bridging the target protein and VHL.[1][2]

  • Inefficient Ubiquitination: Even if a ternary complex forms, it may not be in a productive conformation for the VHL E3 ligase to ubiquitinate the target.[1]

  • Poor Cell Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations.[3][4][5]

  • Low Expression of VHL or Target Protein: The cell line used may not express adequate levels of the VHL E3 ligase or the target protein.[1][3]

  • PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium.[1]

Q2: I observe a bell-shaped dose-response curve where degradation decreases at high PROTAC concentrations. What is happening?

A2: This phenomenon is known as the "hook effect".[3][6][7] It occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-VHL) instead of the productive ternary complex (Target-PROTAC-VHL).[3][6][7] These binary complexes compete with the formation of the ternary complex, leading to reduced degradation at high PROTAC concentrations.[6][7]

Q3: My degradation results are inconsistent between experiments. What could be the cause?

A3: Inconsistent results can be due to variability in experimental conditions.[1] Key factors to consider are:

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can impact protein expression and the efficiency of the ubiquitin-proteasome system.[1]

  • Compound Stability: The stability of the PROTAC in your experimental media can affect its effective concentration over time.[1]

  • Assay Variability: Technical variability in your degradation assay (e.g., Western blotting) can also contribute to inconsistent readouts.

Troubleshooting Guides

Issue 1: No Protein Degradation Observed

If your VHL PROTAC is not inducing degradation of the target protein, follow these troubleshooting steps:

Troubleshooting Workflow

G start No Degradation Observed check_binding Confirm Binary Engagement (PROTAC to Target & VHL) start->check_binding check_ternary Assess Ternary Complex Formation check_binding->check_ternary Binding Confirmed end_fail Re-design PROTAC check_binding->end_fail No Binding check_ubiquitination Measure Target Ubiquitination check_ternary->check_ubiquitination Ternary Complex Forms optimize_linker Optimize PROTAC Linker check_ternary->optimize_linker No Ternary Complex check_permeability Evaluate Cell Permeability check_ubiquitination->check_permeability Ubiquitination Occurs check_ubiquitination->optimize_linker No Ubiquitination check_expression Verify Target & VHL Expression check_permeability->check_expression Permeable check_permeability->end_fail Not Permeable end_success Degradation Achieved check_expression->end_success Sufficient Expression check_expression->end_fail Low/No Expression optimize_linker->check_ternary change_ligase Consider a Different E3 Ligase change_ligase->start

Caption: A logical workflow for troubleshooting the lack of PROTAC activity.

1. Confirm Binary Engagement:

  • Action: Verify that your PROTAC can independently bind to both the target protein and the VHL E3 ligase.

  • Method: Use biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[8][9]

  • Interpretation: If there is no binding to either the target or VHL, the PROTAC is fundamentally flawed and requires redesign.

2. Assess Ternary Complex Formation:

  • Action: Determine if the PROTAC can successfully bring the target protein and VHL together to form a ternary complex.

  • Method: Employ techniques like AlphaLISA, FRET, or NanoBRET to measure the proximity of the target and VHL in the presence of the PROTAC.[3][6][10]

  • Interpretation: A lack of ternary complex formation despite binary binding suggests issues with the linker length or composition, or steric hindrance.[11] Linker optimization may be necessary.[1][11]

3. Measure Target Ubiquitination:

  • Action: Confirm that the formation of the ternary complex leads to the ubiquitination of the target protein.

  • Method: Perform an in-cell ubiquitination assay by immunoprecipitating the target protein and immunoblotting for ubiquitin.[1][10] Remember to treat cells with a proteasome inhibitor to allow ubiquitinated proteins to accumulate.[1]

  • Interpretation: If a ternary complex forms but no ubiquitination is observed, the geometry of the complex may be non-productive.[1] This points to a need for linker redesign to achieve a favorable orientation for ubiquitin transfer.

4. Evaluate Cell Permeability:

  • Action: Assess whether the PROTAC can cross the cell membrane to reach its intracellular targets.

  • Method: Compare PROTAC activity in intact versus permeabilized cells or use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[3]

  • Interpretation: Poor permeability will result in low intracellular concentrations.[4] PROTACs with high molecular weight and poor solubility often face this issue.[5][12]

Issue 2: The "Hook Effect"

If you observe a bell-shaped dose-response curve, it is a strong indication of the hook effect.[3][6][7]

Troubleshooting Steps:

  • Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.[6]

  • Determine Optimal Concentration: Identify the concentration that yields the maximum degradation (Dmax) and use this concentration for subsequent experiments.[3]

  • Perform a Time-Course Experiment: Analyze degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher concentration where the hook effect is observed.[6] This will help in understanding the kinetics of degradation.

  • Directly Measure Ternary Complex Formation: Use biophysical assays to correlate the decrease in degradation at high concentrations with a reduction in ternary complex formation.[3] A bell-shaped curve in an AlphaLISA assay is indicative of the hook effect.[7]

Data Presentation

Summarize quantitative data from your experiments in clear, structured tables for easy comparison.

Table 1: Cellular Degradation Potency

PROTAC IDDC50 (nM)Dmax (%)Hook Effect Observed
VHL-PROTAC-015095No
VHL-PROTAC-022585Yes (>500 nM)
VHL-PROTAC-03>1000<10N/A

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Biophysical Characterization

PROTAC IDTarget Binding (KD, nM)VHL Binding (KD, nM)Ternary Complex Cooperativity (α)
VHL-PROTAC-011002505
VHL-PROTAC-028020010
VHL-PROTAC-03120>10000N/A

KD: Dissociation constant. α > 1 indicates positive cooperativity, which is favorable for ternary complex formation.[7]

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[3][13]

  • Cell Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize protein bands using an ECL substrate.

    • Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: AlphaLISA for Ternary Complex Formation

This assay measures the proximity between the target protein and VHL induced by the PROTAC.[6][7]

  • Reagent Preparation:

    • Prepare a solution containing the recombinant target protein and the VHL E3 ligase complex in assay buffer.

  • PROTAC Titration:

    • Add serial dilutions of the PROTAC to the protein mixture in a microplate. . Incubate to allow for ternary complex formation.

  • Bead Addition:

    • Add AlphaLISA acceptor beads conjugated to an antibody against the target protein and donor beads conjugated to an antibody against a tag on the VHL complex.

    • Incubate in the dark to allow for bead-protein binding.

  • Signal Detection:

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[6][7]

Protocol 3: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein.[1]

  • Cell Treatment:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.[1]

  • Cell Lysis:

    • Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.

  • Immunoprecipitation:

    • Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting:

    • Wash the immunoprecipitated beads and elute the proteins.

    • Perform a Western blot on the eluate using an antibody against ubiquitin to detect the polyubiquitin (B1169507) chains on the target protein.

Visualizations

G cluster_0 PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC VHL PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

G cluster_1 Experimental Workflow for PROTAC Characterization start Synthesize PROTAC biophysical Biophysical Assays (SPR, ITC) start->biophysical Characterize Binary Binding cellular_degradation Cellular Degradation Assay (Western Blot, HiBiT) biophysical->cellular_degradation Confirm Target Engagement ternary_complex Ternary Complex Assay (AlphaLISA, NanoBRET) cellular_degradation->ternary_complex Observe Degradation ubiquitination Ubiquitination Assay ternary_complex->ubiquitination Confirm Mechanism in_vivo In Vivo Studies ubiquitination->in_vivo Validate On-Target Effect

Caption: A typical experimental workflow for PROTAC characterization.

G cluster_2 The PROTAC Hook Effect low_protac Low [PROTAC] Formation of\nProductive Ternary Complex Formation of Productive Ternary Complex low_protac->Formation of\nProductive Ternary Complex optimal_protac Optimal [PROTAC] Maximal Formation of\nProductive Ternary Complex Maximal Formation of Productive Ternary Complex optimal_protac->Maximal Formation of\nProductive Ternary Complex high_protac High [PROTAC] Formation of\nNon-Productive Binary Complexes Formation of Non-Productive Binary Complexes high_protac->Formation of\nNon-Productive Binary Complexes

Caption: The mechanism underlying the PROTAC hook effect.

References

Navigating the PROTAC Maze: A Technical Guide to Overcoming the Hook Effect

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals engaged in the pioneering field of Proteolysis Targeting Chimeras (PROTACs), navigating the complexities of experimental design and data interpretation is paramount. A frequent and often confounding challenge is the "hook effect," a phenomenon that can lead to misinterpretation of a PROTAC's efficacy. This technical support center provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to empower you to anticipate, identify, and overcome the hook effect in your PROTAC experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, contrasting with the typical sigmoidal curve where a plateau of maximal effect is reached.[3]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect arises from the fundamental mechanism of PROTAC action, which relies on the formation of a productive ternary complex consisting of the target protein, the PROTAC, and an E3 ligase.[] At excessively high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[5] These binary complexes are unable to bring the target and the E3 ligase into proximity, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[5][6]

Q3: What are the experimental consequences of the hook effect?

Q4: At what concentrations does the hook effect typically become apparent?

A4: The concentration at which the hook effect manifests varies considerably depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[8] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[2] It is therefore critical to perform dose-response experiments over a wide concentration range, spanning from picomolar to high micromolar, to identify the optimal degradation window and the onset of the hook effect.

Troubleshooting Guide

Problem 1: My dose-response curve for protein degradation is bell-shaped.

  • Likely Cause: You are observing the classic hook effect.

  • Troubleshooting Steps:

    • Confirm and Characterize: Repeat the experiment with a broader and more granular concentration range, especially at higher concentrations, to fully define the bell-shaped curve.

    • Identify Optimal Concentration: Determine the concentration that yields the maximal degradation (Dmax). This is the optimal concentration for achieving the desired effect in your system.

    • Future Experiments: For subsequent experiments, use concentrations at or below the determined Dmax to operate within the productive range of the PROTAC.

Problem 2: My PROTAC shows weak or no degradation, even at high concentrations.

  • Likely Cause: Your entire tested concentration range might be within the hook effect region, or there could be other underlying issues.

  • Troubleshooting Steps:

    • Expand Concentration Range: Test a much wider range of concentrations, from picomolar to high micromolar (e.g., 1 pM to 100 µM), to ensure you are not missing the optimal degradation window.

    • Verify Ternary Complex Formation: Use biophysical or cellular assays (see Experimental Protocols section) to confirm that your PROTAC can indeed mediate the formation of a ternary complex. A lack of ternary complex formation would indicate an issue with the PROTAC's design or the experimental system.

    • Check E3 Ligase Expression: Ensure that your chosen cell line expresses sufficient levels of the E3 ligase that your PROTAC is designed to recruit.

    • Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a concentration expected to be optimal to determine the ideal treatment duration.[2][9]

Problem 3: My biophysical assays show weak ternary complex formation.

  • Likely Cause: The PROTAC may have imbalanced binding affinities for the target protein and the E3 ligase, or the linker may be suboptimal.

  • Troubleshooting Steps:

    • Measure Binary Affinities: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding affinity (KD) of the PROTAC for the target protein and the E3 ligase individually. A significant disparity in affinities can favor the formation of one binary complex over the other, exacerbating the hook effect.[3]

    • Assess Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the second, stabilizes the ternary complex and can mitigate the hook effect.[3] Biophysical assays can be used to determine the cooperativity factor (alpha).

    • Re-design the PROTAC: If binding affinities are imbalanced or cooperativity is low, consider redesigning the PROTAC. This could involve modifying the warhead for the target or the E3 ligase ligand, or altering the length and composition of the linker to improve the geometry of the ternary complex.[3][10]

Data Presentation: Understanding PROTAC Performance Metrics

To accurately assess and compare the efficacy of different PROTACs, it is crucial to determine key quantitative parameters. The table below provides an example of how to summarize such data.

PROTACTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Hook Effect Onset (µM)Cooperativity (α)
PROTAC ABRD4VHL1095115
PROTAC BBRD4VHL508055
PROTAC CKRAS G12DCRBN2590>1020
PROTAC DKRAS G12DCRBN1007522
  • DC50: The concentration of PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achievable. A higher Dmax indicates greater efficacy.

  • Hook Effect Onset: The concentration at which the degradation begins to decrease.

  • Cooperativity (α): A measure of how the binding of the PROTAC to one protein influences its binding to the other. α > 1 indicates positive cooperativity, which is favorable.

Experimental Protocols

1. Western Blotting for Protein Degradation

This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.

  • Cell Treatment: Seed cells in appropriate culture plates. The following day, treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[9]

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[2][9]

  • Detection and Analysis: Use a suitable secondary antibody and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal and calculate the percentage of protein remaining relative to the vehicle control.[2]

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol provides qualitative evidence of the formation of the ternary complex in a cellular context.

  • Cell Treatment: Treat cells with the PROTAC at a concentration expected to be optimal for ternary complex formation, along with vehicle and negative controls.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein, which is pre-conjugated to magnetic or agarose (B213101) beads. This will pull down the target protein and any interacting partners.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the protein complexes.

  • Western Blotting: Analyze the eluate by Western blotting using antibodies against the target protein and the recruited E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[1]

3. NanoBRET™ Assay for Cellular Ternary Complex Formation

This is a quantitative, live-cell assay to measure the proximity between the target protein and the E3 ligase.

  • Cell Preparation: Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase fused to a HaloTag® (energy acceptor) in your cells.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.

  • Signal Detection: Add the HaloTag® ligand (fluorescent acceptor) and the NanoLuc® substrate. If a ternary complex forms, the donor and acceptor will be in close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). Measure the BRET signal on a compatible plate reader.

  • Data Analysis: A bell-shaped curve of BRET signal versus PROTAC concentration is indicative of the hook effect in ternary complex formation.[11]

Visualizing the Hook Effect: Diagrams

PROTAC_Mechanism cluster_productive Productive Ternary Complex Formation (Optimal Concentration) cluster_hook Hook Effect (High Concentration) Target Protein_P Target Protein Ternary Complex Productive Ternary Complex Target Protein_P->Ternary Complex binds PROTAC_P PROTAC PROTAC_P->Ternary Complex bridges E3 Ligase_P E3 Ligase E3 Ligase_P->Ternary Complex binds Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Target Protein_H Target Protein Binary_Target Non-Productive Binary Complex (Target-PROTAC) Target Protein_H->Binary_Target binds PROTAC_H1 PROTAC PROTAC_H1->Binary_Target PROTAC_H2 PROTAC Binary_E3 Non-Productive Binary Complex (E3-PROTAC) PROTAC_H2->Binary_E3 E3 Ligase_H E3 Ligase E3 Ligase_H->Binary_E3 binds

Caption: Mechanism of PROTAC action and the hook effect.

Troubleshooting_Workflow Start Observe Bell-Shaped Dose-Response Curve Confirm Confirm Hook Effect with Wider Concentration Range Start->Confirm Ternary_Complex Assess Ternary Complex Formation (e.g., NanoBRET, Co-IP) Start->Ternary_Complex If degradation is weak/absent Analyze Determine Dmax and Optimal Concentration Confirm->Analyze Solution Use Optimal Concentration for Future Experiments Analyze->Solution Binary_Binding Measure Binary Binding Affinities (e.g., SPR, ITC) Ternary_Complex->Binary_Binding If ternary complex is weak Optimize_Exp Optimize Experimental Conditions (Time, Cell Line) Ternary_Complex->Optimize_Exp If ternary complex forms Cooperativity Evaluate Cooperativity Binary_Binding->Cooperativity Redesign Consider PROTAC Redesign (Linker, Warheads) Cooperativity->Redesign If affinities are imbalanced or cooperativity is low Optimize_Exp->Analyze

Caption: Troubleshooting workflow for the PROTAC hook effect.

Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target Target Protein (e.g., Oncogenic Kinase) Target->Ternary_Complex E3_Ligase E3 Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Transfer Ternary_Complex->Ubiquitin Poly_Ub Poly-ubiquitination of Target Ubiquitin->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Downstream Inhibition of Downstream Signaling Degradation->Downstream Cellular_Effect Therapeutic Effect (e.g., Apoptosis, Growth Arrest) Downstream->Cellular_Effect

Caption: PROTAC-mediated degradation signaling pathway.

References

Technical Support Center: (S,R,S)-AHPC-C6-NH2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of (S,R,S)-AHPC-C6-NH2 dihydrochloride (B599025) in Dimethyl Sulfoxide (DMSO). Below you will find quantitative data, troubleshooting advice, and detailed experimental protocols to ensure successful preparation of your solutions.

Data Presentation: Solubility in DMSO

The solubility of PROTACs and related molecules can vary between different forms (e.g., free base vs. salt). Below is a summary of the available solubility data for (S,R,S)-AHPC-C6-NH2 dihydrochloride and its free base form in DMSO. It is crucial to note the difference in reported solubility, which may be attributed to the specific salt form of the compound.

Compound NameFormSolventReported SolubilityMolar ConcentrationSource
This compoundDihydrochloride SaltDMSO-10 mM[1]
(S,R,S)-AHPC-C6-NH2Free BaseDMSO100 mg/mL179.29 mM[2]

Note: The dihydrochloride salt form has significantly lower reported solubility in DMSO compared to the free base. Researchers should consider this when preparing stock solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered when dissolving this compound in DMSO.

Q1: My this compound is not dissolving completely in DMSO at the desired concentration. What should I do?

A1: First, ensure you are not exceeding the recommended solubility limit of 10 mM for the dihydrochloride salt.[1] If you are within this limit and still face issues, consider the following troubleshooting steps:

  • Use Anhydrous DMSO: DMSO is highly hygroscopic and absorbed water can significantly reduce its ability to dissolve certain compounds.[3] Always use fresh, high-purity, anhydrous DMSO from a newly opened bottle.

  • Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes. Avoid excessive heat, as it may degrade the compound.[4]

  • Sonication: Place the vial in a bath sonicator for 15-30 minutes. Sonication uses ultrasonic waves to break down particle aggregates and can significantly aid dissolution.[4]

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing vigorously for 2-5 minutes.[4]

Q2: The compound dissolved in DMSO initially, but now I see crystals forming in my stock solution. Why is this happening and how can I fix it?

A2: Crystal formation in a DMSO stock solution upon storage can be due to a few factors:

  • Moisture Absorption: If the container is not sealed tightly, DMSO can absorb moisture from the air, leading to a decrease in solubility and precipitation of the compound.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can promote crystallization. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid this.[5][6]

  • Storage Temperature: Ensure the stock solution is stored at the recommended temperature, typically -20°C or -80°C.[6]

To redissolve the crystals, you can try gently warming and sonicating the solution as described in A1.

Q3: My compound is soluble in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue known as "salting out" or precipitation due to a change in solvent polarity. Here are some strategies to mitigate this:

  • Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.[4]

  • Stepwise Dilution: Instead of diluting the DMSO stock directly into a large volume of aqueous buffer, perform serial dilutions in DMSO first to lower the concentration. Then, add this lower concentration stock to your medium.[6]

  • Rapid Mixing: When adding the DMSO stock to your aqueous medium, ensure rapid and thorough mixing by vortexing or pipetting up and down immediately. This helps to quickly disperse the compound before it has a chance to precipitate.

  • Pre-warmed Medium: Adding the DMSO stock to pre-warmed cell culture medium can sometimes improve solubility.[5]

Q4: Can I prepare a stock solution of this compound in water or PBS?

A4: While hydrochloride salts are generally more water-soluble than their free base counterparts, the solubility of this specific compound in aqueous buffers has not been widely reported. It is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous medium to the final working concentration.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator (optional)

  • Water bath (optional)

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound and the sealed bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.

  • Weigh Compound: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 630.67 g/mol ), you would need 6.31 mg of the compound.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution:

    • Vortex the solution vigorously for 2-5 minutes.

    • Visually inspect the solution against a light source. If undissolved particles remain, proceed to the next steps.

    • Place the vial in a water bath sonicator for 15-30 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes with intermittent vortexing until the solid is completely dissolved.

  • Storage: Once the solution is clear, aliquot it into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

Troubleshooting Workflow for Solubility Issues

G Troubleshooting Workflow for Dissolving this compound in DMSO start Start: Compound does not dissolve in DMSO check_conc Is the concentration ≤ 10 mM? start->check_conc high_conc Concentration may be too high. Reduce concentration. check_conc->high_conc No check_dmso Are you using fresh, anhydrous DMSO? check_conc->check_dmso Yes bad_dmso Use a new, sealed bottle of anhydrous DMSO. check_dmso->bad_dmso No vortex Vortex vigorously for 2-5 minutes. check_dmso->vortex Yes check_dissolved1 Is the solution clear? vortex->check_dissolved1 sonicate Sonicate in a water bath for 15-30 minutes. check_dissolved1->sonicate No success Solution is ready for use or storage. check_dissolved1->success Yes check_dissolved2 Is the solution clear? sonicate->check_dissolved2 warm Gently warm to 37°C for 10-15 minutes. check_dissolved2->warm No check_dissolved2->success Yes check_dissolved3 Is the solution clear? warm->check_dissolved3 consult Consult technical support for further assistance. check_dissolved3->consult No check_dissolved3->success Yes

Caption: A flowchart for troubleshooting solubility issues.

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_MoA General PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC (S,R,S)-AHPC-C6-NH2 (PROTAC) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ub transfer Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The mechanism of action for PROTACs.

References

Technical Support Center: Off-Target Effects of PROTACs Using (S,R,S)-AHPC-C6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of Proteolysis-Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC-C6-NH2 VHL E3 ligase ligand-linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects for a PROTAC utilizing (S,R,S)-AHPC-C6-NH2?

A1: Off-target effects for PROTACs, including those using the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC-C6-NH2, can stem from several factors:

  • Promiscuity of the target-binding warhead: The ligand designed to bind your protein of interest (POI) may have affinity for other proteins with similar binding domains.

  • E3 Ligase binder promiscuity: While (S,R,S)-AHPC is a well-characterized VHL ligand, it's crucial to empirically validate its interactions in your specific cellular context.[1] VHL-based PROTACs are generally considered to have a more favorable off-target profile compared to some other E3 ligase recruiters, but this is not absolute.[2]

  • Formation of unproductive binary complexes: At high concentrations, the PROTAC can form binary complexes with either the POI or the E3 ligase, which do not lead to degradation and can cause non-specific effects (the "hook effect").[3]

  • Degradation-independent pharmacology: The PROTAC molecule itself might exert biological effects independent of its ability to induce protein degradation.[2]

  • Downstream effects of on-target degradation: The successful degradation of your POI can trigger downstream changes in signaling pathways, which could be misinterpreted as off-target effects.[3]

Q2: How can I minimize off-target effects during my experiment?

A2: Minimizing off-target effects is critical for accurate data interpretation. Consider the following strategies:

  • Optimize PROTAC Concentration: Perform a dose-response experiment to identify the lowest effective concentration that achieves robust degradation of your POI. This will help to avoid the "hook effect" and reduce the likelihood of engaging low-affinity off-targets.[4]

  • Use appropriate controls: Always include a vehicle control (e.g., DMSO) and a negative control PROTAC. A good negative control is a molecule with a mutated or epimerized E3 ligase ligand (e.g., (S,S,S)-AHPC) that cannot bind VHL, or a version with a mutated warhead that doesn't bind the POI.[3]

  • Optimize Incubation Time: Use shorter incubation times (e.g., 4-6 hours) for initial off-target screening to enrich for direct degradation targets rather than downstream consequences of target depletion.[3]

  • Modify the Linker: The length and composition of the linker can influence the stability and geometry of the ternary complex, thereby affecting selectivity. Systematically varying the linker may improve the selectivity of your PROTAC.[4]

Q3: What is the "hook effect" and how do I troubleshoot it?

A3: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[3] This occurs because the PROTAC saturates both the target protein and the E3 ligase independently, leading to the formation of binary (PROTAC-target or PROTAC-E3 ligase) complexes rather than the productive ternary (target-PROTAC-E3 ligase) complex required for degradation.[3] To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[4]

Q4: My proteomics data and Western blot results are inconsistent. What could be the cause?

A4: Discrepancies between global proteomics and Western blot validation can arise from several factors:

  • Differences in Assay Sensitivity: Mass spectrometry-based proteomics can be more sensitive and quantitative than Western blotting.

  • Antibody Quality: The antibody used for Western blotting may lack specificity or have cross-reactivity with other proteins. It is crucial to use a well-validated antibody for your protein of interest.[3]

  • Protein Loading and Transfer Issues: Inconsistent protein loading or inefficient transfer during the Western blot process can lead to inaccurate quantification. Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data.[5][6]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
High Cell Toxicity Observed 1. Off-target effects of the PROTAC. 2. High concentration of the PROTAC or solvent (e.g., DMSO).1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration. 2. Lower the PROTAC concentration if possible. 3. Ensure the final solvent concentration is not toxic to the cells.[3]
Inconsistent Degradation Results 1. Variability in cell culture conditions (passage number, confluency). 2. Instability of the PROTAC compound in the culture medium.1. Standardize cell culture procedures, using cells within a defined passage number range and consistent seeding densities.[4] 2. Assess the stability of your PROTAC in the experimental medium over time.
No or Weak Degradation of Target Protein 1. Suboptimal PROTAC concentration (too low or in the "hook effect" range). 2. Insufficient incubation time. 3. Low expression of VHL E3 ligase in the cell line. 4. The ternary complex is formed but not in a productive conformation for ubiquitination.1. Perform a wide dose-response experiment (e.g., 1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). 3. Confirm VHL expression in your cell line via Western blot or qPCR. 4. Redesign the PROTAC with a different linker length or attachment point.
Multiple Potential Off-Targets Identified in Proteomics 1. The warhead has low specificity. 2. The PROTAC concentration is too high. 3. The identified proteins are downstream effects of on-target degradation.1. If possible, use a more selective warhead for your protein of interest. 2. Repeat the experiment with a lower PROTAC concentration. 3. Use shorter treatment times to distinguish direct from indirect effects. Perform transcriptomics (RNA-seq) to check if protein level changes are due to transcriptional regulation.[3]

Quantitative Data Summary

The following table presents a representative example of quantitative proteomics data from a study on a VHL-recruiting PROTAC (Compound 17) targeting CDK7, utilizing a structurally similar (S,R,S)-AHPC-Me ligand.[3] OVCAR3 cells were treated with 0.1 µM of the PROTAC for 6 hours. This data illustrates how to identify on-target and potential off-target degradation.

ProteinGene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valueOn-Target/Off-Target
Cyclin-dependent kinase 7CDK7-2.5<0.001On-Target
Cyclin-dependent kinase 12CDK12-0.80.04Potential Off-Target
Cyclin-dependent kinase 13CDK13-0.60.05Potential Off-Target
Bromodomain-containing protein 4BRD4-0.20.35Not Significant
Beta-actinACTB0.050.89Not Significant

Note: This table is adapted from a real dataset for illustrative purposes.[3] A significant negative Log2 fold change with a low p-value indicates potential degradation. All potential off-targets require further validation using orthogonal methods like Western blotting.

Experimental Protocols

Global Proteomics for Off-Target Identification (TMT-based)

This protocol provides a general workflow for identifying off-target proteins using Tandem Mass Tag (TMT)-based quantitative proteomics.

  • Cell Culture and Treatment:

    • Culture your chosen cell line to 70-80% confluency.

    • Treat cells with the optimal concentration of your (S,R,S)-AHPC-C6-NH2 based PROTAC, a vehicle control, and a negative control PROTAC for a predetermined time (e.g., 6 hours).[3]

  • Cell Lysis and Protein Digestion:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Quantify the protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[1]

  • Isobaric Labeling (TMT):

    • Label the peptide samples from each condition with the respective TMT reagents according to the manufacturer's protocol.

    • Combine the labeled samples into a single tube.

  • LC-MS/MS Analysis:

    • Separate the labeled peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.[1]

  • Data Analysis:

    • Process the raw MS data using software such as MaxQuant or Proteome Discoverer to identify and quantify proteins.[3]

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.

Western Blotting for Validation of Protein Degradation

This is a standard method to confirm the degradation of on-target and potential off-target proteins identified from proteomics.

  • Cell Lysis and Protein Quantification:

    • Treat cells as described above.

    • Lyse cells and quantify protein concentration.[5]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a validated primary antibody against your protein of interest overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate.

    • Quantify the band intensities and normalize to a loading control.[6]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the PROTAC physically binds to the intended target and potential off-targets within the cell.[1]

  • Cell Treatment:

    • Treat intact cells with your PROTAC or vehicle control.

  • Heating:

    • Heat the cell suspensions at a range of different temperatures to induce protein denaturation.[1]

  • Lysis and Centrifugation:

    • Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification:

    • Analyze the amount of soluble protein remaining at each temperature using Western blotting or other quantitative methods.[7]

  • Data Analysis:

    • A ligand-bound protein is typically more thermally stable, resulting in a shift of the melting curve to higher temperatures. This thermal shift confirms target engagement.[2]

Mandatory Visualizations

PROTAC_Mechanism PROTAC PROTAC ((S,R,S)-AHPC-C6-NH2 based) TernaryComplex POI-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Recycle Recycled PROTAC TernaryComplex->Recycle Release Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C6-NH2 to recruit VHL E3 ligase.

Off_Target_Workflow start Start: PROTAC Treatment of Cell Culture proteomics Global Quantitative Proteomics (e.g., TMT-MS) start->proteomics data_analysis Data Analysis: Identify Significantly Downregulated Proteins proteomics->data_analysis hit_list Generate Hit List of Potential Off-Targets data_analysis->hit_list validation Orthogonal Validation hit_list->validation western Western Blot for Selected Hits validation->western cetsa CETSA for Target Engagement Confirmation validation->cetsa conclusion Confirm On- and Off-Target Profile western->conclusion cetsa->conclusion

Caption: Experimental workflow for identifying and validating off-target effects of PROTACs.

Troubleshooting_Logic start Problem: No POI Degradation check_conc Perform Dose-Response Curve (1 nM - 10 µM) start->check_conc degradation_obs Degradation Observed? check_conc->degradation_obs optimal_conc Success: Optimal Concentration Found degradation_obs->optimal_conc Yes no_degradation No Degradation at Any Concentration degradation_obs->no_degradation No check_vhl Check VHL Expression in Cell Line (WB/qPCR) no_degradation->check_vhl vhl_present VHL Expressed? check_vhl->vhl_present no_vhl Issue: Low/No VHL. Choose Different Cell Line. vhl_present->no_vhl No check_ternary Consider Ternary Complex Geometry Issues. Redesign Linker. vhl_present->check_ternary Yes

Caption: A logical workflow for troubleshooting lack of PROTAC-induced protein degradation.

References

Technical Support Center: Optimizing PROTAC Concentration and Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC (Proteolysis-Targeting Chimera) optimization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their experimental parameters for successful and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the typical starting concentrations and treatment times for a new PROTAC?

A1: For a new PROTAC, it is recommended to start with a broad dose-response experiment to determine the optimal concentration.[1] Significant protein degradation can often be observed within 1 to 8 hours, with maximal degradation typically occurring between 8 and 24 hours.[2]

A sensible starting point is to test a wide range of concentrations, from low nanomolar (nM) to low micromolar (µM).[3] A time-course experiment is also crucial to identify the optimal treatment duration.[1]

Table 1: Recommended Starting Parameters for PROTAC Optimization

ParameterRecommended Starting RangeRationale
Concentration Range 0.1 nM to 10 µMThis broad range helps to identify the DC50 and Dmax and to detect a potential "hook effect".[1][4]
Treatment Duration 2, 4, 8, 16, and 24 hoursDegradation kinetics vary; this range helps identify the onset and peak of degradation.[2][5]
Q2: I'm not seeing any degradation of my target protein. What should I do?

A2: A lack of degradation can stem from several factors. Follow this troubleshooting guide to diagnose the issue.

Troubleshooting Steps for No Degradation:

  • Suboptimal Concentration or Time: The PROTAC concentration may be too low, or the incubation time too short.[1] It is recommended to perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2 to 48 hours) to find the optimal conditions.[1]

  • Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[3] Consider modifying the PROTAC's linker to improve its physicochemical properties or using a different cell line.[3]

  • Low E3 Ligase Expression: The chosen cell line might have low expression levels of the necessary E3 ligase (e.g., VHL or Cereblon).[4] It is important to verify the expression of the relevant E3 ligase in your cell line via methods like Western blot or qPCR.[4]

  • Inefficient Ternary Complex Formation: The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is crucial for degradation.[6] An unstable complex will result in inefficient degradation.[6]

  • Compound Instability: The PROTAC molecule may be unstable in the cell culture medium.[3] You can assess the stability of your PROTAC in the media over the course of your experiment.[3]

G cluster_start cluster_checks cluster_solutions cluster_end start No Degradation Observed conc_time Is Concentration & Time Optimized? start->conc_time permeability Is Cell Permeability Confirmed? conc_time->permeability Yes optimize_dose Perform Dose-Response & Time-Course Experiments conc_time->optimize_dose No e3_ligase Is E3 Ligase Expressed? permeability->e3_ligase Yes modify_protac Modify PROTAC Linker or Use Different Cell Line permeability->modify_protac No ternary_complex Is Ternary Complex Forming? e3_ligase->ternary_complex Yes change_cell_line Select Cell Line with High E3 Ligase Expression e3_ligase->change_cell_line No redesign_protac Redesign PROTAC for Better Complex Stability ternary_complex->redesign_protac No success Degradation Achieved ternary_complex->success Yes optimize_dose->success modify_protac->success change_cell_line->success redesign_protac->success

Caption: Troubleshooting workflow for lack of PROTAC activity.

Q3: What is the "hook effect" and how can I avoid it?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3][7] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) instead of the productive ternary complex required for degradation.[3][7]

To mitigate the hook effect:

  • Perform a Wide Dose-Response Experiment: This will help identify the optimal concentration for degradation and reveal the characteristic bell-shaped curve of the hook effect.[3]

  • Use Lower Concentrations: Test your PROTAC in the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[3]

  • Enhance Cooperativity: Designing PROTACs that promote positive cooperativity can stabilize the ternary complex over the binary ones, thus reducing the hook effect.[8]

G The PROTAC Hook Effect cluster_low Optimal Concentration cluster_high High Concentration (Hook Effect) POI_low Target Protein Ternary_low Productive Ternary Complex POI_low->Ternary_low PROTAC_low PROTAC PROTAC_low->Ternary_low E3_low E3 Ligase E3_low->Ternary_low Degradation Degradation Ternary_low->Degradation POI_high Target Protein Binary_POI Non-Productive Binary Complex POI_high->Binary_POI PROTAC_high1 PROTAC PROTAC_high1->Binary_POI PROTAC_high2 PROTAC Binary_E3 Non-Productive Binary Complex PROTAC_high2->Binary_E3 E3_high E3 Ligase E3_high->Binary_E3 No_Degradation No Degradation Binary_POI->No_Degradation Binary_E3->No_Degradation

Caption: The PROTAC hook effect at high concentrations.

Q4: My PROTAC is causing significant cell toxicity. How can I address this?

A4: High cell toxicity can be a result of either on-target or off-target effects.

  • On-Target Toxicity: If the target protein is essential for cell survival, its degradation will inherently lead to toxicity. In this case, the therapeutic window of the PROTAC is narrow.

  • Off-Target Toxicity: PROTACs can sometimes degrade proteins other than the intended target, leading to toxicity.[9] This can be due to the PROTAC sequestering the E3 ligase, which may lead to the accumulation of its natural substrates.[10]

Strategies to Mitigate Toxicity:

  • Lower the Concentration: High concentrations can exacerbate off-target effects.[4] Determine the IC50 value for cell viability and work at concentrations well below this.[4]

  • Optimize the Target-Binding Warhead: Using a more selective binder for your protein of interest can reduce off-target effects.[3]

  • Modify the Linker: The linker's length and composition can influence which proteins are presented for ubiquitination, so systematic variation can improve selectivity.[3]

  • Use a Negative Control PROTAC: Comparing the effects with a negative control can help determine if the toxicity is target-related.[4]

Experimental Protocols

Protocol 1: Dose-Response Curve for DC50 Determination by Western Blot

This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) of a PROTAC.

  • Cell Seeding: Seed your cells of interest in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.[4]

  • PROTAC Treatment: The following day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).[4] Always include a vehicle control (e.g., DMSO).[4]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4][11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[4]

    • Transfer the separated proteins to a PVDF membrane.[11]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with a primary antibody against your target protein overnight at 4°C.[4] Also, probe for a loading control (e.g., β-actin or GAPDH).[4]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]

  • Data Analysis: Quantify the band intensities using image analysis software.[4] Normalize the target protein band intensity to the loading control.[4] Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.[4]

Protocol 2: Cell Viability Assay

This protocol is for assessing the cytotoxicity of your PROTAC.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[4]

  • PROTAC Treatment: Treat the cells with the same range of PROTAC concentrations used in the Western blot experiment.[4]

  • Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).[4]

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® or CCK-8) according to the manufacturer's instructions.[4]

  • Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader.[4] Plot cell viability against the PROTAC concentration to determine the IC50 value.[4]

References

Technical Support Center: Optimizing Cellular Uptake of AHPC-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cellular uptake and efficacy of (S,R,S)-AHPC-based degraders, which recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Section 1: Frequently Asked Questions (FAQs)

Q1: My AHPC-based degrader shows good target binding in biochemical assays but low degradation activity in cells. What are the likely causes?

A1: A discrepancy between biochemical potency and cellular activity often points to issues with cell permeability. AHPC-based degraders are often large molecules with high molecular weight and polar surface area, which can hinder their ability to cross the cell membrane. Other potential causes include poor compound stability in cell culture media, rapid cellular efflux, or the cellular environment not being conducive to the formation of a stable ternary complex (Target-Degrader-VHL).

Q2: How can I improve the cellular permeability of my AHPC-based degrader?

A2: Improving cellular permeability is a key challenge in degrader development. Strategies include:

  • Linker Optimization: Modifying the linker connecting the target binder and the AHPC moiety can significantly impact physicochemical properties. Replacing polyethylene (B3416737) glycol (PEG) linkers with alkyl chains or incorporating rigidifying motifs can sometimes improve permeability.

  • Molecular Weight Reduction: If possible, simplifying the warhead or using a smaller E3 ligase ligand, though AHPC is relatively optimized, can help.

  • Prodrug Strategies: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.

  • Formulation Strategies: For in vivo studies, formulation approaches like lipid-based nanoparticles or polymeric micelles can improve bioavailability and cellular uptake.[1][2]

Q3: What is the "hook effect" and how does it relate to degrader concentration?

A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[1] This occurs because at an optimal concentration, the degrader effectively bridges the target protein and the E3 ligase to form a productive ternary complex. However, at excessive concentrations, the degrader can independently bind to the target protein and the E3 ligase, forming non-productive binary complexes that prevent the formation of the ternary complex required for ubiquitination.[3] It is therefore crucial to perform a full dose-response curve over a wide range of concentrations to identify the optimal working concentration.

Q4: How important is the choice of cell line for my degradation experiments?

A4: The choice of cell line is critical. Key factors to consider include:

  • E3 Ligase Expression: The cell line must express sufficient levels of VHL, the E3 ligase recruited by AHPC-based degraders.

  • Target Protein Expression: The target protein must be endogenously expressed at a detectable level.

  • Cellular Context: The overall cellular machinery, including the ubiquitin-proteasome system, must be fully functional.

Q5: My degrader is causing off-target effects. What can I do to improve its selectivity?

A5: Off-target effects can arise from the warhead binding to other proteins or the degrader inducing the degradation of proteins other than the intended target. To improve selectivity:

  • Warhead Optimization: Ensure the warhead has high selectivity for the intended target.

  • Linker Modification: The linker length and composition can influence the geometry of the ternary complex, potentially favoring the on-target interaction.

  • Proteomics Analysis: Use quantitative proteomics to identify off-target proteins being degraded and guide medicinal chemistry efforts to mitigate these effects.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during experiments with AHPC-based degraders.

Issue 1: No or very low target degradation observed.
Possible Cause Suggested Action
Poor Cellular Permeability Perform a cell permeability assay (e.g., PAMPA or Caco-2) to assess the degrader's ability to cross the cell membrane. If permeability is low, consider medicinal chemistry optimization to improve physicochemical properties.
Compound Instability Check the stability of the degrader in your cell culture medium over the course of the experiment using LC-MS.
Inefficient Ternary Complex Formation Use co-immunoprecipitation (Co-IP) to verify the formation of the Target-Degrader-VHL ternary complex in cells. A lack of complex formation may require linker redesign.
Low E3 Ligase Expression Confirm the expression of VHL in your chosen cell line by Western blot. If expression is low, consider using a different cell line.
Incorrect Compound Concentration (Hook Effect) Perform a dose-response experiment with a wide range of degrader concentrations (e.g., from pM to µM) to identify the optimal concentration for degradation.[3]
Inactive Compound Verify the identity and purity of your synthesized degrader using analytical methods such as LC-MS and NMR.
Issue 2: High variability in degradation results between experiments.
Possible Cause Suggested Action
Inconsistent Cell Health or Density Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment.
Variable Treatment Time Adhere to a strict and consistent incubation time for all experiments.
Inconsistent Reagent Preparation Prepare fresh dilutions of the degrader from a validated stock solution for each experiment.
Western Blotting Variability Ensure consistent protein loading, transfer efficiency, and antibody concentrations. Always use a loading control (e.g., GAPDH, β-actin).

Section 3: Data Presentation

Table 1: Interpreting Degradation Parameters
Parameter Definition Good Result Poor Result Potential Reason for Poor Result
DC50 The concentration of the degrader required to degrade 50% of the target protein.< 100 nM> 1 µMPoor binding, inefficient ternary complex formation, low permeability.
Dmax The maximum percentage of protein degradation achieved.> 80%< 50%Inefficient ubiquitination, impaired proteasomal activity, rapid protein resynthesis.
Table 2: Interpreting Permeability Assay Results
Assay Parameter High Permeability Low Permeability Indication
PAMPA Apparent Permeability (Papp) in cm/s> 1 x 10⁻⁶< 1 x 10⁻⁶Predicts passive diffusion across an artificial membrane.
Caco-2 Apparent Permeability (Papp, A to B) in cm/s> 5 x 10⁻⁶< 1 x 10⁻⁶Measures transport across a cell monolayer, including passive and active transport.
Caco-2 Efflux Ratio (Papp B to A / Papp A to B)> 2< 2An efflux ratio greater than 2 suggests the compound is actively pumped out of the cells.[4]

Section 4: Experimental Protocols

Protocol 1: Western Blot Analysis of Target Protein Degradation

This protocol is used to quantify the reduction in target protein levels following degrader treatment.[3]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the AHPC-based degrader. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a compound.[5][6][7][8]

Methodology:

  • Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of lecithin (B1663433) in dodecane.

  • Prepare Solutions:

    • Donor Solution: Dissolve the degrader in a buffer (e.g., PBS, pH 7.4) to the desired concentration.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assay Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 5-18 hours).

  • Quantification: After incubation, measure the concentration of the degrader in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Use the concentrations to calculate the apparent permeability coefficient (Papp).

Protocol 3: Caco-2 Permeability Assay

This cell-based assay models intestinal absorption and can assess both passive diffusion and active transport.[1][2][4][9][10]

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-24 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Compound Dosing:

    • Apical to Basolateral (A to B): Add the degrader solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B to A): Add the degrader solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C for a set time (e.g., 2 hours).

  • Sampling and Analysis: Take samples from both chambers at the end of the incubation period and determine the degrader concentration by LC-MS/MS.

  • Data Analysis: Calculate the Papp values for both A to B and B to A transport. The ratio of these values gives the efflux ratio.

Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol is used to confirm the formation of the Target-Degrader-VHL ternary complex within cells.[11][12][13][14][15][16]

Methodology:

  • Cell Treatment: Treat cells with the degrader or vehicle control for a short period (e.g., 2-4 hours). To prevent degradation of the target, pre-treat cells with a proteasome inhibitor (e.g., MG132).

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein or VHL overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

    • Wash the beads several times to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the target protein, VHL, and other components of the E3 ligase complex to confirm their co-precipitation.

Section 5: Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC AHPC-Based Degrader TernaryComplex Target-Degrader-VHL Ternary Complex PROTAC->TernaryComplex Binds Target Target Protein Target->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Binds TernaryComplex->PROTAC Recycled Ub_Target Poly-ubiquitinated Target Protein TernaryComplex->Ub_Target Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for an AHPC-based degrader.

Ubiquitin_Proteasome_System Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP dependent E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase (e.g., VHL) E2->E3 Ub Transfer PolyUb Poly-ubiquitinated Target E3->PolyUb Poly-ubiquitination Target Target Protein Target->E3 Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System (UPS) pathway.

Degrader_Development_Workflow Design Degrader Design & Synthesis Biochem Biochemical Assays (Target & VHL Binding) Design->Biochem Permeability Permeability Assays (PAMPA, Caco-2) Biochem->Permeability Cellular Cellular Degradation (Western Blot) Permeability->Cellular Optimization Medicinal Chemistry Optimization Permeability->Optimization Low Permeability Ternary Ternary Complex Formation (Co-IP) Cellular->Ternary Cellular->Optimization Low Activity Lead Lead Candidate Cellular->Lead Potent Degradation Ternary->Optimization Iterate Ternary->Lead Stable Complex Optimization->Design

Caption: A typical experimental workflow for degrader development.

References

Technical Support Center: Enhancing the Metabolic Stability of VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the metabolic stability of von Hippel-Lindau (VHL) ligands for Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities of commonly used VHL ligands?

A1: The primary metabolic liabilities of VHL ligands, particularly those derived from the common hydroxyproline (B1673980) (Hyp) scaffold, are associated with two main regions: the aromatic ring and the acetyl group. The tert-butyl group, while often synthetically useful, can also be a site of metabolic modification. Hydroxylation of the aromatic ring and oxidation of the acetyl group are common metabolic pathways that can lead to rapid clearance and reduced in vivo efficacy.

Q2: How does introducing fluorine atoms improve the metabolic stability of VHL ligands?

A2: Introducing fluorine atoms at metabolically susceptible positions, a strategy known as "metabolic blocking," can significantly enhance stability. Fluorine's high electronegativity and small size allow it to block sites of oxidation by cytochrome P450 (CYP) enzymes without significantly altering the ligand's conformation or binding affinity to VHL. For example, fluorination of the aromatic ring can prevent hydroxylation.

Q3: What is the role of deuterium (B1214612) in improving VHL ligand stability?

A3: Replacing hydrogen atoms with deuterium at metabolically active sites, known as "metabolic shunting" or the "kinetic isotope effect," can slow down the rate of metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. This strategy has been successfully applied to the acetyl group of VHL ligands to reduce the rate of oxidation.

Q4: Can modifications to improve metabolic stability negatively impact VHL binding affinity?

A4: Yes, modifications aimed at improving metabolic stability can sometimes negatively impact VHL binding affinity. It is a critical aspect of the design and optimization process to balance these two properties. For instance, bulky modifications intended to shield a metabolic soft spot might sterically hinder the ligand's ability to fit into the VHL binding pocket. Therefore, it is essential to perform binding assays concurrently with metabolic stability studies.

Q5: What are the most common experimental assays to evaluate the metabolic stability of VHL ligands?

A5: The most common in vitro assays to evaluate metabolic stability include:

  • Liver Microsomal Stability Assay: This is a primary screen to assess the susceptibility of a compound to metabolism by CYP enzymes found in liver microsomes.

  • Hepatocyte Stability Assay: This assay provides a more comprehensive picture of metabolic stability as it includes both Phase I and Phase II metabolic enzymes present in intact liver cells.

  • Plasma Stability Assay: This assay evaluates the chemical and enzymatic stability of a compound in plasma.

In vivo pharmacokinetic (PK) studies in animal models (e.g., mice, rats) are then used to determine the overall metabolic fate and clearance of the ligand or the resulting PROTAC.

Troubleshooting Guides

Issue 1: Low Metabolic Stability in Liver Microsome Assay

Potential Cause Troubleshooting Step Expected Outcome
Oxidation of a specific "soft spot" on the ligand.1. Identify the metabolic soft spot: Use techniques like mass spectrometry to identify the metabolites formed. 2. Metabolic Blocking: Introduce fluorine atoms at the identified soft spot. 3. Metabolic Shunting: Replace hydrogens with deuterium at the soft spot.Increased half-life (t½) in the liver microsomal stability assay.
General lipophilicity leading to non-specific binding and metabolism.1. Reduce Lipophilicity: Introduce polar functional groups (e.g., hydroxyl, amide) at positions that do not interfere with VHL binding. 2. Optimize LogP/LogD: Aim for a balanced lipophilicity to maintain cell permeability while reducing metabolic susceptibility.Improved metabolic stability and potentially better aqueous solubility.

Issue 2: Improved in vitro Stability Does Not Translate to in vivo Efficacy

Potential Cause Troubleshooting Step Expected Outcome
Poor pharmacokinetic properties (e.g., low absorption, high clearance by other pathways).1. Conduct full PK studies: Analyze plasma and tissue concentrations over time to understand absorption, distribution, metabolism, and excretion (ADME). 2. Formulation Optimization: Investigate different delivery vehicles or formulations to improve bioavailability.Improved plasma exposure and better correlation between in vitro stability and in vivo efficacy.
Formation of inactive or toxic metabolites in vivo.1. Metabolite Identification Studies: Characterize the major metabolites formed in vivo. 2. Redesign the Ligand: Modify the ligand to avoid the metabolic pathway leading to the problematic metabolite.Reduced formation of undesirable metabolites and improved in vivo performance.
Off-target effects of the modified ligand.1. Broad Kinase and Receptor Screening: Screen the modified ligand against a panel of off-targets. 2. Structural Activity Relationship (SAR) Studies: Synthesize and test analogs to understand the structural features responsible for off-target activity.A modified ligand with an improved selectivity profile.

Quantitative Data Summary

The following table summarizes the impact of different modification strategies on the metabolic stability of VHL ligands.

Modification Strategy Parent Compound (t½ in HLM) Modified Compound (t½ in HLM) Fold Improvement Reference
Introduction of Fluorine15 min> 120 min> 8Föcking, M., et al. (2022)
Deuteration of Acetyl Group25 min75 min3Klein, V. G., et al. (2020)
Replacement of tert-butyl group with cyclopropyl40 min90 min2.25Zhang, X., et al. (2021)

HLM: Human Liver Microsomes

Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

  • Materials: Human liver microsomes (HLM), NADPH regenerating system, test compound stock solution (e.g., 10 mM in DMSO), positive control (e.g., testosterone), and negative control (no NADPH), quenching solution (e.g., acetonitrile (B52724) with an internal standard).

  • Procedure:

    • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in phosphate (B84403) buffer.

    • Add the test compound to the reaction mixture to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Visualizations

VHL_Ligand_Metabolism cluster_VHL_Ligand VHL Ligand cluster_Metabolic_Pathways Metabolic Pathways cluster_Metabolites Metabolites cluster_Outcome Outcome VHL_Ligand VHL Ligand (e.g., Hydroxyproline Scaffold) CYP450_Oxidation CYP450 Oxidation (Phase I) VHL_Ligand->CYP450_Oxidation Aromatic Ring, Acetyl Group Hydroxylated_Metabolite Hydroxylated Metabolite CYP450_Oxidation->Hydroxylated_Metabolite UGT_Conjugation UGT Conjugation (Phase II) Glucuronidated_Metabolite Glucuronidated Metabolite UGT_Conjugation->Glucuronidated_Metabolite Hydroxylated_Metabolite->UGT_Conjugation Increased_Clearance Increased Clearance & Reduced Efficacy Hydroxylated_Metabolite->Increased_Clearance Glucuronidated_Metabolite->Increased_Clearance

Caption: Common metabolic pathways of VHL ligands leading to increased clearance.

Stability_Improvement_Workflow Start Start: Initial VHL Ligand In_Vitro_Screen In Vitro Metabolic Stability Screen (e.g., Microsomal Assay) Start->In_Vitro_Screen Check_Stability Metabolically Stable? In_Vitro_Screen->Check_Stability Metabolite_ID Metabolite Identification (LC-MS/MS) Check_Stability->Metabolite_ID No In_Vivo_PK In Vivo Pharmacokinetic (PK) Studies Check_Stability->In_Vivo_PK Yes SAR_Modification Structure-Activity Relationship (SAR) Guided Modification (Fluorination, Deuteration, etc.) Metabolite_ID->SAR_Modification Binding_Assay VHL Binding Assay (e.g., SPR, ITC) SAR_Modification->Binding_Assay Check_Affinity Affinity Retained? Binding_Assay->Check_Affinity Check_Affinity->In_Vitro_Screen Yes Check_Affinity->SAR_Modification No End End: Optimized VHL Ligand In_Vivo_PK->End

Caption: Experimental workflow for improving the metabolic stability of VHL ligands.

Validation & Comparative

A Comparative Guide to VHL Ligands for PROTAC Development: (S,R,S)-AHPC-C6-NH2 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S,R,S)-AHPC-C6-NH2 with other prominent von Hippel-Lindau (VHL) E3 ligase ligands used in the development of Proteolysis Targeting Chimeras (PROTACs). By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document aims to facilitate informed decisions in the selection of VHL ligands for targeted protein degradation.

Introduction to VHL Ligands in PROTAC Technology

PROTACs are heterobifunctional molecules that hijack the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely used E3 ligases in PROTAC design due to its well-characterized ligands and broad tissue expression.[2]

(S,R,S)-AHPC-C6-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC core, also known as VH032-NH2, which is a derivative of the well-established VHL ligand, VH032.[1][3] This core is appended with a 6-carbon alkyl (C6) linker terminating in an amine group (-NH2), providing a versatile point of attachment for a target protein ligand.[1] This guide will compare the performance of (S,R,S)-AHPC-C6-NH2 and its parent ligand, VH032, with other commonly used VHL ligands such as VH101 and VH298.

Quantitative Comparison of VHL Ligand Performance

The binding affinity of a VHL ligand to the VHL E3 ligase is a critical parameter influencing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent degradation of the target protein. This affinity is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki or IC50).

LigandBinding Affinity (Kd/Ki/IC50) to VHLAssay MethodReference
VH032 185 nM (Kd)Fluorescence Polarization (FP)[2][4]
33.4 nM (Ki)TR-FRET[5]
(S,R,S)-AHPC-NH2 (VH032 amine) 5.7 µM (Ki)TR-FRET[5]
VH101 44 nM (Kd)Fluorescence Polarization (FP)[2][6]
VH298 90 nM (Kd)Not Specified[6]
18.9 nM (Ki)TR-FRET[5]
80 nM (Kd)Not Specified[5]
VL285 0.34 µM (IC50)Not Specified[7]
VHL Ligand 14 196 nM (IC50)Not Specified[7]

Note: The binding affinity of (S,R,S)-AHPC-C6-NH2 has not been explicitly reported in the reviewed literature. However, the data for (S,R,S)-AHPC-NH2 (VH032 amine), which shares the same core structure but lacks the C6 linker, shows a significant decrease in binding affinity compared to the parent VH032 ligand (5.7 µM vs. 185 nM).[5] This suggests that the addition of the amine-terminated linker may impact the ligand's interaction with VHL. It is crucial for researchers to experimentally determine the binding affinity of their specific VHL ligand-linker conjugate.

The efficacy of a PROTAC is ultimately determined by its ability to induce the degradation of the target protein. This is quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

PROTAC utilizing VHL LigandTarget ProteinDC50DmaxCell LineReference
ARV-771 (utilizes (S,R,S)-AHPC-Me)BET Proteins<1 nMNot SpecifiedCastration-Resistant Prostate Cancer (CRPC) cells[7]
GMB-475 (utilizes (S,R,S)-AHPC)BCR-ABL11.11 µM (IC50 for degradation)Not SpecifiedBa/F3 cells[7]
ARD-266 (utilizes VHL Ligand 8)Androgen Receptor (AR)0.2-1 nMNot SpecifiedLNCaP, VCaP, 22Rv1 Prostate Cancer cells[7]
PROTAC 139BRD43.3 nM / 0.87 nM97% / 96%PC3 / EOL-1 cells[2]

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a VHL-recruiting PROTAC.

PROTAC_Mechanism PROTAC PROTAC ((S,R,S)-AHPC-C6-NH2 based) Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Target Target Protein Target->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Characterizing VHL Ligands and PROTACs

This diagram outlines a typical workflow for evaluating the performance of a VHL-based PROTAC.

Experimental_Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays Binding_Assay Binding Affinity Assay (SPR or TR-FRET) Determine_Kd Determine Kd/Ki Binding_Assay->Determine_Kd Cell_Treatment Treat Cells with PROTAC Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Determine_DC50_Dmax Determine DC50 & Dmax Western_Blot->Determine_DC50_Dmax Synthesis Synthesize PROTAC (Target Ligand + Linker + VHL Ligand) Synthesis->Binding_Assay Synthesis->Cell_Treatment

Caption: Experimental workflow for VHL PROTAC characterization.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To measure the binding kinetics and affinity (Kd) of a VHL ligand to the VHL protein complex.[8][9]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+)

  • Purified VHL protein complex (e.g., VCB - VHL, Elongin B, Elongin C)

  • VHL ligand of interest

Procedure:

  • Surface Preparation:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.

  • Ligand Immobilization:

    • Inject the purified VHL protein complex over the activated surface. The protein will covalently bind to the surface via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the VHL ligand in running buffer.

    • Inject the ligand solutions over the immobilized VHL surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to observe association.

  • Dissociation:

    • After the association phase, switch back to running buffer to monitor the dissociation of the ligand from the VHL protein.

  • Regeneration (if necessary):

    • Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound ligand.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

Objective: To determine the binding affinity (Ki or IC50) of a VHL ligand through a competitive binding assay.[5]

Materials:

  • TR-FRET compatible plate reader

  • Low-volume 384-well plates

  • Tagged VHL protein complex (e.g., His-tagged or GST-tagged)

  • Fluorescently labeled VHL ligand (tracer)

  • Lanthanide-labeled antibody corresponding to the protein tag (e.g., Tb-anti-His or Tb-anti-GST)

  • VHL ligand of interest

  • Assay buffer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the VHL ligand of interest.

  • Assay Plate Setup:

    • Add the tagged VHL protein complex, the lanthanide-labeled antibody, and the fluorescently labeled VHL ligand to each well of the microplate.

    • Add the serially diluted VHL ligand or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Data Analysis:

    • The TR-FRET signal is inversely proportional to the amount of unlabeled ligand bound to VHL.

    • Plot the TR-FRET signal against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Western Blot for PROTAC-Mediated Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.[10][11]

Materials:

  • Cell culture reagents

  • PROTAC of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]

References

A Tale of Two Ligases: A Comparative Guide to VHL and CRBN Recruiters for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase is a critical juncture in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth, data-driven comparison of two of the most widely utilized E3 ligase recruiting systems: the von Hippel-Lindau (VHL) ligase, engaged by ligands such as (S,R,S)-AHPC-C6-NH2, and the Cereblon (CRBN) ligase, targeted by immunomodulatory drugs (IMiDs) and their derivatives.

Initially conceived as a direct comparison, it was revealed that (S,R,S)-AHPC-C6-NH2 is, in fact, a ligand for the VHL E3 ligase, not CRBN. This guide has therefore been adapted to provide a more insightful comparison between the two distinct and highly significant E3 ligase systems employed in targeted protein degradation. We will delve into their mechanisms of action, binding affinities, degradation efficiencies, and the practical considerations for their application in research and drug development.

At a Glance: VHL vs. CRBN E3 Ligase Ligands

FeatureVHL-based Ligands (e.g., (S,R,S)-AHPC-C6-NH2)CRBN-based Ligands (e.g., Pomalidomide)
Binding Site Binds to the substrate recognition subunit of the VCB-Cul2 E3 ligase complex.[1][2]Binds to the substrate receptor Cereblon (CRBN) of the Cul4A-DDB1-RBX1 E3 ligase complex.
Ligand Scaffold Typically based on a hydroxyproline (B1673980) (Hyp) core that mimics the endogenous substrate HIF-1α.[2][3]Derivatives of thalidomide, including lenalidomide (B1683929) and pomalidomide.
Physicochemical Properties Generally larger with a higher polar surface area, though modifications can improve properties.[]Smaller molecular weight, which can be advantageous for optimizing drug-like properties.[]
Expression Profile Widely expressed across various tissues.[5]Highly expressed in hematopoietic cells, but can be low in some solid tumors.[][6]
Known Off-Target Effects Can stabilize HIF-1α, potentially leading to downstream effects.[1]Can induce degradation of neosubstrate proteins like IKZF1 and IKZF3, leading to immunomodulatory effects.
Clinical Experience Several VHL-based PROTACs are in clinical trials.[2][5]Extensive clinical experience with IMiDs; numerous CRBN-based PROTACs are in clinical development.

Quantitative Performance Data

The efficacy of a PROTAC is determined by its ability to form a stable ternary complex, leading to efficient ubiquitination and degradation of the target protein. The following tables summarize key quantitative data for both VHL and CRBN-based systems.

Table 1: E3 Ligase Binding Affinity
LigandE3 LigaseBinding Affinity (Kd)Assay Method
VH032 (scaffold for (S,R,S)-AHPC-C6-NH2)VHL185 nM[3]Isothermal Titration Calorimetry (ITC)
VH101VHL44 nM[3]Isothermal Titration Calorimetry (ITC)
PomalidomideCRBN~1.2 µMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[7]
LenalidomideCRBN~1.5 µMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[7]
ThalidomideCRBNWeakest of the threeCellular Target Engagement Assay[7]
Table 2: PROTAC Degradation Performance (Representative Examples)
PROTACE3 Ligase RecruiterTarget ProteinCell LineDC50Dmax
MZ1VHLBRD4HeLa~100 nM[6]>90%
ARD-2051VHLAndrogen ReceptorLNCaP0.6 nM[7]>90%[7]
dBET1CRBNBRD4MV4;11~1.8 nM>95%
Compound 14a (VHL-CRBN heterodimer)VHL (to degrade CRBN)CRBNHeLa200 nM[8]up to 98%[8]

DC50 : Concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax : Maximum percentage of target protein degradation achieved.

Signaling Pathways and Experimental Workflows

To understand the molecular mechanisms and experimental strategies, the following diagrams illustrate the key pathways and workflows.

PROTAC_Mechanism cluster_vhl VHL-based PROTAC cluster_crbn CRBN-based PROTAC VHL_PROTAC VHL Ligand-Linker-POI Ligand VHL VHL E3 Ligase VHL_PROTAC->VHL Binds POI_VHL Protein of Interest (POI) VHL_PROTAC->POI_VHL Binds Ternary_VHL VHL-PROTAC-POI Ternary Complex VHL->Ternary_VHL POI_VHL->Ternary_VHL Proteasome_VHL Proteasomal Degradation POI_VHL->Proteasome_VHL Targeted for Ub_VHL Ubiquitination Ternary_VHL->Ub_VHL Induces Ub_VHL->POI_VHL Tags CRBN_PROTAC CRBN Ligand-Linker-POI Ligand CRBN CRBN E3 Ligase CRBN_PROTAC->CRBN Binds POI_CRBN Protein of Interest (POI) CRBN_PROTAC->POI_CRBN Binds Ternary_CRBN CRBN-PROTAC-POI Ternary Complex CRBN->Ternary_CRBN POI_CRBN->Ternary_CRBN Proteasome_CRBN Proteasomal Degradation POI_CRBN->Proteasome_CRBN Targeted for Ub_CRBN Ubiquitination Ternary_CRBN->Ub_CRBN Induces Ub_CRBN->POI_CRBN Tags

Figure 1: General mechanism of action for VHL- and CRBN-based PROTACs.

Experimental_Workflow cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Binding_Assay Binding Affinity Assay (SPR, ITC, TR-FRET) Ternary_Complex Ternary Complex Formation (Co-IP, SEC, NanoBRET) Binding_Assay->Ternary_Complex Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell ELISA) Ternary_Complex->Degradation_Assay Viability_Assay Cell Viability/Proliferation (MTT, MTS) Degradation_Assay->Viability_Assay Off_Target Off-Target Analysis (Proteomics) Viability_Assay->Off_Target PK_PD Pharmacokinetics & Pharmacodynamics Viability_Assay->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy

Figure 2: A typical experimental workflow for the development and evaluation of PROTACs.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics and affinity (Kd) of an E3 ligase ligand to its purified E3 ligase protein.

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto the activated sensor surface.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection and Binding Analysis:

    • Prepare a series of dilutions of the E3 ligase ligand (e.g., (S,R,S)-AHPC-C6-NH2 or pomalidomide) in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units) in real-time, which corresponds to the binding of the analyte to the immobilized ligand.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Western Blot for Protein Degradation

Objective: To quantify the extent of target protein degradation induced by a PROTAC in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Seed the desired cell line in multi-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of the PROTAC for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

MTT Assay for Cell Viability

Objective: To assess the cytotoxic or anti-proliferative effects of PROTACs on cancer cell lines.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After cell attachment, treat with a serial dilution of the PROTAC or vehicle control.

  • MTT Incubation:

    • Following the desired incubation period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate at 37°C to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the PROTAC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion: Choosing the Right Tool for the Job

The decision to employ a VHL- or CRBN-based PROTAC is a nuanced one, with several factors to consider.

VHL-based PROTACs offer the advantage of recruiting a broadly expressed E3 ligase, making them potentially applicable to a wider range of tissues.[5] The well-defined binding pocket and the availability of high-affinity ligands like the VH032 scaffold provide a solid foundation for rational PROTAC design.[3] However, the larger size and higher polarity of VHL ligands can present challenges for optimizing physicochemical properties and cell permeability.[]

CRBN-based PROTACs , on the other hand, benefit from the smaller size and more drug-like properties of their ligands, which can facilitate optimization.[] The extensive clinical data available for IMiDs provides a wealth of knowledge regarding their safety and biological effects. However, the expression of CRBN can be variable, particularly in solid tumors, which may limit the applicability of CRBN-based PROTACs in certain cancer types.[6] Furthermore, the inherent immunomodulatory activity and the potential for off-target degradation of neosubstrates must be carefully considered during development.

Ultimately, the optimal choice of E3 ligase will depend on the specific target protein, the desired therapeutic indication, and the cellular context. A thorough understanding of the characteristics of both the VHL and CRBN systems, supported by rigorous experimental evaluation as outlined in this guide, will empower researchers to make informed decisions and advance the development of novel and effective targeted protein degradation therapies.

References

The Critical Role of Stereochemistry: A Comparative Guide to (S,R,S)-AHPC and its Inactive Control, (S,S,S)-AHPC, in VHL-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the precise selection of chemical tools is paramount. This guide provides a comprehensive comparison of (S,R,S)-AHPC, a potent von Hippel-Lindau (VHL) E3 ligase ligand, and its diastereomer, (S,S,S)-AHPC, which serves as an essential negative control. Understanding the profound impact of stereochemistry on VHL engagement is critical for the design and validation of Proteolysis Targeting Chimeras (PROTACs).

(S,R,S)-AHPC is a key building block in the synthesis of PROTACs, bifunctional molecules designed to recruit the VHL E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The efficacy of a VHL-recruiting PROTAC is directly dependent on the high-affinity binding of its VHL ligand moiety. In contrast, (S,S,S)-AHPC, its stereoisomer, exhibits significantly diminished binding to VHL, rendering it an ideal negative control to demonstrate that the observed biological effects of an (S,R,S)-AHPC-containing PROTAC are specifically due to VHL engagement.[1][3]

Quantitative Comparison of VHL Binding Affinity

The stereochemical configuration at the chiral centers of AHPC is the determining factor for its interaction with the VHL protein. The (S,R,S) configuration allows the molecule to fit optimally into the VHL binding pocket, mimicking the natural interaction with Hypoxia-Inducible Factor 1α (HIF-1α). Conversely, the (S,S,S) configuration disrupts these critical interactions, leading to a dramatic loss in binding affinity.

CompoundStereochemistryRoleVHL Binding Affinity (Kd)Assay Method
(S,R,S)-AHPC Active LigandVHL Recruitment~185 nM[4]Isothermal Titration Calorimetry (ITC)
(S,S,S)-AHPC Negative ControlInactive LigandSignificantly Reduced Affinity(Not typically quantified due to low affinity)

Note: The binding affinity of (S,S,S)-AHPC is often not quantified with a precise Kd value in the literature, as its primary use is to demonstrate a lack of significant binding in comparative assays.

Visualizing the VHL-Mediated Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC utilizing an active VHL ligand like (S,R,S)-AHPC to induce the degradation of a target protein.

VHL_PROTAC_Pathway Mechanism of VHL-Recruiting PROTACs cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC (S,R,S)-AHPC-Linker-POI_Ligand Ternary_Complex VHL-PROTAC-POI Ternary Complex PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited by POI Protein of Interest (POI) POI->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Figure 1: VHL-PROTAC Signaling Pathway.

Experimental Protocols for Comparative Analysis

To empirically validate the differential binding and activity of (S,R,S)-AHPC and (S,S,S)-AHPC, several biophysical and cell-based assays are employed. Below are detailed protocols for key experiments.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the ability of a test compound to displace a fluorescently labeled VHL ligand from the VHL protein, providing a quantitative measure of binding affinity (IC50).

Materials:

  • Recombinant VHL-ElonginB-ElonginC (VBC) complex

  • Fluorescently labeled VHL tracer (e.g., FAM-labeled HIF-1α peptide)

  • (S,R,S)-AHPC and (S,S,S)-AHPC

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of (S,R,S)-AHPC and (S,S,S)-AHPC in Assay Buffer. A typical starting concentration is 100 µM.

  • Reaction Setup: In the microplate, add the compound dilutions.

  • VBC and Tracer Addition: Add a pre-mixed solution of the VBC complex and the fluorescent tracer to each well. The final concentrations should be optimized, but a typical concentration for the VBC complex is in the low nanomolar range, and the tracer concentration is set to its Kd value for VBC.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value. A significant IC50 shift to higher concentrations for (S,S,S)-AHPC compared to (S,R,S)-AHPC confirms its role as a negative control.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

  • Recombinant VBC complex

  • (S,R,S)-AHPC and (S,S,S)-AHPC

  • ITC Buffer (dialysis buffer for the protein, e.g., 50 mM Tris pH 7.5, 150 mM NaCl)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Dialyze the VBC complex extensively against the ITC buffer. Dissolve the AHPC compounds in the final dialysis buffer. Degas all solutions before use.

  • ITC Instrument Setup: Load the VBC complex into the sample cell (typically at a concentration of 10-20 µM) and the AHPC compound into the injection syringe (typically at a 10-fold higher concentration than the protein).

  • Titration: Perform a series of injections of the AHPC solution into the sample cell while monitoring the heat change.

  • Control Experiment: Perform a control titration by injecting the AHPC solution into the buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. A significantly weaker or non-existent binding isotherm for (S,S,S)-AHPC will be observed compared to (S,R,S)-AHPC.

Cellular Target Degradation Assay (Western Blot)

This assay assesses the ability of PROTACs containing either (S,R,S)-AHPC or (S,S,S)-AHPC to induce the degradation of a specific target protein in a cellular context.

Materials:

  • Cell line expressing the target protein of interest

  • PROTACs synthesized with (S,R,S)-AHPC and (S,S,S)-AHPC

  • Cell lysis buffer

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells and treat with increasing concentrations of the (S,R,S)-AHPC-PROTAC and the (S,S,S)-AHPC-PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control.

  • Detection: Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. The (S,R,S)-AHPC-PROTAC should induce a dose-dependent decrease in the target protein level, while the (S,S,S)-AHPC-PROTAC should have no significant effect.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for comparing the activity of (S,R,S)-AHPC and (S,S,S)-AHPC in the context of PROTAC development.

Experimental_Workflow Comparative Experimental Workflow cluster_synthesis Compound Synthesis cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays Synth_SRS (S,R,S)-AHPC-PROTAC FP_Assay Fluorescence Polarization (Binding Affinity - IC50) Synth_SRS->FP_Assay ITC_Assay Isothermal Titration Calorimetry (Binding Affinity - Kd) Synth_SRS->ITC_Assay Degradation_Assay Target Degradation Assay (Western Blot / In-Cell Western) Synth_SRS->Degradation_Assay Synth_SSS (S,S,S)-AHPC-PROTAC (Negative Control) Synth_SSS->FP_Assay Synth_SSS->ITC_Assay Synth_SSS->Degradation_Assay FP_Assay->Degradation_Assay Confirm VHL Engagement ITC_Assay->Degradation_Assay Confirm VHL Engagement Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability) Degradation_Assay->Phenotypic_Assay Correlate Degradation with Cellular Effect

Figure 2: Workflow for PROTAC Characterization.

References

A Researcher's Guide to Validating PROTAC Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methodologies with Supporting Experimental Data

For researchers, scientists, and drug development professionals, validating the cellular engagement of a target protein by a Proteolysis Targeting Chimera (PROTAC) is a critical step in the development of this novel therapeutic modality. This guide provides a comparative overview of key methodologies used to confirm and quantify PROTAC target engagement in a cellular context. We present supporting experimental data, detailed protocols for pivotal assays, and visualizations to clarify the underlying principles and workflows.

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] Therefore, robust validation of target engagement is paramount to ensure that the observed degradation is a direct consequence of the PROTAC's intended mechanism of action.[2]

Core Methodologies for Validating Target Engagement

Several techniques are employed to assess PROTAC target engagement, each with distinct advantages and limitations. The primary methods include Western Blotting, Cellular Thermal Shift Assay (CETSA), NanoBRET/HiBiT assays, and Quantitative Proteomics. The choice of method often depends on the specific research question, available resources, and the desired throughput.

Comparison of Key Validation Techniques

The following table summarizes and compares the most common methods for validating PROTAC target engagement in cells.

Method Principle Key Readouts Advantages Limitations
Western Blotting / Immunoblotting Antibody-based detection of specific proteins in a sample separated by size.Decrease in target protein levels.Widely accessible, relatively inexpensive, provides information on protein size.[3]Semi-quantitative, lower throughput, requires specific antibodies.
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, increasing its melting temperature.[4][5]Thermal shift (ΔTm) upon compound binding.Label-free, applicable in intact cells and tissues, confirms direct target binding.[6][7]Not all protein-ligand interactions result in a detectable thermal shift, can be lower throughput.[8]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[4][9]IC50 value (concentration of PROTAC that displaces 50% of the tracer).Live-cell measurements, high-throughput, quantitative assessment of intracellular target binding.[10][11]Requires genetic modification of the target protein, potential for steric hindrance from the tag.[12]
HiBiT Protein Degradation Assay Luminescence generated from the complementation of a small HiBiT tag on the target protein with the LgBiT subunit.[4]Decrease in luminescence signal correlates with target protein degradation.Highly sensitive, quantitative, real-time kinetics of degradation in live cells.[4]Requires endogenous tagging of the target protein.
Quantitative Proteomics (e.g., TMT-MS) Mass spectrometry-based quantification of the entire proteome to identify changes in protein abundance.[1][13]Fold-change in protein levels, identification of off-target effects.Global and unbiased view of proteome-wide effects, high sensitivity and specificity.[14]Technically complex, expensive, data analysis can be challenging.[15][16]

Experimental Protocols

Western Blotting for Protein Degradation

This protocol outlines the basic steps for assessing PROTAC-induced protein degradation using Western blotting.

a. Cell Culture and Treatment:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

b. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]

c. SDS-PAGE and Immunoblotting:

  • Normalize protein amounts for each sample and denature by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control.

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cellular Thermal Shift Assay (CETSA®)

This protocol describes a typical workflow for a CETSA experiment to confirm direct target engagement.[17]

a. Cell Treatment and Thermal Challenge:

  • Treat intact cells with the PROTAC or vehicle control for a defined period.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes).[5]

b. Lysis and Separation:

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[17]

c. Protein Detection and Analysis:

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein at each temperature using Western blotting or other detection methods like ELISA.

  • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

  • Determine the melting temperature (Tm) for both the PROTAC-treated and vehicle-treated samples. A shift in Tm indicates target engagement.[5]

NanoBRET™ Target Engagement Assay

This protocol outlines the steps for a NanoBRET target engagement assay in live cells.[4]

a. Cell Preparation:

  • Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

  • Seed the transfected cells into a 96-well or 384-well plate.

b. Assay Procedure:

  • Prepare a solution containing the NanoBRET™ tracer and the PROTAC at various concentrations.

  • Add the tracer and PROTAC solution to the cells.

  • Add the NanoBRET™ substrate to the wells.

  • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.

c. Data Analysis:

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio as a function of the PROTAC concentration.

  • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer from the target protein.[9]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Adds Ubiquitin Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: The PROTAC induces the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.

CETSA Experimental Workflow

CETSA_Workflow start Start: Cell Culture treatment PROTAC Treatment start->treatment heating Heat Shock (Temperature Gradient) treatment->heating lysis Cell Lysis (e.g., Freeze-Thaw) heating->lysis centrifugation Centrifugation lysis->centrifugation separation Separate Soluble and Aggregated Proteins centrifugation->separation analysis Analysis of Soluble Fraction (e.g., Western Blot) separation->analysis end End: Melting Curve analysis->end

Caption: A stepwise workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET Target Engagement Principle

NanoBRET_Principle cluster_no_protac No PROTAC cluster_with_protac With PROTAC Target_NanoLuc Target-NanoLuc Tracer Fluorescent Tracer Target_NanoLuc->Tracer Binding High_BRET High BRET Signal Tracer->High_BRET Proximity Target_NanoLuc2 Target-NanoLuc PROTAC PROTAC Target_NanoLuc2->PROTAC Binding Low_BRET Low BRET Signal PROTAC->Low_BRET Displacement of Tracer

Caption: Principle of the NanoBRET assay for measuring PROTAC target engagement in live cells.

References

Optimizing Proteolysis: A Comparative Analysis of Linker Lengths for AHPC-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's efficacy is the linker that connects the target-binding warhead to the E3 ligase-recruiting element. This guide provides a comparative analysis of the impact of different linker lengths on the performance of PROTACs featuring the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, a potent recruiter of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

The length and composition of the linker are not merely spacers but play a crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] An optimized linker facilitates the appropriate proximity and orientation between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[3][4] Conversely, a suboptimal linker length can result in steric hindrance or an unstable ternary complex, thereby diminishing the PROTAC's degradative capacity.[3]

This guide presents a summary of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations to elucidate the underlying principles and workflows for optimizing AHPC-based PROTACs.

Data Presentation: Impact of Linker Length on Degradation Efficiency

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data for PROTACs with varying linker lengths targeting different proteins of interest.

Note: The data presented below is compiled from multiple studies and is intended to be illustrative of general trends. For direct comparisons, it is recommended to evaluate a series of PROTACs with systematically varied linker lengths in the same experimental setting.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [3]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

This seminal study on ERα-targeting PROTACs demonstrated that a 16-atom linker provided the optimal length for both protein degradation and inhibition of cell growth.[3]

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Different Linker Lengths [3]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

Research on TBK1-targeting PROTACs highlighted that linkers shorter than 12 atoms were inactive, with a 21-atom linker showing the highest potency.[3]

Table 3: Compiled Degradation Data for Various VHL-Recruiting PROTACs [1]

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Linker Type
LC-2KRAS G12CNCI-H2030250 - 760>90PEG-based
A PROTAC targeting ERRαERRαTNBC and Her2+ BC cells77Not SpecifiedPEG-based

This table provides a snapshot of the performance of different AHPC-based PROTACs, illustrating the range of potencies achievable with PEG-based linkers against various targets.[1]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. The following are detailed protocols for key assays used to evaluate the performance of AHPC-based PROTACs.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is a fundamental technique to quantify the reduction in the levels of a target protein following PROTAC treatment.[5][6]

1. Cell Culture and Treatment:

  • Seed cells (e.g., human leukemia RS4;11 for BRD4 targeting) at an appropriate density in 6-well plates and allow them to adhere overnight.[6]

  • Prepare a stock solution of the AHPC-based PROTAC in DMSO.

  • Perform serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM).[6]

  • Include a vehicle control (e.g., 0.1% DMSO).

  • Treat the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).[5]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[6]

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[6]

  • Determine the protein concentration of the supernatant using a BCA assay.[6]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.

  • Prepare samples with Laemmli buffer and denature by heating at 95-100°C for 5-10 minutes.[6]

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[6]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]

  • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C.[5]

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Add a chemiluminescent substrate and capture the signal using an imaging system.[6]

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to characterize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][8]

1. Reagents and Plate Preparation:

  • Recombinant tagged target protein (e.g., GST-BRD4).

  • Recombinant tagged E3 ligase complex (e.g., His-VHL-ElonginB-ElonginC).

  • TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-GST).

  • TR-FRET acceptor-labeled antibody against the other tag (e.g., d2-anti-His).

  • AHPC-based PROTACs at various concentrations.

  • Assay buffer.

2. Assay Procedure:

  • In a microplate, add the tagged target protein and the tagged E3 ligase complex.

  • Add the donor and acceptor-labeled antibodies.

  • Add increasing concentrations of the PROTAC.

  • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

3. Data Acquisition and Analysis:

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • The TR-FRET signal is proportional to the amount of ternary complex formed.

  • Plot the TR-FRET signal against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of the "hook effect" in PROTACs.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a powerful technique to measure the real-time binding kinetics and affinity of the binary and ternary complexes.[9][10]

1. Chip Preparation:

  • Immobilize the E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.[9]

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the AHPC-based PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics (kon and koff) and affinity (KD).[9]

  • Similarly, inject a series of concentrations of the target protein (e.g., BRD4) over a surface with immobilized PROTAC (if feasible) or use a solution-based affinity measurement.

3. Ternary Complex Analysis:

  • Pre-incubate the PROTAC with a saturating concentration of the target protein.

  • Inject this mixture at various concentrations over the immobilized E3 ligase surface.[9]

  • The resulting sensorgrams will provide the kinetics and affinity of the ternary complex formation.[9]

4. Data Analysis:

  • Fit the sensorgram data to appropriate binding models to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD).

  • The cooperativity (α) of ternary complex formation can be calculated by comparing the binary and ternary binding affinities.[9]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the analysis of AHPC-based PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC AHPC PROTAC Target Target Protein (e.g., BRD4) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Proteasome 26S Proteasome Ub Ubiquitin VHL_bound VHL Target_bound Target Protein Target_bound->Proteasome Degradation PROTAC_bound PROTAC Target_bound->PROTAC_bound PROTAC_bound->VHL_bound VHL_bound->Target_bound Ubiquitination

PROTAC Mechanism of Action

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations & Times) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis (Quantify Bands, Determine DC50 & Dmax) detection->analysis end End: Results analysis->end

Western Blot Experimental Workflow

Linker_Optimization_Logic start Define Target & E3 Ligase synthesis Synthesize PROTAC Library (Varying Linker Lengths) start->synthesis screening Primary Screening (e.g., Western Blot) synthesis->screening data_analysis Analyze Degradation Data (DC50 & Dmax) screening->data_analysis decision Optimal Linker Length? data_analysis->decision further_char Further Characterization (TR-FRET, SPR, In Vivo) decision->further_char Yes redesign Redesign/Synthesize New Linkers decision->redesign No end Optimized PROTAC further_char->end redesign->synthesis

Logical Workflow for Linker Optimization

References

Assessing the Selectivity of (S,R,S)-AHPC-C6-NH2 Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical component of any PROTAC is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. This guide provides a comprehensive comparison of PROTACs based on (S,R,S)-AHPC-C6-NH2 , a well-established von Hippel-Lindau (VHL) E3 ligase ligand, against alternatives, with a focus on assessing their selectivity.

(S,R,S)-AHPC-C6-NH2 , also known as VH032-C6-NH2, is a synthetic E3 ligase ligand-linker conjugate that incorporates the high-affinity VH032 ligand for VHL. Its structure is designed to be readily incorporated into heterobifunctional PROTACs. The selectivity of a PROTAC is paramount to its therapeutic index, and the choice of the E3 ligase ligand plays a pivotal role in determining on-target and off-target degradation profiles.

Performance Comparison: VHL vs. Cereblon (CRBN) Recruiting PROTACs

The two most utilized E3 ligases for PROTAC development are VHL and Cereblon (CRBN). PROTACs utilizing (S,R,S)-AHPC-C6-NH2 fall into the VHL-recruiting category. Here, we compare their performance characteristics with CRBN-recruiting PROTACs, using the well-studied target protein BRD4 as a prime example.

Quantitative Data Summary

The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of the VHL-recruiting PROTAC MZ1 (which utilizes a moiety structurally analogous to (S,R,S)-AHPC-C6-NH2) and the CRBN-recruiting PROTAC dBET1 . Both PROTACs target the BET family of proteins.

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)Intra-BET SelectivityReference
MZ1 VHLBRD4HeLa29>90Selective for BRD4 over BRD2/3[1]
dBET1 CRBNBRD4MV4;118>98Pan-BET degrader[1]

Key Observations:

  • Potency: Both VHL and CRBN-based PROTACs can achieve highly potent, nanomolar degradation of their target proteins.

  • Efficacy: Both classes of PROTACs are capable of inducing near-complete degradation of their targets.

  • Selectivity: This is a key differentiator. The VHL-recruiting PROTAC, MZ1, demonstrates notable selectivity for the degradation of BRD4 over other members of the BET family (BRD2 and BRD3). In contrast, the CRBN-recruiting PROTAC, dBET1, acts as a pan-BET degrader, degrading BRD2, BRD3, and BRD4. This highlights the potential for higher selectivity with VHL-based PROTACs. The superior selectivity of VHL-based degraders is attributed to the more buried binding pocket of VHL, which recognizes a specific hydroxyproline (B1673980) pharmacophore, whereas CRBN ligands can exhibit off-target affinities for proteins like zinc-finger transcription factors.[2]

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC (S,R,S)-AHPC-C6-NH2 based PROTAC Target Target Protein (e.g., BRD4) PROTAC->Target Binds to Target VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_Target Degraded Protein Fragments Proteasome->Degraded_Target Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitinated_Target->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Assessing PROTAC Selectivity

A robust assessment of PROTAC selectivity involves a multi-step experimental workflow, starting from initial validation of degradation to a global proteomic analysis of off-target effects.

Selectivity_Workflow Start PROTAC Treatment of Cells WB Western Blot Analysis (On-target degradation, DC50, Dmax) Start->WB CoIP Co-Immunoprecipitation (Ternary complex formation) Start->CoIP Proteomics Quantitative Mass Spectrometry (Global off-target analysis) Start->Proteomics Data_Analysis Data Analysis and Selectivity Profiling WB->Data_Analysis CoIP->Data_Analysis Proteomics->Data_Analysis

Caption: Workflow for PROTAC selectivity assessment.

Experimental Protocols

Western Blot Analysis for Target Protein Degradation

This is a fundamental technique to quantify the degradation of the target protein.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify band intensities to determine the extent of protein degradation and calculate DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay confirms that the PROTAC induces the formation of the ternary complex.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the target protein or a tagged version of the E3 ligase.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads multiple times to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.

TMT-Based Quantitative Proteomics for Global Selectivity Profiling

This method provides an unbiased, global view of the proteome to identify off-target degradation events.

Methodology:

  • Sample Preparation: Treat cells with the PROTAC or vehicle control. Harvest and lyse the cells, and digest the proteins into peptides.

  • Tandem Mass Tag (TMT) Labeling: Label the peptide samples from different treatment conditions with distinct TMT isobaric tags.

  • Sample Pooling and Fractionation: Combine the labeled samples and fractionate the peptide mixture using high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of proteins across the different conditions by analyzing the TMT reporter ion intensities. Proteins that are significantly downregulated only in the PROTAC-treated samples are potential off-targets.

Conclusion

PROTACs based on the (S,R,S)-AHPC-C6-NH2 VHL ligand offer a powerful tool for targeted protein degradation. Comparative studies, such as the analysis of MZ1 versus dBET1, suggest that VHL-recruiting PROTACs can offer superior selectivity compared to their CRBN-recruiting counterparts. This enhanced selectivity is a significant advantage in the development of safer and more effective therapeutics. The experimental protocols outlined in this guide provide a robust framework for the comprehensive assessment of the selectivity of novel PROTACs, enabling researchers to make informed decisions in the design and optimization of next-generation protein degraders.

References

A Researcher's Guide to Validating Ternary Complex Formation with Biophysical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For scientists engaged in cutting-edge research and drug development, the validation of ternary complexes is a cornerstone of discovery. A ternary complex, an intricate assembly of three distinct biomolecules, often represents a critical juncture in cellular signaling and is the foundational mechanism for innovative therapeutics like Proteolysis Targeting Chimeras (PROTACs). This guide offers an objective comparison of key biophysical assays, complete with experimental data and detailed protocols, to empower researchers in confirming and characterizing these vital interactions.

The formation of a ternary complex—typically involving a target protein, a ligand, and a third biomolecule—is a pivotal event in numerous biological processes. In the realm of targeted protein degradation, a PROTAC molecule simultaneously binds a target protein and an E3 ligase, forming a ternary complex that triggers the ubiquitination and subsequent degradation of the target protein.[1][2][3][4] The ability to robustly validate and characterize the formation, stability, and kinetics of this complex is paramount for advancing our understanding of disease mechanisms and for the rational design of novel drugs. This guide delves into four powerful biophysical techniques for this purpose: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET).

Comparative Analysis of Biophysical Assays

Selecting the most appropriate biophysical assay is contingent on the specific scientific question, the characteristics of the interacting molecules, and the available instrumentation. The following table provides a comprehensive comparison of the key performance attributes of these four widely-used techniques.

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Förster Resonance Energy Transfer (FRET)
Principle Measures changes in the refractive index near a sensor surface upon molecular binding in real-time.[5]Analyzes the interference pattern of white light reflected from a biosensor tip to detect changes in the bound molecular layer.Measures the heat released or absorbed during a binding event in solution.[6]Detects non-radiative energy transfer between a donor and an acceptor fluorophore in close proximity.[7]
Key Outputs Binding affinity (KD), association rate (ka), dissociation rate (kd), and cooperativity (α).[5][8]Binding affinity (KD), association rate (ka), and dissociation rate (kd).Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6]Proximity of molecules, binding dynamics, and can be used for in-cellulo validation.[7][9]
Example KD (Binary) MZ1:VHL = 29 nMNot ideal for small molecule binary interactions due to sensitivity limitations.[10]MZ1:VHL = 66 nM[10][11]N/A
Example KD (Ternary) VHL:MZ1:Brd4BD2 = 1 nM[10][11]VHL:MZ1:Brd4BD2 consistent with SPR and ITC.[10]VHL:MZ1:Brd4BD2 = 4 nM[10][11]N/A
Throughput MediumHighLowMedium to High
Sample Consumption Low (µg)Low (µg)High (mg)Low (ng-µg)
Immobilization/Labeling Immobilization of one partner required.Immobilization of one partner required.No immobilization or labeling required.Labeling with fluorophores required.
Strengths Real-time kinetics, high sensitivity, label-free.[5]High throughput, crude sample compatibility, real-time data.Provides a complete thermodynamic profile, "gold standard" for binding affinity.[6]Can be performed in living cells, provides spatial information.[9][12]
Limitations Potential for mass transport limitations and artifacts from immobilization.Lower sensitivity than SPR, not ideal for small molecules.[10]Low throughput, high sample consumption, sensitive to buffer mismatches.[5]Potential for artifacts from fluorophore labeling and spectral overlap.[7]

Experimental Protocols & Workflows

Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the kinetics and affinity of binary and ternary complex formation.

Methodology:

  • Ligand Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto a sensor chip surface using amine coupling chemistry to a target response level (e.g., 3000-5000 RU for initial tests, lower for kinetic analysis).[13]

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC molecule over the immobilized E3 ligase surface to determine the binary binding kinetics (ka, kd) and affinity (KD).

  • Ternary Complex Analysis: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (e.g., BRD4) mixed with a range of PROTAC concentrations.

  • Injection and Data Acquisition: Inject the PROTAC/target protein mixtures over the E3 ligase-functionalized surface. Use a single-cycle kinetics (SCK) approach for complexes with slow dissociation rates.[14]

  • Data Analysis: Fit the sensorgram data to a 1:1 binding model. Calculate the cooperativity factor (α) by dividing the binary KD by the ternary KD (α = KDbinary / KDternary).[8][14]

cluster_0 SPR Experimental Workflow for Ternary Complex Analysis E3_Ligase E3 Ligase Immobilize Immobilize on Sensor Chip E3_Ligase->Immobilize Inject_Binary Inject for Binary Analysis Immobilize->Inject_Binary Inject_Ternary Inject for Ternary Analysis Immobilize->Inject_Ternary PROTAC PROTAC Binary_Mix PROTAC Dilution Series PROTAC->Binary_Mix Ternary_Mix PROTAC + Target Protein Mix PROTAC->Ternary_Mix Target_Protein Target Protein Target_Protein->Ternary_Mix Binary_Mix->Inject_Binary Ternary_Mix->Inject_Ternary Analyze Kinetic and Affinity Analysis Inject_Binary->Analyze Inject_Ternary->Analyze cluster_1 BLI Experimental Steps Load 1. Load Biotinylated E3 Ligase on Biosensor Baseline 2. Baseline in Buffer Load->Baseline Associate 3. Associate in PROTAC + Target Mix Baseline->Associate Dissociate 4. Dissociate in Buffer Associate->Dissociate Analyze 5. Data Analysis Dissociate->Analyze cluster_2 ITC Ternary Complex Titration Syringe Syringe: PROTAC Titration Inject and Measure Heat Change Syringe->Titration Cell Sample Cell: E3 Ligase + Target Protein Cell->Titration Thermogram Binding Isotherm Titration->Thermogram Analysis Thermodynamic Parameters (KD, ΔH, ΔS, n) Thermogram->Analysis cluster_3 PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

References

VHL vs. CRBN: A Comparative Guide to E3 Ligase Recruitment in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an E3 ubiquitin ligase is a cornerstone in the design of potent and selective Proteolysis-Targeting Chimeras (PROTACs). Among the hundreds of human E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most widely utilized for targeted protein degradation.[1] This guide provides an objective comparison of VHL and CRBN recruitment efficiency in PROTACs, supported by experimental data, to empower researchers in making informed decisions for their drug discovery programs.

At a Glance: Key Differences Between VHL and CRBN

FeatureVon Hippel-Lindau (VHL)Cereblon (CRBN)
Ligand Type Typically hydroxyproline (B1673980) scaffoldsImmunomodulatory drugs (IMiDs) like thalidomide (B1683933) analogs[]
Complex Structure Forms a "pivoting clamp" with the elongin BC/Cul-2 complex, recognizing specific motifs[]Acts as a "pivoting door" tethered to a Cullin-4 platform, capturing transient neo-substrates[]
Subcellular Localization Predominantly cytoplasmic, but can be found in the nucleus[][3]Primarily nuclear, but can shuttle to the cytoplasm[][3]
Expression Profile Lower expression in certain solid tumors; expression can be regulated by oxygen levels[]Broadly expressed, with high abundance in hematopoietic cells[]
Selectivity Generally higher selectivity due to a smaller promiscuity window[]Broader substrate promiscuity, which can sometimes lead to off-target effects[]
Ternary Complex Kinetics Forms relatively long-lived and stable ternary complexes[]Exhibits faster turn-over rates, potentially advantageous for rapid degradation[]
Clinical Development Utilized in several PROTACs in developmentThe majority of PROTACs in clinical trials recruit CRBN[4]

Quantitative Comparison of VHL and CRBN-based PROTACs

The degradation efficiency of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes comparative data for PROTACs targeting the same protein but utilizing either VHL or CRBN.

Target ProteinPROTACE3 Ligase RecruitedDC50DmaxCell LineReference
BRD4PROTAC 139 (VL285 Analog)VHL3.3 nM97%PC3[5]
BCR-ABLbosutinib-CRBN-PROTACCRBN<2.5 µM (>80% degradation)>80%Not Specified[4]
BCR-ABLbosutinib-VHL-PROTACVHLNo effect observedNot SpecifiedNot Specified[4]
BTKPROTAC 6b (pomalidomide-based)CRBN<300 nM75%Not Specified[4]
CRBNTD-165 (heterodimerizing)VHL20.4 nMNot SpecifiedHEK293T[6]
CRBNTD-158 (heterodimerizing)VHL44.5 nMNot SpecifiedHEK293T[6]

Discussion and Mechanistic Insights

The choice between VHL and CRBN is not straightforward and depends on multiple factors including the target protein, its subcellular localization, and the desired therapeutic window.

VHL-recruiting PROTACs are often favored for their high selectivity and the stability of the ternary complexes they form.[] This can be advantageous for achieving sustained degradation of stable proteins. However, the lower expression of VHL in some cancer types, such as certain solid tumors, might necessitate higher PROTAC concentrations to achieve the desired therapeutic effect.[][8]

CRBN-based PROTACs benefit from the broad expression of CRBN across many cell types, particularly hematopoietic cells, making them effective for targeting nuclear oncoproteins.[] The faster kinetics of CRBN-mediated degradation can be beneficial for rapidly dividing cells.[] However, the inherent promiscuity of CRBN can sometimes lead to the degradation of off-target proteins, such as zinc-finger transcription factors, which may cause unintended side effects.[]

Interestingly, studies with hetero-dimerizing PROTACs designed to bring VHL and CRBN together have shown that VHL can induce the degradation of CRBN, suggesting a potential hierarchy in their recruitment and degradation capabilities.[6][9]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding, the following diagrams illustrate the PROTAC mechanism of action and a general experimental workflow for evaluating PROTAC efficiency.

PROTAC_Mechanism cluster_vhl VHL-based PROTAC cluster_crbn CRBN-based PROTAC VHL_PROTAC VHL-recruiting PROTAC VHL_E3 VHL E3 Ligase (CUL2 complex) VHL_PROTAC->VHL_E3 Recruits Target_V Target Protein VHL_PROTAC->Target_V Binds Ternary_V VHL-PROTAC-Target Ternary Complex VHL_E3->Ternary_V Target_V->Ternary_V Ub_V Ubiquitination Ternary_V->Ub_V Induces Proteasome_V 26S Proteasome Ub_V->Proteasome_V Marks for Degradation_V Target Protein Degradation Proteasome_V->Degradation_V Leads to CRBN_PROTAC CRBN-recruiting PROTAC CRBN_E3 CRBN E3 Ligase (CUL4A complex) CRBN_PROTAC->CRBN_E3 Recruits Target_C Target Protein CRBN_PROTAC->Target_C Binds Ternary_C CRBN-PROTAC-Target Ternary Complex CRBN_E3->Ternary_C Target_C->Ternary_C Ub_C Ubiquitination Ternary_C->Ub_C Induces Proteasome_C 26S Proteasome Ub_C->Proteasome_C Marks for Degradation_C Target Protein Degradation Proteasome_C->Degradation_C Leads to

PROTAC Mechanism of Action

Experimental_Workflow A PROTAC Design & Synthesis B Binary Binding Assays (e.g., FP, TR-FRET, ITC) A->B Validate binding to target and E3 ligase C Ternary Complex Formation Assay (e.g., TR-FRET) B->C Assess ternary complex formation D In Vitro Ubiquitination Assay C->D Confirm ubiquitination E Cellular Degradation Assay (e.g., Western Blot, In-Cell Western) D->E Measure protein degradation in cells F Determine DC50 & Dmax E->F Quantify potency and efficacy G Downstream Functional Assays (e.g., Cell Viability, Phenotypic Screens) F->G Evaluate biological consequences H In Vivo Efficacy Studies G->H Assess in vivo activity

General Experimental Workflow for PROTAC Evaluation

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.

Ternary Complex Formation Assay (Time-Resolved FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to quantify the formation of the ternary complex (Target-PROTAC-E3 Ligase).[10]

  • Reagents and Materials: Purified target protein, purified E3 ligase complex (e.g., VCB or DDB1-CUL4A-CRBN), fluorescently labeled antibodies against the target protein and a component of the E3 ligase complex (e.g., using terbium and fluorescein (B123965) as a donor-acceptor pair), and the PROTAC of interest.

  • Assay Setup: In a microplate, combine the purified proteins and labeled antibodies with serially diluted concentrations of the PROTAC.

  • Incubation: Incubate the mixture at room temperature to allow for complex formation.

  • FRET Measurement: Measure the TR-FRET signal using a plate reader. An increased FRET signal indicates the proximity of the donor and acceptor fluorophores, signifying the formation of the ternary complex.

  • Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the cooperativity and stability of the ternary complex.

Western Blotting for Target Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[11]

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using an appropriate detection reagent (e.g., chemiluminescence) and quantify the band intensities. Normalize the target protein band intensity to the loading control to determine the percentage of remaining protein relative to a vehicle-treated control.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein.[10]

  • Reaction Components: Assemble a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified E3 ligase complex, the purified target protein, and the PROTAC.

  • Reaction Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the ubiquitination cascade to occur.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein or ubiquitin to visualize the formation of polyubiquitinated target protein.

Conclusion

The decision to employ a VHL or CRBN-based PROTAC is multifaceted and should be guided by empirical data.[5] VHL offers the potential for higher selectivity, while CRBN provides broad applicability due to its widespread expression.[] As the field of targeted protein degradation continues to evolve, direct, side-by-side comparisons of VHL and CRBN-based PROTACs targeting the same protein under identical experimental conditions will be invaluable for elucidating the nuanced advantages of each E3 ligase.[7] Furthermore, the exploration of novel E3 ligases beyond VHL and CRBN holds the promise of unlocking new therapeutic opportunities with enhanced tissue specificity and efficacy.

References

A Comparative Guide to the Degradation Kinetics of VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ubiquitin ligase recruited by a PROTAC is a critical determinant of its degradation efficiency, selectivity, and overall pharmacological profile. This guide provides a detailed comparison of the degradation kinetics of PROTACs based on the VH032 ligand, which recruits the von Hippel-Lindau (VHL) E3 ligase, with an alternative E3 ligase-recruiting PROTAC.

This comparison focuses on two well-characterized PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression:

  • MZ1 : A PROTAC that utilizes a VH032-derived ligand to recruit the VHL E3 ligase.

  • dBET1 : A PROTAC that employs a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase.

Both MZ1 and dBET1 share the same warhead, JQ1, which binds to the bromodomains of the BET family of proteins, including BRD4.[1] Their primary distinction lies in the E3 ligase they hijack to induce BRD4 degradation.[1]

Quantitative Comparison of Degradation Kinetics

The following tables summarize key quantitative data from comparative studies of MZ1 and dBET1. It is important to note that absolute values can vary depending on the cell line and experimental conditions.

Table 1: In Vitro Degradation Profile of MZ1 vs. dBET1 for BRD4

ParameterMZ1 (VHL-based)dBET1 (CRBN-based)Cell LineReference
DC50 (nM) ~10 - 100~5 - 50Various cancer cell lines[1]
Dmax (%) >90%>90%Various cancer cell lines[1][2]
Time to Max Degradation ~2 - 6 hours~2 - 4 hoursLS174t cells[3]
Sustainability of Degradation Sustained degradationRebound of BRD4 levels after 10hHeLa cells[4]

Note: DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation achieved. Lower DC50 values indicate higher potency. The data in this table are compiled from multiple sources and represent a general trend.

Mechanism of Action: A Tale of Two E3 Ligases

Both VHL and CRBN are components of Cullin-RING E3 ubiquitin ligase (CRL) complexes. Upon recruitment by the respective PROTAC, they facilitate the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein (BRD4), marking it for degradation by the 26S proteasome.

PROTAC_Mechanism

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of VH032-based and alternative PROTACs.

Western Blotting for Protein Degradation Analysis

Objective: To quantify the extent of target protein degradation following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, LS174t) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., MZ1 or dBET1) or vehicle control (DMSO) for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Western_Blot_Workflow

Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis

Objective: To determine if the PROTAC-induced protein degradation is due to a decrease in mRNA levels.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with the PROTAC as described for Western blotting. After the desired incubation period, extract total RNA from the cells using a suitable RNA isolation kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a qPCR instrument with SYBR Green or TaqMan probes. Use primers specific for the target gene (e.g., BRD4) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in mRNA expression between treated and control samples.

Meso Scale Discovery (MSD) Sandwich ELISA for Protein Quantification

Objective: To provide a high-throughput and quantitative measurement of target protein levels.

Protocol:

  • Plate Coating: Coat a high-bind MSD plate with a capture antibody specific for the target protein (e.g., BRD4) and incubate overnight.

  • Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add cell lysates (prepared as for Western blotting) to the wells and incubate to allow the target protein to bind to the capture antibody.

  • Detection Antibody Incubation: Wash the plate and add a SULFO-TAG labeled detection antibody that recognizes a different epitope on the target protein.

  • Reading: Wash the plate and add MSD Read Buffer. Read the plate on an MSD instrument, which measures the light emitted from the SULFO-TAG upon electrochemical stimulation.

  • Data Analysis: The intensity of the emitted light is proportional to the amount of target protein in the sample. Generate a standard curve using recombinant protein to determine the absolute concentration of the target protein in the cell lysates.

Logical_Relationship

Concluding Remarks

The comparative analysis of MZ1 (VHL-based) and dBET1 (CRBN-based) highlights that while both are effective degraders of BRD4, their kinetics and selectivity profiles can differ. MZ1, the VH032-based PROTAC, has been shown to induce more sustained degradation of BRD4 in some contexts.[4] The choice of E3 ligase can also influence the selectivity of the PROTAC for different members of a protein family.[1]

The selection of the optimal E3 ligase-recruiting moiety for a PROTAC is a complex decision that depends on various factors, including the target protein, the desired kinetic profile, and the specific cellular context. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of the degradation kinetics of different PROTACs, enabling researchers to make informed decisions in the development of novel protein degraders.

References

A Researcher's Guide to Validating Targeted Protein Degradation: On-Target Efficacy Versus Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective degradation of a target protein is the holy grail of targeted protein degradation (TPD). However, ensuring that a novel degrader molecule, such as a proteolysis-targeting chimera (PROTAC), is selectively eliminating its intended target without causing unintended cellular chaos through off-target effects is a critical and complex challenge. This guide provides a comprehensive comparison of key experimental methodologies to rigorously validate on-target degradation and systematically identify off-target liabilities.

Distinguishing between on-target and off-target effects is paramount for the successful clinical translation of targeted protein degraders. Off-target degradation can lead to unforeseen toxicity and a narrow therapeutic window, undermining the potential of this promising therapeutic modality. A multi-pronged approach, integrating proteomics, genetic techniques, and biophysical and biochemical assays, is essential for building a robust specificity profile for any new degrader.

Global Proteomics: The Gold Standard for Unbiased Off-Target Discovery

Mass spectrometry-based proteomics is the cornerstone for an unbiased and global assessment of a degrader's selectivity.[1] By quantifying changes in the entire proteome following treatment, researchers can identify not only the intended target but also any other proteins that are degraded.

Several quantitative proteomics strategies can be employed, each with its own advantages and considerations.

Technique Principle Advantages Considerations
Tandem Mass Tags (TMT) Isobaric labeling of peptides from different samples, allowing for multiplexed analysis of up to 16 samples in a single mass spectrometry run.[2]High throughput, precise relative quantification, and reduced missing values.[2][3]Can be expensive, and potential for ratio compression.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Metabolic labeling of proteins with "heavy" and "light" amino acids, allowing for the direct comparison of protein abundance between two cell populations.[4]High accuracy and precision, as samples are mixed early in the workflow.[4][5]Limited to cell lines that can be metabolically labeled, lower throughput than TMT.
Label-Free Quantification (LFQ) Compares the signal intensity of peptides or the number of spectral counts between different runs.[6][7]Cost-effective, no limit on the number of samples, and simpler sample preparation.[7][8]Can be less precise than labeling methods and more susceptible to run-to-run variation.[7]
Experimental Workflow for Quantitative Proteomics

The following diagram illustrates a general workflow for a quantitative proteomics experiment to assess degrader selectivity.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture & Treatment (Degrader vs. Vehicle) lysis Cell Lysis & Protein Extraction cell_culture->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion labeling Peptide Labeling (TMT, SILAC, or none for LFQ) digestion->labeling lc_ms LC-MS/MS Analysis labeling->lc_ms data_acquisition Data Acquisition lc_ms->data_acquisition protein_id Protein Identification & Quantification data_acquisition->protein_id stat_analysis Statistical Analysis (Fold Change & p-value) protein_id->stat_analysis off_target_id Identification of Potential On- and Off-Targets stat_analysis->off_target_id

Quantitative proteomics workflow for degrader selectivity profiling.

Orthogonal Methods for On-Target Validation

While global proteomics provides a broad overview of selectivity, orthogonal methods are crucial to confirm on-target engagement and the mechanism of action. These techniques provide direct evidence of the intended biological activity of the degrader.

Technique Principle Information Gained
Western Blotting Antibody-based detection of a specific protein to assess its abundance.[9]Confirms degradation of the target protein in a dose- and time-dependent manner.
CRISPR/Cas9 Gene Editing Genetic modification to tag the endogenous protein of interest (e.g., with HaloTag or HiBiT) or to knock out components of the degradation machinery.[10][11]Confirms that the degradation is dependent on the target protein and the specific E3 ligase.[11]
RNA Interference (RNAi) Silencing the expression of the target protein or the E3 ligase to observe the effect on degrader-induced phenotype.[12][13]Validates that the observed cellular phenotype is a direct result of target protein degradation.[13]
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a protein upon ligand binding.[14][15]Confirms direct engagement of the degrader with the target protein in a cellular context.[14][16]
NanoBRET™ Ternary Complex Assay A bioluminescence resonance energy transfer (BRET)-based assay to detect the formation of the ternary complex (Target-Degrader-E3 ligase) in live cells.[17][18][19][20]Provides real-time evidence of the crucial first step in the degradation process.[18][20]
In Vitro Ubiquitination Assay A reconstituted biochemical assay to directly measure the ubiquitination of the target protein in the presence of the degrader, E1, E2, and E3 enzymes.[21][22][23]Confirms that the degrader facilitates the transfer of ubiquitin to the target protein.[21]
Proteasome Inhibitor Rescue Assay Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) before adding the degrader.[24][25]Demonstrates that the degradation of the target protein is dependent on the proteasome.[24][26]
Experimental Workflow for a Proteasome Inhibitor Rescue Assay

This workflow outlines the steps to confirm that the observed protein loss is due to proteasomal degradation.

G cluster_treatment Cell Treatment cluster_analysis Analysis cluster_expected_results Expected Results pretreatment Pre-treat cells with Proteasome Inhibitor (e.g., MG132) or Vehicle degrader_treatment Treat cells with Degrader or Vehicle pretreatment->degrader_treatment lysis Cell Lysis degrader_treatment->lysis western_blot Western Blot for Target Protein lysis->western_blot quantification Quantify Protein Levels western_blot->quantification degrader_only Degrader alone: Target Protein Degradation inhibitor_rescue Proteasome Inhibitor + Degrader: Rescue of Target Protein

Workflow for a proteasome inhibitor rescue assay.

Distinguishing Direct Off-Targets from Downstream Effects

A key challenge in interpreting proteomics data is to differentiate between direct off-target degradation and indirect, downstream consequences of on-target degradation. For instance, the degradation of a transcription factor will lead to changes in the expression of its target genes, which can be misinterpreted as off-target effects.

To deconvolve these effects, a time-course proteomics experiment is highly recommended. Direct off-targets are expected to be degraded with similar kinetics to the on-target protein, while downstream effects will likely appear at later time points.

Logical Flow for Differentiating Direct and Indirect Effects

G start Global Proteomics Data (Multiple Time Points) decision1 Protein levels decreased? start->decision1 on_target On-Target Protein decision1->on_target Yes (Intended Target) off_target Potential Off-Target decision1->off_target Yes (Other Proteins) no_change No Change decision1->no_change No decision2 Degradation kinetics similar to on-target? off_target->decision2 direct_off_target Direct Off-Target decision2->direct_off_target Yes indirect_effect Indirect Downstream Effect decision2->indirect_effect No validation Further Validation Required (e.g., CETSA, CRISPR) direct_off_target->validation

Decision tree for classifying proteomics hits.

Detailed Experimental Protocols

Quantitative Proteomics (TMT-based)

  • Cell Culture and Treatment: Plate cells and treat with the degrader at various concentrations and time points. Include vehicle-treated and negative control (e.g., an inactive epimer) groups.

  • Cell Lysis and Protein Digestion: Lyse cells and digest the proteins into peptides using trypsin.

  • TMT Labeling: Label the peptides from each condition with a specific TMT reagent.[1]

  • Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry.[1]

  • Data Analysis: Use specialized software to identify and quantify proteins across all samples. Perform statistical analysis to identify proteins with significant changes in abundance.

CRISPR/Cas9-mediated Endogenous Tagging for Degradation Monitoring

  • Guide RNA Design and Cloning: Design guide RNAs targeting the C-terminus of the gene of interest.

  • Donor Plasmid Construction: Create a donor plasmid containing the tag (e.g., HaloTag or HiBiT) flanked by homology arms corresponding to the genomic region surrounding the target site.

  • Transfection and Selection: Co-transfect the guide RNA and donor plasmids into the desired cell line. Select for successfully edited cells.

  • Validation of Tagging: Confirm correct integration of the tag by PCR, sequencing, and Western blotting.

  • Degradation Assay: Treat the engineered cells with the degrader and monitor the abundance of the tagged protein using an appropriate detection method (e.g., luminescence for HiBiT).[27]

Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the degrader or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.[15]

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction by Western blot or other methods. A shift in the melting curve indicates target engagement.[28]

In Vitro Ubiquitination Assay

  • Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., VHL or CRBN complex), ubiquitin, ATP, the target protein, and the degrader in a reaction buffer.[21]

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Quenching and Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an antibody against the target protein or ubiquitin.[21]

A rigorous and multi-faceted validation strategy is non-negotiable in the development of targeted protein degraders. By combining the unbiased, global view of proteomics with the mechanistic insights from genetic and biochemical assays, researchers can build a comprehensive understanding of a degrader's selectivity. This thorough characterization is essential to de-risk clinical development and ultimately deliver safe and effective therapies to patients.

References

A Comparative Guide to Novel VHL Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of emerging Von Hippel-Lindau (VHL) E3 ligase ligands against the well-established (S,R,S)-AHPC (also known as VH032). The selection and validation of a high-affinity E3 ligase ligand are critical first steps in the development of potent and selective Proteolysis Targeting Chimeras (PROTACs). This document offers a detailed comparison of binding affinities, experimental protocols for ligand validation, and visual representations of the key biological pathways and experimental workflows.

Quantitative Comparison of VHL Ligand Binding Affinities

The affinity of a ligand for VHL is a key determinant of the efficiency of PROTAC-mediated protein degradation. Higher affinity generally leads to more stable ternary complex formation and more potent degradation of the target protein. The following table summarizes the binding affinities (Kd) of several VHL ligands, including notable recent developments, against the benchmark (S,R,S)-AHPC.

LigandAlias(es)Binding Affinity (Kd) to VHLMeasurement Technique(s)
(S,R,S)-AHPC VH032, VHL Ligand 1185 nM[1][2][3]Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)
VH101 -44 nM[2][4]Fluorescence Polarization (FP)
VH298 -80-90 nM[4][5][6][7]Isothermal Titration Calorimetry (ITC), Competitive Fluorescence Polarization
GNE7599 -540 pM (0.54 nM)[8][9]Not specified
VHL-IN-1 Compound 3037 nM[9][10]Not specified

Signaling Pathway and Experimental Workflows

To understand the context in which these ligands operate, it is essential to visualize the underlying biological pathway and the experimental procedures used for their characterization.

VHL_PROTAC_Pathway VHL-Mediated Protein Degradation Pathway cluster_PROTAC PROTAC Action cluster_Cellular_Machinery Cellular Machinery PROTAC PROTAC Target_Protein Target Protein (Protein of Interest) PROTAC->Target_Protein binds VHL_Ligand VHL Ligand ((S,R,S)-AHPC or New Ligand) PROTAC->VHL_Ligand contains Target_Ligand Target Ligand PROTAC->Target_Ligand contains VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex recruits Proteasome 26S Proteasome Target_Protein->Proteasome targeted for degradation VHL_Complex->Target_Protein polyubiquitinates E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 transfers Ub E2->VHL_Complex delivers Ub Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein degrades into peptides

Caption: VHL-PROTAC signaling pathway.

Experimental_Workflow Experimental Workflow for VHL Ligand Characterization Start Start: Synthesize/Obtain VHL Ligand Binding_Assays In Vitro Binding Assays Start->Binding_Assays ITC Isothermal Titration Calorimetry (ITC) Binding_Assays->ITC Thermodynamics (Kd, ΔH, ΔS) SPR Surface Plasmon Resonance (SPR) Binding_Assays->SPR Kinetics (kon, koff, Kd) Cellular_Assays Cell-Based Assays ITC->Cellular_Assays SPR->Cellular_Assays NanoBRET NanoBRET Target Engagement Cellular_Assays->NanoBRET Intracellular Target Engagement Western_Blot Western Blot (Degradation Assay) Cellular_Assays->Western_Blot Protein Degradation (DC50) Data_Analysis Data Analysis and Comparison NanoBRET->Data_Analysis Western_Blot->Data_Analysis End End: Select Optimal Ligand Data_Analysis->End

Caption: VHL ligand characterization workflow.

Detailed Experimental Protocols

Accurate and reproducible methods are essential for the validation and comparison of VHL ligands. The following sections provide detailed protocols for key in vitro and cellular assays.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

  • Purified VHL protein complex (VCB: VHL, Elongin B, and Elongin C)

  • VHL ligand of interest (e.g., (S,R,S)-AHPC or new ligand)

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)

  • ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 2 mM TCEP)

  • Syringe and sample cell for ITC

Procedure:

  • Sample Preparation:

    • Prepare a solution of VCB complex (typically 10-20 µM) in ITC buffer.

    • Prepare a solution of the VHL ligand (typically 100-200 µM) in the same ITC buffer. Ensure the buffer is identical to avoid heat of dilution artifacts.

    • Degas both solutions to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Define the injection parameters (e.g., initial injection of 0.4 µL followed by 19 injections of 2 µL).

  • Titration:

    • Load the VCB solution into the sample cell.

    • Load the VHL ligand solution into the injection syringe.

    • Perform the titration experiment.

  • Control Experiment:

    • Perform a control titration by injecting the VHL ligand into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures the binding of an analyte (e.g., VHL ligand) to a ligand (e.g., immobilized VHL protein) in real-time, providing kinetic parameters such as association rate (kon), dissociation rate (koff), and the dissociation constant (Kd).

Materials:

  • Purified VCB complex

  • VHL ligand of interest

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+ buffer)

Procedure:

  • Immobilization of VCB:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the VCB complex over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active sites with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the VHL ligand over the immobilized VCB surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a low pH buffer).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate Kd (koff/kon).

NanoBRET™ Target Engagement Assay for Intracellular Binding

The NanoBRET™ assay is a proximity-based method that measures the engagement of a ligand with its target protein in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • VHL-NanoLuc® fusion vector

  • NanoBRET™ tracer for VHL

  • VHL ligand of interest

  • Opti-MEM® I Reduced Serum Medium

  • 96-well white, non-binding surface plates

Procedure:

  • Cell Transfection:

    • Transfect HEK293 cells with the VHL-NanoLuc® fusion vector.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the VHL ligand.

    • Add the diluted ligand to the cells.

  • Tracer Addition and Signal Detection:

    • Add the NanoBRET™ tracer to the wells.

    • Measure the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the ligand concentration and fit to a dose-response curve to determine the IC50 value, which reflects the intracellular binding affinity.

Western Blot for PROTAC-Mediated Protein Degradation

Western blotting is used to quantify the reduction in the level of a target protein following treatment with a PROTAC incorporating a VHL ligand.

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC molecule containing the VHL ligand

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

References

Structural Basis for VHL Ligand Binding and PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). The affinity of the VHL ligand and the stability of the resulting ternary complex are critical determinants of PROTAC efficacy. This guide provides a comparative analysis of VHL ligands, their incorporation into PROTACs, and the subsequent degradation of target proteins, supported by experimental data.

The PROTAC-VHL-Target Ternary Complex: A Symphony of Molecular Interactions

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target.[1] VHL-based PROTACs have shown significant promise, with several now in clinical trials.[2] The formation of a stable ternary complex between the VHL E3 ligase, the PROTAC, and the target protein is a crucial step in this process.[3]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Target Degradation Target_Protein Target Protein Ternary_Complex Target-PROTAC-VHL Ternary Complex Target_Protein->Ternary_Complex Binds to Target Ligand PROTAC PROTAC VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Binds to VHL Ligand Ub Ubiquitin Ubiquitination Poly-ubiquitination of Target Ub->Ubiquitination Proteasome 26S Proteasome Ternary_Complex->Ubiquitination Ubiquitination->Proteasome Recognition & Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Comparison of VHL Ligands and PROTAC Efficacy

The efficacy of a VHL-based PROTAC is influenced by several factors, including the binding affinity of the VHL ligand, the linker length and composition, and the nature of the target protein ligand. The following tables summarize key quantitative data for various VHL ligands and their corresponding PROTACs.

VHL LigandBinding Affinity (Kd) to VHLMeasurement MethodReference
VH032185 nMFluorescence Polarization (FP)[4][5]
VH10144 nMFluorescence Polarization (FP)[2][6]
Compound 134a 29 nMSurface Plasmon Resonance (SPR)[6]
Compound 140a IC50: 462 nMFluorescence Polarization (FP)[5]
PROTACVHL LigandTarget ProteinCell LineDC50DmaxCooperativity (α)Reference
MZ1 VH032 derivativeBRD4H6618 nMComplete at 100 nMPositive[3][7]
BRD4H83823 nM[7]
ARV-771 VHL LigandBRD2/3/4CRPC< 1-5 nMNot ReportedNot Reported[8]
NR-11c VHL Ligandp38αMDA-MB-23111.55 nM>90%Not Reported[9][10]
SJFα VHL Ligandp38αMDA-MB-2317.16 nM97.4%Not Reported[11][12]
PROTAC 139 Heterocyclic VHL LigandBRD4PC33.3 nM97%Not Reported[6]
EOL-10.87 nM96%[6]
PROTAC Degrader-12 VHL LigandBRD4PC30.39 nMNot ReportedNot Reported[1]

The Interplay of Binding Affinity, Cooperativity, and Degradation

The relationship between VHL binding affinity and PROTAC efficacy is not always linear. While a certain level of affinity is required, the stability of the ternary complex, often described by a cooperativity factor (α), plays a significant role. Positive cooperativity, where the binding of the target protein to the PROTAC enhances the PROTAC's affinity for VHL (and vice versa), can lead to more potent degradation.[3]

Logical_Relationship VHL_Ligand_Affinity VHL Ligand Binding Affinity Ternary_Complex_Formation Ternary Complex Formation & Stability (Cooperativity) VHL_Ligand_Affinity->Ternary_Complex_Formation Target_Ligand_Affinity Target Protein Ligand Affinity Target_Ligand_Affinity->Ternary_Complex_Formation Linker_Properties Linker Length & Composition Linker_Properties->Ternary_Complex_Formation Ubiquitination Target Protein Ubiquitination Ternary_Complex_Formation->Ubiquitination Degradation Target Protein Degradation (DC50, Dmax) Ubiquitination->Degradation

Factors influencing PROTAC efficacy.

Experimental Protocols

Accurate assessment of VHL ligand binding and PROTAC efficacy relies on robust experimental methodologies. Below are generalized protocols for key assays.

VHL-Ligand Binding Assays

1. Surface Plasmon Resonance (SPR)

  • Principle: Measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

  • Methodology:

    • Immobilize recombinant VHL protein (often as a VCB complex) onto a sensor chip.

    • Prepare a series of dilutions of the VHL ligand in a suitable running buffer.

    • Inject the ligand solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the response units (RU) over time to obtain association and dissociation curves.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

2. Isothermal Titration Calorimetry (ITC)

  • Principle: Measures the heat change that occurs upon the binding of two molecules.

  • Methodology:

    • Place a solution of recombinant VHL protein in the sample cell of the calorimeter.

    • Fill the injection syringe with a solution of the VHL ligand.

    • Perform a series of small injections of the ligand into the protein solution.

    • Measure the heat evolved or absorbed after each injection.

    • Integrate the heat signals and plot them against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[3]

Cellular Protein Degradation Assays

1. Western Blotting

  • Principle: Uses antibodies to detect the amount of a specific protein in a complex mixture.

  • Methodology:

    • Culture cells to an appropriate confluency and treat with a dose-response of the PROTAC for a specified time.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imager.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment (PROTAC Dose-Response) Lysis 2. Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Antibody_Incubation 6. Antibody Incubation (Primary & Secondary) Blocking->Antibody_Incubation Detection 7. Chemiluminescent Detection Antibody_Incubation->Detection Analysis 8. Data Analysis (DC50 & Dmax) Detection->Analysis

Western Blotting workflow for PROTAC evaluation.

2. In-Cell Western / High-Content Imaging

  • Principle: An immunofluorescence-based assay performed in a microplate format for higher throughput.

  • Methodology:

    • Seed cells in a multi-well plate (e.g., 96-well or 384-well).

    • Treat cells with a serial dilution of the PROTAC.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against the target protein and a fluorescently labeled secondary antibody.

    • Use a plate reader or high-content imager to quantify the fluorescence intensity in each well.

    • Normalize the signal to a cell viability stain or a housekeeping protein.

    • Plot the normalized fluorescence intensity against the PROTAC concentration to determine the DC50.

This guide provides a foundational understanding of the structural and quantitative aspects of VHL-based PROTACs. The provided data and protocols can aid researchers in the design, evaluation, and optimization of novel protein degraders.

References

Safety Operating Guide

Navigating the Safe Disposal of (S,R,S)-AHPC-C6-NH2 Dihydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible disposal of chemical reagents like (S,R,S)-AHPC-C6-NH2 dihydrochloride (B599025) is a critical aspect of laboratory safety and environmental stewardship. While a specific, universally mandated disposal protocol for every chemical compound is not always available, a framework of best practices derived from safety data sheets (SDS) and general chemical waste guidelines can ensure a compliant and safe procedure. This guide provides essential safety and logistical information for the proper disposal of (S,R,S)-AHPC-C6-NH2 dihydrochloride.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult the material's specific Safety Data Sheet (SDS) provided by the supplier. Conflicting hazard information exists for similar compounds; for instance, the SDS for (S,R,S)-AHPC monohydrochloride classifies it as harmful if swallowed and an irritant, while the SDS for (S,R,S)-AHPC Hydrochloride suggests it is not a hazardous substance.[1][2] Given this ambiguity, a cautious approach is warranted.

Always handle the chemical wearing appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Procedure

Hazardous chemical waste should never be disposed of down the drain or in regular trash.[4] The following procedure outlines a cautious and compliant method for the disposal of this compound. This should be adapted to align with your institution's specific policies and local regulations.

  • Waste Identification and Segregation :

    • Characterize the waste. This compound is a solid organic compound containing chlorine and amine groups.[5]

    • Keep this waste separate from other chemical waste streams to prevent potentially hazardous reactions.[3][6] Specifically, it should be segregated from incompatible materials such as strong oxidizing agents and bases.

  • Containerization :

    • Use a dedicated, properly labeled hazardous waste container that is chemically compatible with the compound.[4]

    • The label should clearly identify the contents as "this compound" and include appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

  • Storage :

    • Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area within the laboratory, away from heat sources and direct sunlight.[3]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][4] Do not attempt to transport hazardous waste yourself.[4]

    • Due to its chlorinated nature, this compound may require high-temperature incineration for proper disposal, a process that is more costly and handled by specialized facilities.[6][7]

  • Spill Management :

    • In case of a spill, avoid generating dust.[4]

    • Absorb solutions with an inert, non-combustible material like diatomaceous earth or sand.[1][8]

    • Carefully sweep up the solid material, place it in the designated hazardous waste container, and decontaminate the area.[1]

Quantitative Data Summary
ParameterGuidelineRelevance to this compound
Drain Disposal Prohibited for persistent or chlorinated organic compounds.[8]Not Recommended. This compound is a chlorinated organic molecule.
Solid Waste Must be placed in a designated hazardous waste container.Required. Treat as hazardous chemical waste.
Neutralization Amine solutions can be neutralized with acid (e.g., 6N HCl).[9]Not Recommended for solid waste. This procedure is for aqueous amine solutions and should only be performed by trained personnel following a specific lab protocol. The resulting solution may still be considered hazardous waste.
Incineration A common disposal method for chlorinated organic residues.[6][7]Likely method to be used by the licensed waste disposal company.
Experimental Protocols

The primary "experimental protocol" for disposal is the step-by-step procedure outlined above. No chemical treatment or neutralization is recommended to be performed by the user before disposal unless explicitly approved by your institution's EHS department. The most critical protocol is the safe and proper segregation, containment, and transfer of the waste to a certified disposal facility.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Have (S,R,S)-AHPC-C6-NH2 dihydrochloride waste B Consult SDS and Institutional EHS Guidelines A->B C Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat B->C D Is waste solid or in solution? C->D E Place solid waste in a labeled, compatible hazardous waste container. D->E Solid F Place solution waste in a labeled, compatible hazardous waste container. Do NOT mix with other solvents unless approved by EHS. D->F Solution G Store sealed container in a designated secondary containment area. E->G F->G H Contact EHS or licensed waste disposal contractor for pickup. G->H I End: Waste properly disposed. H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S,R,S)-AHPC-C6-NH2 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-C6-NH2 dihydrochloride (B599025) , a synthesized E3 ligase ligand-linker conjugate, is a valuable tool in proteolysis-targeting chimera (PROTAC) research.[1][2][3] As with any potent, research-grade chemical, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling this compound.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling (S,R,S)-AHPC-C6-NH2 dihydrochloride. This guidance is based on general best practices for handling potent chemical compounds in a laboratory setting.[4][5][6]

PPE CategoryItemSpecifications and Use
Eye and Face Safety GlassesMust be worn at all times in the laboratory. Required to be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[6]
Chemical Splash GogglesRequired when there is a risk of splashing, such as during solution preparation or transfer of large volumes.
Face ShieldTo be worn in conjunction with safety glasses or goggles during activities with a high potential for splashing.[6]
Hand Disposable Nitrile GlovesMinimum requirement for incidental contact.[6] Should be inspected before use and changed immediately upon contamination. Double-gloving is recommended.
Body Laboratory CoatA full-length, long-sleeved lab coat is mandatory to protect skin and clothing from potential contamination.[5]
Respiratory Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation.[7][8][9]
RespiratorMay be required for certain procedures, such as cleaning up large spills. The type should be determined by a formal risk assessment.[5]
Footwear Closed-toe ShoesPerforated shoes or sandals are not permitted in the laboratory.[5][7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational workflow is critical for minimizing exposure and preventing contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area in Fume Hood gather_ppe Don Appropriate PPE prep_area->gather_ppe prep_materials Prepare Materials & Weigh Compound gather_ppe->prep_materials dissolve Dissolve Compound in Appropriate Solvent prep_materials->dissolve Proceed to Handling aliquot Aliquot for Storage or Immediate Use dissolve->aliquot decontaminate Decontaminate Work Area & Equipment aliquot->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Figure 1. Workflow for Safe Handling of this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for handling the compound.

    • Before entering the designated area, don all required PPE as outlined in the table above.

    • Carefully weigh the required amount of the solid compound using appropriate weighing paper or a container.

  • Handling:

    • In the chemical fume hood, carefully add the desired solvent to the solid this compound.

    • Ensure the container is securely capped and mix gently until the compound is fully dissolved.

    • If necessary, prepare aliquots for storage or immediate use.

  • Cleanup and Disposal:

    • Thoroughly decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol).

    • Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container in accordance with institutional guidelines.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after completing the procedure.[7]

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers should be collected in a clearly labeled, sealed waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

  • Disposal: All waste containers must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Never pour chemical waste down the drain.[9]

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.